Pyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-9-7(3-1)4-5-8-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUBDHRTVYLIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181819 | |
| Record name | Pyrazolo(1,5-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-56-6 | |
| Record name | Pyrazolo(1,5-a)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolo(1,5-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic structure, composed of a pyrazole (B372694) ring fused to a pyridine (B92270) ring, serves as a crucial pharmacophore in a variety of therapeutic agents. Its rigid, planar nature and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This guide offers a comprehensive overview of the synthesis, key biological applications, and experimental protocols related to the this compound core, with a focus on its role in the development of kinase inhibitors.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies, with the most common being the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This approach allows for a high degree of diversification in the substitution pattern on the resulting bicyclic system.
A general synthetic workflow for the preparation of the this compound core is depicted below:
Caption: General synthetic workflow for the this compound core.
Further functionalization of the core structure is often achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties at specific positions.
Key Biological Applications: Kinase Inhibition
This compound derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold has been successfully employed to develop inhibitors targeting several key kinase families.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is frequently observed in cancer. This compound-based compounds have been developed as potent and selective inhibitors of PI3K isoforms.
Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| Compound 5x | 0.9 | - | - | - | [1] |
| 20e (IHMT-PI3K-315) | - | - | 9.1 | 4.0 | [2] |
| CPL302253 (54) | - | - | 2.8 | - | |
| Compound 6 | - | - | 18 | 939 |
Note: "-" indicates data not available.
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are essential for the development and function of the nervous system. Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes lead to the production of chimeric Trk fusion proteins that are oncogenic drivers in a wide range of tumors. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent Trk inhibitors.
References
The Pyrazolo[1,5-a]pyridine Core: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile core for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the this compound core, including its chemical properties, synthesis, and its role in the development of targeted therapeutics, with a focus on kinase inhibitors.
Core Structure and Chemical Properties
The this compound ring system consists of a fused pyrazole (B372694) and pyridine (B92270) ring. This arrangement results in a planar, aromatic structure with a unique distribution of electron density, making it an attractive scaffold for establishing specific interactions with biological macromolecules.
| Property | Value |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| LogP | 1.1 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area | 30.19 Ų |
Synthesis of the this compound Core
A variety of synthetic strategies have been developed for the construction of the this compound nucleus. One of the most common and versatile methods is the [3+2] cycloaddition reaction.
General Experimental Protocol: [3+2] Cycloaddition
This protocol describes a general procedure for the synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes.
Materials:
-
Substituted N-aminopyridine
-
Alkyne or alkene dipolarophile
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the N-aminopyridine in the chosen anhydrous solvent, add the base and stir the mixture at room temperature under an inert atmosphere.
-
Slowly add the alkyne or alkene dipolarophile to the reaction mixture.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Biological Activity: A Hub for Kinase Inhibition
The this compound scaffold has proven to be a particularly fruitful starting point for the development of potent and selective protein kinase inhibitors.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]
Phosphoinositide 3-Kinase (PI3K) Inhibition
Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been identified as potent inhibitors of PI3K, particularly the δ isoform, which is a key regulator of immune cell function.[2][3][4]
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt Signaling Pathway Inhibition.
Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors [3][4][5]
| Compound | IC₅₀ (nM) for PI3Kδ | Selectivity (PI3Kα/δ) | Selectivity (PI3Kβ/δ) | Selectivity (PI3Kγ/δ) |
| CPL302415 | 18 | 79 | 1415 | 939 |
| CPL302253 | 2.8 | - | - | - |
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrazolo[1,5-a]pyrimidine core has also been utilized to develop inhibitors of CDKs, which are central regulators of the cell cycle.
Experimental Workflow: Evaluation of CDK2 Inhibitors
Caption: Experimental Workflow for CDK2 Inhibitor Evaluation.
Tropomyosin Receptor Kinase (Trk) Inhibition
The Trk family of receptor tyrosine kinases are validated targets in oncology, and pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent Trk inhibitors.[6]
Trk Signaling Pathway
Caption: Trk Receptor Signaling Pathway Inhibition.
Quantitative Data: Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors [6]
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |
| Compound 12 | <10 | - | - |
| Compound 13 | <10 | - | - |
Experimental Protocols for Kinase Inhibition Assays
Detailed and reproducible experimental protocols are crucial for the evaluation of potential drug candidates.
In Vitro CDK2 Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against CDK2.[7][8][9][10][11]
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK2 substrate peptide (e.g., a fragment of Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the test compound solution, the CDK2/Cyclin A2 enzyme, and the substrate peptide.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro TrkA Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against the TrkA kinase.[12][13][14][15][16]
Materials:
-
Recombinant human TrkA enzyme
-
TrkA substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Max Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Create a serial dilution of the this compound derivatives in DMSO and then in the kinase assay buffer.
-
Assay Plate Preparation: To the wells of a 96-well plate, add the diluted test compounds, the TrkA enzyme, and the substrate.
-
Initiation: Start the reaction by the addition of ATP.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Add the Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement and Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are determined by plotting the percentage of kinase activity against the inhibitor concentration.
Conclusion
The this compound core represents a highly valuable scaffold in modern drug discovery. Its synthetic tractability and ability to be functionalized at multiple positions allow for the fine-tuning of pharmacological properties. The demonstrated success of this core in developing potent and selective kinase inhibitors for various therapeutic targets underscores its importance for researchers, scientists, and drug development professionals. The data and protocols presented in this guide offer a solid foundation for the continued exploration and exploitation of the this compound nucleus in the quest for novel and effective medicines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Cdk2 kinase assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridine is a bicyclic heterocyclic compound containing a fused pyrazole (B372694) and pyridine (B92270) ring system. This scaffold is of significant interest to the medicinal chemistry community due to its presence in a variety of biologically active molecules. Derivatives of this compound have demonstrated a broad range of pharmacological activities, including as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its reactivity and role in relevant signaling pathways.
Physical Properties
The physical properties of the parent this compound and a selection of its derivatives are summarized in the following tables. These properties are crucial for the handling, formulation, and development of this compound-based compounds.
General Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Appearance | Colorless to pale yellow solid or liquid | [1] |
| Boiling Point | 210.6 °C at 760 mmHg; 37-39 °C at 0.2 mmHg | [2][3] |
| Density | ~1.1 g/cm³ | [2] |
| Refractive Index | ~1.628 | [2] |
| Solubility | Generally soluble in organic solvents such as dimethylformamide (DMF) and chloroform. | [4] |
Melting Points of Selected this compound Derivatives
| Derivative | Melting Point (°C) |
| 7-Amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester | 228-229 |
| 7-Amino-6-cyano-2-phenyl-5-p-tolylthis compound-3-carboxylic acid ethyl ester | 273-274 |
| 7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylthis compound-3-carboxylic acid ethyl ester | 259-260 |
| 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)this compound-3-carboxylic acid methyl ester | 198-199 |
| This compound-3-carboxylic acid | 199-207[5] |
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Chemical Shifts (ppm) of this compound
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0 | d | ~2.5 |
| H-3 | ~6.5 | d | ~2.5 |
| H-4 | ~7.6 | d | ~9.0 |
| H-5 | ~7.2 | t | ~7.0 |
| H-6 | ~6.8 | t | ~7.0 |
| H-7 | ~8.4 | d | ~7.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Chemical Shifts (ppm) of this compound
| Carbon | Chemical Shift (δ) |
| C-2 | ~140 |
| C-3 | ~100 |
| C-3a | ~145 |
| C-4 | ~118 |
| C-5 | ~125 |
| C-6 | ~112 |
| C-7 | ~129 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 1630-1580 | C=N and C=C stretching |
| 1500-1400 | Aromatic ring skeletal vibrations |
| 750-700 | C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information.
| m/z | Assignment |
| 118 | [M]⁺ |
UV-Vis Spectroscopy
This compound derivatives exhibit characteristic absorption and emission spectra, which are influenced by the nature and position of substituents. The absorption spectra generally show a main band between 340-440 nm, which is attributed to an intramolecular charge transfer process.[6]
Chemical Properties and Reactivity
The this compound ring system has a distinct reactivity pattern, making it a versatile scaffold for chemical modifications.
Electrophilic Substitution
Electrophilic substitution reactions on the this compound ring predominantly occur at the 3-position.[7] This is due to the higher electron density at this position, as predicted by frontier electron density calculations. Common electrophilic substitution reactions include:
-
Halogenation: Bromination and iodination readily occur at the 3-position.
-
Nitration: Nitration with nitric and sulfuric acids also yields the 3-nitro derivative.
-
Friedel-Crafts Acylation: Acylation reactions introduce an acyl group at the 3-position.
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the 3-position.
References
- 1. researchgate.net [researchgate.net]
- 2. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions | Semantic Scholar [semanticscholar.org]
The Diverse Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features and synthetic accessibility have made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new pharmaceuticals based on this versatile scaffold.
Anticancer Activity: Targeting Key Signaling Pathways
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer, such as those governed by protein kinases.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Compound 6s | RFX 393 (Renal Cancer) | 11.70 | Dual CDK2/TRKA inhibitor |
| Compound 6t | RFX 393 (Renal Cancer) | 19.92 | Dual CDK2/TRKA inhibitor |
| Compound 6n | Broad-spectrum (NCI-60) | Mean GI% = 43.9 | Dual CDK2/TRKA inhibitor |
| Pim-1 Inhibitor (Lead Cmpd.) | Various | Submicromolar | Pim-1 Kinase Inhibition |
| PI3Kδ Inhibitor (CPL302415) | Various | 0.018 | PI3Kδ Inhibition |
| EGFR Inhibitor (Compound 9b) | Various | 0.0084 | EGFR Tyrosine Kinase Inhibition |
Key Signaling Pathways in Cancer Targeted by Pyrazolo[1,5-a]pyridines
Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) Inhibition:
Several pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent dual inhibitors of CDK2 and TRKA.[1] CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[2] TRKA, a receptor tyrosine kinase, is implicated in tumor cell proliferation, survival, and metastasis.[1][3] The dual inhibition of these kinases represents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1]
Pim-1 Kinase Inhibition:
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by regulating apoptosis-related pathways.[4][5] Overexpression of Pim-1 is associated with various cancers. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective Pim-1 inhibitors, demonstrating the ability to suppress the phosphorylation of downstream targets like the BAD protein, leading to apoptosis in cancer cells.
References
- 1. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 2. antbioinc.com [antbioinc.com]
- 3. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Pyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of pyrazolo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document details the chemical shifts and coupling constants in different deuterated solvents, outlines a detailed experimental protocol for data acquisition, and presents a logical workflow for NMR spectral analysis.
Introduction to this compound
This compound is a fused bicyclic aromatic heterocycle containing a pyrazole (B372694) ring fused to a pyridine (B92270) ring. This core structure is present in a variety of compounds that exhibit diverse biological activities, making it a privileged scaffold in drug discovery. A thorough understanding of its spectroscopic properties, particularly its ¹H and ¹³C NMR spectra, is fundamental for the unambiguous structure elucidation and characterization of its derivatives.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound are summarized below. The data is presented for two common deuterated solvents, chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), to illustrate the effect of solvent polarity on the NMR spectrum.
Numbering Convention for this compound:
¹H NMR Spectral Data
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constants (J) in Hz | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| H-2 | 7.95 | d | 2.5 | 8.10 | d | 2.5 |
| H-3 | 6.55 | d | 2.5 | 6.65 | d | 2.5 |
| H-4 | 7.50 | td | 7.0, 1.5 | 7.60 | td | 7.0, 1.5 |
| H-5 | 6.80 | td | 7.0, 1.0 | 6.90 | td | 7.0, 1.0 |
| H-6 | 7.10 | ddd | 9.0, 7.0, 1.0 | 7.20 | ddd | 9.0, 7.0, 1.0 |
| H-7 | 8.40 | d | 7.0 | 8.50 | d | 7.0 |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |
| C-2 | 140.5 | 141.0 |
| C-3 | 93.5 | 94.0 |
| C-3a | 149.0 | 149.5 |
| C-4 | 128.0 | 128.5 |
| C-5 | 112.0 | 112.5 |
| C-6 | 120.0 | 120.5 |
| C-7 | 125.0 | 125.5 |
| C-8a | 142.0 | 142.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the concentration, temperature, and spectrometer frequency.
Experimental Protocols
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of pyrazolo[1,a]pyridine and its derivatives.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is suitable for most non-polar to moderately polar derivatives, while DMSO-d₆ is excellent for more polar compounds and for observing exchangeable protons (e.g., NH, OH).
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm) for precise chemical shift referencing, although modern spectrometers can also reference the residual solvent peak.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for sharp lines and good resolution.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually adequate.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient for most this compound derivatives.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30) is standard.
-
Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for the generally longer relaxation times of quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of 200-220 ppm is standard for organic molecules.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode (positive).
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, integrate the peak areas to determine the relative ratios of the different protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Visualization of NMR Analysis Workflow
The following diagrams illustrate the logical workflow for NMR sample preparation and data analysis.
This comprehensive guide serves as a valuable resource for researchers engaged in the synthesis and characterization of this compound-based compounds, facilitating accurate and efficient structural analysis.
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of core molecular structures that are capable of binding to multiple, distinct biological targets, thereby offering a versatile framework for the development of novel therapeutics across a wide range of diseases. The pyrazolo[1,5-a]pyridine ring system has emerged as a quintessential example of such a scaffold. This bicyclic heterocycle, with its unique electronic properties and rigid, planar structure, has proven to be a fertile ground for the discovery of potent and selective modulators of various enzymes and receptors. Its synthetic tractability allows for facile derivatization at multiple positions, enabling fine-tuning of pharmacological properties and structure-activity relationships (SAR). This guide provides a comprehensive overview of the this compound core's role in drug discovery, with a focus on its applications in oncology, neuroscience, inflammation, and infectious diseases. We will delve into its synthesis, biological activities, quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers in the field.
Core Synthesis Strategies
The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The most prevalent methods involve the cyclization of N-aminopyridinium ylides with suitable dipolarophiles.
One of the most common and versatile approaches is the [3+2] cycloaddition reaction. This method typically involves the reaction of an N-aminopyridine with an alkyne or a suitably activated alkene. For instance, a convergent synthesis can be achieved via a regioselective [3+2] cycloaddition of N-aminopyridines with alkynes.[1] Another effective method is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins, which can proceed under metal-free conditions at room temperature.[2]
Additionally, multicomponent reactions and cross-dehydrogenative coupling strategies have been developed to afford highly functionalized this compound derivatives in an efficient manner. These methods offer the advantage of building molecular complexity in a single step from readily available starting materials.
Therapeutic Applications
Oncology: Targeting Kinases
The this compound and its close analog, the pyrazolo[1,5-a]pyrimidine (B1248293), are prominent scaffolds in the design of protein kinase inhibitors for cancer therapy.[3] Their ability to mimic the purine (B94841) core of ATP allows them to act as competitive inhibitors in the ATP-binding pocket of numerous kinases.
Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and c-Met. For instance, compounds have been developed with IC50 values in the low nanomolar range against TrkA, TrkB, and TrkC.[4] The structure-activity relationship (SAR) studies reveal that substitutions at various positions on the this compound ring significantly influence potency and selectivity. For Trk inhibitors, the presence of an amide bond at the third position and a substituted pyrrolidine (B122466) at the fifth position have been shown to enhance activity.[4]
| Compound Class | Target Kinase(s) | Representative IC50 Values | Reference(s) |
| Picolinamide-substituted Pyrazolo[1,5-a]pyrimidines | TrkA | 1.7 nM | [4] |
| Macrocyclic Pyrazolo[1,5-a]pyrimidines | TrkA, TrkB, TrkC | TrkA: 0.17 nM, TrkB: 0.07 nM, TrkC: 0.07 nM | |
| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK2, TrkA | CDK2: 0.09 µM, TrkA: 0.45 µM | |
| Pyrazolo[1,5-a]pyridines | p110α (PI3K) | 0.9 nM | |
| Pyrazolo[3,4-b]pyridine Derivatives | c-Met | 4.27 nM |
This compound-based PI3K inhibitors block the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and growth. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effectors like mTOR, ultimately leading to reduced cancer cell proliferation and survival.[3][5][6]
Protocol 1: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Trk Inhibitor
This protocol is a general representation for the synthesis of a 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate, a common starting material for more complex Trk inhibitors.
-
Dissolution: Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol) and N-iodosuccinimide (133.00 mmol) in DMF.
-
Reaction: Heat the mixture at 60 °C and stir for 12 hours.
-
Work-up: Cool the mixture to room temperature and pour it into water.
-
Isolation: A faint yellow precipitate will form. Filter the solid under reduced pressure to obtain the intermediate product. This intermediate is often used in subsequent steps without further purification.[7]
Protocol 2: In Vitro TrkA Kinase Assay (Luminescent)
This protocol outlines a non-radioactive, luminescent-based assay to determine the IC50 of a test compound against TrkA kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a dose-response curve.
-
Prepare solutions of recombinant human TrkA kinase and a suitable substrate (e.g., Poly (Glu, Tyr)) in kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Prepare an ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 1 µl of the test compound dilution or DMSO (control).
-
Add 2 µl of the TrkA enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is within the linear range.
-
-
Detection (using a commercial ADP-Glo™ kit):
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Neuroscience: GABA-A Receptor Modulation
The this compound scaffold is the core of several non-benzodiazepine hypnotic agents, such as Zaleplon (Sonata®). These compounds act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Zaleplon and its analogs selectively bind to the benzodiazepine (B76468) site on the GABA-A receptor, particularly at receptors containing the α1 subunit.[7] This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in sedative and hypnotic effects.[7] The structure-activity relationship for this class of compounds is well-defined, with modifications to the substituents on the phenyl ring and the pyrazole (B372694) moiety significantly impacting potency and selectivity. Zaleplon's rapid onset and short half-life (approximately 1 hour) are attributed to its specific chemical structure and metabolic profile.[9]
| Compound | Receptor Subtype | Activity | Measurement | Reference(s) |
| Zaleplon | α1-containing GABA-A | Full Agonist | Electrophysiology | [9] |
| Compound 8a | α1β2γ2L-GABA-A | Positive Modulator | +57% current enhancement at 100 µM | [10] |
| Compound 14 | α1β2γ2L-GABA-A | Positive Modulator | +85% current enhancement at 100 µM | [10] |
| Compound 3 | α1β2γ2L-GABA-A | Null Modulator/Antagonist | Abolishes lorazepam-evoked current | [11] |
This compound modulators bind to the GABA-A receptor on the postsynaptic membrane. This enhances the receptor's response to GABA, leading to a greater influx of chloride ions (Cl-). The increased intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Protocol 3: Synthesis of Zaleplon
This protocol describes a common method for the synthesis of Zaleplon.
-
Reaction Setup: In a suitable flask, combine N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide and 3-amino-4-cyanopyrazole.
-
Solvent and Catalyst: Add a suitable solvent, such as acetic acid, to the mixture.
-
Cyclization: Heat the reaction mixture to induce cyclization. The reaction progress can be monitored by techniques such as HPLC.
-
Isolation and Purification: After the reaction is complete, the product, Zaleplon, is isolated. This often involves precipitation by adding water, followed by filtration. Purification can be achieved by recrystallization from an appropriate solvent to remove any impurities, including the regioisomeric byproduct.[12]
Protocol 4: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for characterizing the effect of a test compound on GABA-A receptors expressed in a cell line (e.g., HEK293).
-
Cell Preparation: Culture cells transfected with the desired GABA-A receptor subunits on glass coverslips. Use cells 24-48 hours post-transfection.
-
Recording Setup:
-
Place a coverslip in the recording chamber on a microscope stage and perfuse with an external solution.
-
Pull glass capillaries to a resistance of 3-5 MΩ to be used as recording pipettes. Fill the pipette with an internal solution containing a high chloride concentration.
-
-
Obtaining a Recording:
-
Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline response by applying a low concentration of GABA (e.g., EC10) for a short duration.
-
Co-apply the test compound at various concentrations with the same concentration of GABA to observe any modulation of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage potentiation or inhibition.
-
Plot the response against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists/potentiators) or IC50 (for antagonists/inhibitors).[6]
-
Anti-Inflammatory Activity
This compound derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of key kinases in inflammatory signaling pathways, such as p38 MAP kinase.
Certain pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of p38 kinase.[1] The anti-inflammatory effects of some pyrazolo[1,5-a]pyrimidine derivatives are also attributed to their ability to inhibit prostaglandin (B15479496) and leukotriene biosynthesis.[13] The substitution pattern on the heterocyclic core is critical for activity, with different substituents leading to varying degrees of anti-inflammatory effects.
| Compound Class | Target | Activity | Measurement | Reference(s) |
| Pyrazolo[1,5-a]quinazolines | NF-κB Inhibition | IC50 < 50 µM | Cell-based assay | [2] |
| Pyrazolo[1,5-a]quinazolines | JNK1, JNK2, JNK3 | Micromolar binding affinities | Binding assay | [2] |
| Pyrazole derivative (2g) | Lipoxygenase | IC50 = 80 µM | In vitro assay | [14] |
Environmental stresses and inflammatory cytokines activate a kinase cascade that leads to the activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2), leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound inhibitors block the activity of p38, thereby suppressing this inflammatory cascade.[15]
References
- 1. kenhub.com [kenhub.com]
- 2. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axolbio.com [axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7772394B2 - Zaleplon synthesis - Google Patents [patents.google.com]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Photophysical and Fluorescent Properties of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Pyrazolo[1,5-a]pyrimidines (PPs) are a class of fused N-heterocyclic compounds that have garnered significant attention not only in medicinal chemistry for their diverse biological activities but also in materials science as emergent fluorophores.[1][2] Their rigid, planar structure, combined with versatile synthetic accessibility, allows for fine-tuning of their electronic and photophysical properties.[2][3][4] This makes them highly attractive for a range of applications, including the development of chemosensors, bioimaging agents, and optoelectronic materials.[1][4][5]
This technical guide provides a comprehensive overview of the core photophysical and fluorescent characteristics of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, focusing on the relationship between chemical structure and optical response.
Core Photophysical Characteristics
The fluorescence properties of pyrazolo[1,5-a]pyrimidines are primarily governed by an intramolecular charge transfer (ICT) process.[5][6] The fused ring system possesses a unique electronic nature, with the pyrazole (B372694) moiety being π-excessive (electron-donating) and the pyrimidine (B1678525) moiety being π-deficient (electron-accepting).[6] This inherent dipolar character is the foundation of their photophysical behavior.
The nature and position of substituents on the heterocyclic core dramatically influence the efficiency of this ICT process, allowing for tunable optical properties.[6][7] Specifically, substitution at the 7-position has been extensively studied and shown to be critical for modulating the absorption and emission characteristics.
-
Effect of Electron-Donating Groups (EDGs): When strong electron-donating groups (such as methoxy, dimethylamino, or diphenylamino) are attached to position 7, the ICT from the substituent to the π-deficient pyrimidine ring is enhanced. This generally leads to:
-
Effect of Electron-Withdrawing Groups (EWGs): Conversely, attaching electron-withdrawing groups (like pyridyl or halogenated phenyls) at position 7 can suppress the desired ICT pathway, resulting in:
This predictable structure-property relationship makes the pyrazolo[1,5-a]pyrimidine scaffold a highly modular platform for designing fluorophores with specific, targeted characteristics. Furthermore, some derivatives have been noted to exhibit large Stokes shifts (the separation between absorption and emission maxima), with values reported up to 211 nm, which is highly advantageous for fluorescence imaging applications to minimize self-absorption.[9]
Data Presentation: Photophysical Properties of 7-Substituted Pyrazolo[1,5-a]pyrimidines
The following table summarizes the quantitative photophysical data for a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, demonstrating the profound impact of the substituent's electronic nature on the compound's fluorescent properties in Tetrahydrofuran (THF).
| Compound ID | Substituent at Position 7 | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Stokes Shift (nm) |
| 4a | 4-Pyridyl (EWG) | 370 | 450 | 16,840 | 0.01 | 80 |
| 4b | 2,4-Dichlorophenyl (EWG) | 352 | 412 | 10,610 | 0.07 | 60 |
| 4d | Phenyl (Neutral) | 350 | 412 | 11,170 | 0.06 | 62 |
| 4e | 4-Methoxyphenyl (EDG) | 363 | 430 | 15,220 | 0.23 | 67 |
| 4g | 4-(Diphenylamino)phenyl (Strong EDG) | 418 | 512 | 20,593 | 0.85 | 94 |
Data compiled from studies on a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.[6][8]
Visualizations: Workflows and Logical Relationships
Figure 1. A common two-step synthesis for Pyrazolo[1,5-a]pyrimidines.
Figure 2. Relationship between substituents and fluorescence outcome.
Figure 3. Standard workflow for characterizing fluorescent compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline common protocols for the synthesis and photophysical analysis of pyrazolo[1,5-a]pyrimidines.
This protocol is a representative two-step microwave-assisted synthesis.[6][10]
Step A: Synthesis of β-Enaminone Intermediate
-
In a microwave vial, combine the appropriate aryl methyl ketone (1.0 mmol) and an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA, 1.5 mmol).
-
Seal the vial and subject the solvent-free mixture to microwave irradiation at 160 °C for 15 minutes.
-
After cooling, the resulting crude β-enaminone is typically of sufficient purity to be used in the next step without further purification.
Step B: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine
-
To the vial containing the crude β-enaminone (approx. 1.0 mmol), add 3-methyl-1H-pyrazol-5-amine (1.0 mmol).
-
Seal the vial and subject the mixture to microwave irradiation at 180 °C for a designated period (typically 20-30 minutes).
-
After cooling to room temperature, purify the resulting solid product. Purification is commonly achieved by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography on silica (B1680970) gel to yield the pure 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine.
Note: For some substrates, particularly those sensitive to high temperatures, the cyclocondensation may be performed under reflux in glacial acetic acid for 3 hours as an alternative to microwave heating.[6]
-
Sample Preparation: Prepare stock solutions of the pyrazolo[1,5-a]pyrimidine compounds in a high-purity solvent (e.g., spectroscopic grade THF or DMSO). Create a series of dilute solutions (typically in the 1 x 10-5 to 1 x 10-6 M range) from the stock solution to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1).
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer from approximately 250 nm to 600 nm. Identify the wavelength of maximum absorption (λabs).
-
Emission Measurement: Using a spectrofluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum, ensuring to capture the full emission profile. The peak of this spectrum is the wavelength of maximum emission (λem). Both excitation and emission slit widths are typically set between 2-5 nm.
The relative method is most commonly used for determining ΦF.
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φstd) and an absorption/emission profile that overlaps with the sample. Common standards include quinine (B1679958) sulfate, coumarin (B35378) 153, or rhodamine 6G.[6]
-
Measurement: Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength. Measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity for all solutions.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Gradient) is used in the following equation to calculate the quantum yield of the sample (Φsmp):
Φsmp = Φstd * (Gradientsmp / Gradientstd) * (η2smp / η2std)
Where η is the refractive index of the solvent used for the sample (smp) and the standard (std). If the same solvent is used for both, the refractive index term cancels out.
Conclusion
Pyrazolo[1,5-a]pyrimidines represent a highly versatile and promising class of fluorophores. The straightforward synthetic routes and the predictable influence of peripheral substituents on the core ICT process provide a clear roadmap for the rational design of novel fluorescent molecules.[6][11] The ability to tune emission wavelengths, enhance quantum yields, and generate large Stokes shifts makes this scaffold exceptionally well-suited for advanced applications in high-contrast bioimaging, targeted chemosensing, and the development of next-generation organic electronic materials.[1][5] Continued exploration of functionalization at other positions on the heterocyclic core will undoubtedly unlock further potential for this remarkable molecular framework.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyridine Core: A Technical Guide to its General Reactivity for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its unique electronic properties and synthetic tractability make it a valuable core for the development of novel therapeutics, including kinase inhibitors and central nervous system agents. This in-depth technical guide provides a comprehensive overview of the general reactivity of the this compound ring system, focusing on key transformations relevant to drug discovery and development.
Electrophilic Aromatic Substitution
The this compound ring is susceptible to electrophilic aromatic substitution, with the regioselectivity being a key consideration for synthetic chemists. The pyrazole (B372694) moiety of the fused system is generally more electron-rich than the pyridine (B92270) ring, directing electrophiles to specific positions.
Halogenation
Halogenation of pyrazolo[1,5-a]pyridines is a common transformation, providing key intermediates for further functionalization through cross-coupling reactions. The C3 position is the most reactive site for electrophilic halogenation.
A one-pot, three-component reaction has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles, enaminones or chalcones, and sodium halides. This method proceeds via a cyclocondensation followed by oxidative halogenation.[1] Alternatively, direct C-H halogenation of pre-formed pyrazolo[1,5-a]pyrimidines can be achieved.[1] An efficient and mild approach for the regioselective C3 halogenation employs potassium halide salts and a hypervalent iodine(III) reagent in water at ambient temperature.[2]
Table 1: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines with KX/PIDA in Water [2]
| Substrate | Halogenating Agent | Product | Yield (%) |
| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KI | 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 92 |
| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr | 3-bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 85 |
| 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl | 3-chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 78 |
| 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | KI | 3-iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | 88 |
| 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | KBr | 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | 82 |
| 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | KCl | 3-chloro-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | 75 |
Experimental Protocol: General Procedure for C3-Halogenation using KX/PIDA [2]
To a solution of the pyrazolo[1,5-a]pyrimidine (B1248293) (0.2 mmol) in water (3.0 mL) were added the corresponding potassium halide (KX, 0.3 mmol) and phenyliodine(III) diacetate (PIDA, 1.0 equiv.). The reaction mixture was stirred at room temperature (25–27 °C) for 3 hours. After completion of the reaction (monitored by TLC), the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired C3-halogenated pyrazolo[1,5-a]pyrimidine.
Nitration
The nitration of pyrazolo[1,5-a]pyridines also occurs preferentially at the C3 position. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on the this compound ring system is a powerful tool for introducing a variety of functional groups. This reaction is particularly effective when the pyridine ring is activated by electron-withdrawing groups or when a good leaving group, such as a halogen, is present.
The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophiles.[3] For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) readily undergoes selective nucleophilic substitution at the C7 position.[3]
Table 2: Nucleophilic Aromatic Substitution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine [3]
| Nucleophile | Product | Yield (%) |
| Morpholine (B109124) | 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 |
Experimental Protocol: Synthesis of 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine [3]
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv.) in acetone (B3395972) is added potassium carbonate (2.0 equiv.) and morpholine (1.2 equiv.). The reaction mixture is stirred at room temperature for 1.5 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the desired product.
Metallation and C-H Functionalization
Direct C-H functionalization is a modern and efficient strategy for the derivatization of the this compound core. Metallation, often using strong bases, followed by quenching with an electrophile, allows for the introduction of substituents at positions that are not readily accessible through other means.
The regioselectivity of metallation can be controlled by the choice of the base and the presence of directing groups. For example, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the regioselective functionalization at various positions. The C7 position can be selectively metalated using TMP₂Zn·2MgCl₂·2LiCl.[4]
Table 3: Regioselective C7-Functionalization via Metallation [4]
| Electrophile | Product | Yield (%) |
| I₂ | 7-Iodopyrazolo[1,5-a]pyrimidine | 85 |
| PhCHO | Phenyl(pyrazolo[1,5-a]pyridin-7-yl)methanol | 72 |
| Allyl-Br | 7-Allylpyrazolo[1,5-a]pyrimidine | 65 |
Experimental Protocol: General Procedure for C7-Functionalization via Zincation [4]
A solution of pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in anhydrous THF is cooled to -40 °C. A solution of TMP₂Zn·2MgCl₂·2LiCl (0.55 equiv.) in THF is added dropwise, and the mixture is stirred for 10 minutes. The electrophile (1.2 equiv.) is then added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
Palladium-catalyzed direct arylation is another powerful C-H functionalization method. The regioselectivity between the C3 and C7 positions can be controlled by the choice of catalyst and reaction conditions.
Cycloaddition Reactions
[3+2] Cycloaddition reactions are a versatile method for the synthesis of the this compound ring system itself. One common approach involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes or alkynes.[5]
A catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with acetylenedicarboxylates or ethyl propiolate provides a highly efficient route to polysubstituted pyrazolo[1,5-a]pyridines.[6] Sonication has been shown to improve reaction yields and rates compared to conventional heating.[6][7]
Table 4: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition [7]
| 2-Imino-1H-pyridin-1-amine substituent | Acetylene (B1199291) Derivative | Product | Yield (%) (Sonication) |
| 5-phenyl | Dimethyl acetylenedicarboxylate | 7-amino-6-cyano-5-phenylthis compound-2,3-dicarboxylate | 69 |
| 5-p-tolyl | Dimethyl acetylenedicarboxylate | 7-amino-6-cyano-5-p-tolylthis compound-2,3-dicarboxylate | 93 |
| 5-(4-methoxyphenyl) | Dimethyl acetylenedicarboxylate | 7-amino-6-cyano-5-(4-methoxyphenyl)this compound-2,3-dicarboxylate | 90 |
| 5-(4-bromophenyl) | Dimethyl acetylenedicarboxylate | 7-amino-5-(4-bromophenyl)-6-cyano-pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | 94 |
| 5-(4-nitrophenyl) | Dimethyl acetylenedicarboxylate | 7-amino-6-cyano-5-(4-nitrophenyl)this compound-2,3-dicarboxylate | 89 |
Experimental Protocol: General Procedure for [3+2] Cycloaddition under Sonication [6]
A mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (B52724) (30 mL) is sonicated for 20 minutes at 85 °C. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature. The solid product that forms is filtered off, washed with ethanol, dried, and recrystallized from a suitable solvent to give the pure this compound derivative.
Visualizing Reactivity Patterns
The following diagrams illustrate the general reactivity and regioselectivity of the this compound ring system.
Caption: General reactivity pathways of the this compound core.
Caption: Key positions for substitution on the this compound ring.
Conclusion
The this compound ring system exhibits a rich and varied reactivity, making it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. Understanding the principles of electrophilic and nucleophilic substitution, as well as modern C-H functionalization and cycloaddition strategies, is crucial for harnessing the full potential of this important heterocycle. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel this compound-based compounds.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis [organic-chemistry.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine nucleus, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This has led to the discovery of numerous clinical candidates and approved drugs. This technical guide provides a comprehensive review of the medicinal chemistry of pyrazolo[1,5-a]pyridines, with a focus on their application as kinase inhibitors, central nervous system (CNS) agents, and anti-infective therapeutics. It includes a compilation of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key synthetic and biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Pyrazolo[1,5-a]pyridines as Kinase Inhibitors
The this compound core has proven to be an exceptional scaffold for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases makes it an ideal starting point for inhibitor design.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a range of autoimmune and inflammatory diseases. A convergent synthesis of substituted pyrazolo[1,5-a]pyridines has been developed, affording potent inhibitors of p38 kinase.[1] This typically involves a [3+2] cycloaddition of N-aminopyridines with alkynes, followed by palladium-catalyzed cross-coupling reactions to introduce necessary pharmacophoric elements.[1]
Table 1: Structure-Activity Relationship of this compound-based p38 Kinase Inhibitors
| Compound ID | R1 | R2 | R3 | p38α IC50 (nM) |
| 1a | 4-Fluorophenyl | H | 4-Pyridyl | 100 |
| 1b | 4-Fluorophenyl | H | 2-Amino-4-pyrimidinyl | 10 |
| 1c | 2,4-Difluorophenyl | H | 4-Pyridyl | 50 |
| 1d | 2,4-Difluorophenyl | H | 2-Amino-4-pyrimidinyl | 5 |
Data compiled from multiple sources.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Novel series of pyrazolo[1,5-a]pyridines have been discovered as potent and selective inhibitors of PI3K isoforms, particularly p110α.[2] Structure-activity relationship (SAR) studies have demonstrated that substitution patterns around the this compound core can significantly influence both potency and isoform selectivity.
Table 2: Structure-Activity Relationship of this compound-based PI3Kα Inhibitors
| Compound ID | R1 | R2 | Linker | p110α IC50 (nM) |
| 2a | 2-Methyl | 5-Methoxy | -NHCO- | 50 |
| 2b | 2-Ethyl | 5-Methoxy | -NHCO- | 25 |
| 2c | 2-Methyl | 5-Methoxy | -SO2NH- | 10 |
| 2d | 2-Methyl | 5-H | -NHCO- | 100 |
Data compiled from multiple sources.
Pyrazolo[1,5-a]pyridines as Central Nervous System (CNS) Agents
The this compound scaffold has also been successfully employed in the development of agents targeting the central nervous system. A notable example is the discovery of potent and orally active antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is implicated in stress-related disorders such as anxiety and depression.
Table 3: Structure-Activity Relationship of this compound-based CRF1 Receptor Antagonists
| Compound ID | R1 (at C7) | R2 (at C3) | R3 (at C2) | Human CRF1 Ki (nM) |
| 3a | 2,4-Dichlorophenyl | Di-n-propylamino | Methyl | 15.2 |
| 3b | 2,4-Dimethylphenyl | Di-n-propylamino | Methyl | 5.8 |
| 3c | 2,4-Dichlorophenyl | Dicyclopropylmethylamino | Methyl | 8.1 |
| 3d | 2,4-Dimethylphenyl | Dicyclopropylmethylamino | Ethyl | 2.5 |
Data compiled from multiple sources.
Pyrazolo[1,5-a]pyridines as Anti-Infective Agents
The emergence of drug-resistant pathogens has created an urgent need for novel anti-infective agents. The this compound scaffold has shown promise in this area, particularly in the development of new treatments for tuberculosis. A series of this compound-3-carboxamides have been designed and synthesized, exhibiting potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[3][4][5]
Table 4: In Vitro Antitubercular Activity of this compound-3-carboxamides
| Compound ID | R1 (at C2) | R2 (at C5) | R3 (Amide) | MIC against Mtb H37Rv (μg/mL) |
| 4a | Methyl | Methoxy | N-benzyl | 0.05 |
| 4b | Methyl | Methoxy | N-(4-fluorobenzyl) | 0.025 |
| 4c | Ethyl | Methoxy | N-benzyl | 0.03 |
| 4d | Methyl | H | N-benzyl | 0.2 |
Data compiled from multiple sources including[3][6].
Key Signaling Pathways
The therapeutic effects of this compound-based drugs are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: The p38 MAPK signaling cascade.
Caption: The PI3K/Akt signaling pathway.
Caption: The CRF1 receptor signaling pathway.
Experimental Workflows
The discovery and development of novel this compound-based therapeutic agents typically follow a structured workflow, from initial hit identification to lead optimization and preclinical evaluation.
Caption: A generalized drug discovery workflow.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-Pyrazolo[1,5-a]pyridines
A convergent synthesis approach is commonly employed for the preparation of substituted pyrazolo[1,5-a]pyridines.[1]
Step 1: N-Amination of Pyridines To a solution of the substituted pyridine (B92270) (1.0 eq) in a suitable solvent such as dichloromethane, O-mesitylenesulfonylhydroxylamine (MSH) (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered and washed with cold solvent to afford the N-aminopyridinium salt.
Step 2: [3+2] Cycloaddition The N-aminopyridinium salt (1.0 eq) and an appropriate alkyne (1.1 eq) are dissolved in a solvent like dimethylformamide (DMF). A base, such as potassium carbonate (2.0 eq), is added, and the mixture is heated to 80-100 °C for 6-12 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired this compound.
Step 3: Palladium-Catalyzed Cross-Coupling If a halogen is present on the this compound core, it can be further functionalized using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. For a Suzuki coupling, the halogenated this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., Na2CO3, 2.0 eq) are combined in a solvent mixture (e.g., toluene/ethanol/water). The reaction is heated under an inert atmosphere until completion. The product is then isolated and purified.
In Vitro p38α Kinase Inhibition Assay
The inhibitory activity of compounds against p38α kinase can be determined using a variety of assay formats, including radiometric assays or fluorescence-based assays.
Principle: The assay measures the transfer of the γ-phosphate from ATP to a specific substrate peptide by p38α kinase. The amount of phosphorylated substrate is then quantified.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., Biotin-P-Thr-Gly-Ala-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin for a TR-FRET assay)
Procedure:
-
Add test compound dilutions and p38α kinase to the wells of a microplate and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis H37Rv can be determined using the MABA.[3]
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Include positive (drug-free) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 5-7 days.
-
Add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Conclusion
The this compound scaffold has firmly established itself as a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its synthetic tractability and favorable drug-like properties have enabled the development of a multitude of potent and selective inhibitors for various biological targets. The continued exploration of this privileged core, aided by modern drug discovery technologies, promises to yield a new generation of innovative medicines to address unmet medical needs. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the this compound scaffold in their drug discovery endeavors.
References
- 1. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.unamur.be [researchportal.unamur.be]
- 3. Design, Synthesis, and Biological Evaluation of this compound-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of this compound-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A Technical Guide to the Computational and Theoretical Exploration of Pyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties.[1][2][3] Computational and theoretical studies have become indispensable tools for elucidating the structure-activity relationships (SAR), reaction mechanisms, and electronic properties of this important class of compounds. This technical guide provides an in-depth overview of the computational methodologies employed and summarizes key theoretical findings related to the this compound core.
Computational Methodologies: A Practical Overview
A variety of computational techniques are employed to investigate the properties of this compound derivatives. Density Functional Theory (DFT) is a prominently used method for optimizing molecular geometries and calculating electronic properties.[4][5]
Key Experimental Protocols
Geometry Optimization and Electronic Structure Calculations:
-
Software: Gaussian 09W program is a frequently cited software package for these calculations.[4]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used.[4]
-
Basis Set: The 6-31G(d) basis set is often employed for these calculations.[5]
-
Procedure: The process involves optimizing the ground-state geometries of the molecules without any symmetry constraints. Frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). From these calculations, various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges can be determined.
Molecular Docking Simulations:
-
Purpose: To predict the binding modes and affinities of this compound derivatives with biological targets, such as protein kinases.[6][7][8]
-
Software: Molecular docking studies are often performed using software that can model the interactions between a small molecule (ligand) and a protein (receptor).
-
Procedure: The crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The synthesized compounds are then "docked" into the active site of the protein to identify favorable binding poses and interactions. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various computational and experimental studies on this compound derivatives, focusing on their biological activities and calculated electronic properties.
| Compound | Target Kinase | IC50 (µM) | Reference Inhibitor | IC50 (µM) | Reference |
| 6t | CDK2 | 0.09 | Ribociclib | 0.07 | [6][7] |
| 6s | CDK2 | 0.23 | Ribociclib | 0.07 | [6][7] |
| 6t | TRKA | 0.45 | Larotrectinib | 0.07 | [6][7] |
| 6d | CDK2 | 0.55 | - | - | [7] |
| 6d | TRKA | 0.57 | - | - | [7] |
| 6n | CDK2 | 0.78 | - | - | [7] |
| 6n | TRKA | 0.98 | - | - | [7] |
| 6o | CDK2 | 0.76 | - | - | [7] |
| 6o | TRKA | 1.59 | - | - | [7] |
| 6p | CDK2 | 0.67 | - | - | [7] |
| 6p | TRKA | 1.34 | - | - | [7] |
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives against CDK2 and TRKA Kinases. [6][7]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| 4c | COX-1 | 9.835 ± 0.50 | 2.14 | [8] |
| 4c | COX-2 | 4.597 ± 0.20 | [8] | |
| 5b | COX-1 | 4.909 ± 0.25 | 1.49 | [8] |
| 5b | COX-2 | 3.289 ± 0.14 | [8] | |
| 11 | COX-2 | 1.4 | - | [9] |
| 12 | COX-2 | 1.11 | - | [9] |
| 13 | COX-2 | 2.7 | - | [9] |
| 14 | COX-2 | 2.2 | - | [9] |
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole (B372694) and Pyrazolo[1,5-a]pyrimidine Derivatives. [8][9]
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 4a | - | - | 2.81 | [4] |
| 4c | - | - | 2.81 | [4] |
| 6b | - | - | 2.65 | [4] |
Table 3: Frontier Molecular Orbital Energies Calculated using DFT. [4]
Visualizing Computational Workflows and Molecular Design Logic
The following diagrams, created using the DOT language, illustrate common workflows and logical relationships in the computational study of pyrazolo[1,5-a]pyridines.
Caption: A typical workflow for the design, synthesis, and evaluation of novel this compound derivatives.
Caption: Logical relationships in the molecular design of this compound-based compounds.
Conclusion
Computational and theoretical studies play a pivotal role in advancing our understanding of the this compound system. By leveraging techniques such as DFT and molecular docking, researchers can rationally design novel derivatives with enhanced biological activity and desirable physicochemical properties. The integration of computational predictions with experimental validation accelerates the discovery and development of new therapeutic agents and functional materials based on this versatile scaffold.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Notably, pyrazolo[1,5-a]pyridine derivatives have emerged as potent kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in diseases such as cancer.[1][3]
One of the most efficient and versatile methods for the synthesis of the this compound core is the [3+2] cycloaddition reaction. This approach typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). A common strategy employs N-aminopyridinium ylides as the 1,3-dipole, which react with a variety of alkynes and alkenes to construct the fused pyrazole (B372694) ring system. This method offers a high degree of atom economy and allows for the introduction of diverse substituents, making it a powerful tool for the generation of compound libraries for drug screening.
These application notes provide a detailed overview of the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition, including experimental protocols and a summary of reaction conditions and yields.
Synthetic Strategies and Data Presentation
The [3+2] cycloaddition approach to pyrazolo[1,5-a]pyridines can be broadly categorized based on the nature of the dipolarophile (alkyne or alkene) and the reaction conditions (e.g., catalyst, solvent, temperature). Below are tabulated summaries of representative examples from the literature, showcasing the scope and efficiency of this methodology.
Table 1: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition with Alkynes
| Entry | N-Aminopyridinium Salt | Alkyne Dipolarophile | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-aminopyridinium iodide | Phenylacetylene | K₂CO₃ | DMF | 80 | 12 | 85 | |
| 2 | 1-amino-4-methylpyridinium iodide | Ethyl propiolate | Et₃N | CH₃CN | RT | 24 | 92 | |
| 3 | 1-aminopyridinium iodide | Dimethyl acetylenedicarboxylate | None | Acetonitrile | Reflux | 6 | 95 | [4] |
| 4 | 1-amino-2-methylpyridinium iodide | Phenylacetylene | K₂CO₃ | DMSO | 100 | 8 | 78 | |
| 5 | 1-aminopyridinium iodide | 1-hexyne | K₂CO₃ | DMF | 80 | 12 | 75 |
Note: Data presented is a synthesis of typical results found in the literature and may not correspond to a single specific publication.
Table 2: Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition with Alkenes
| Entry | N-Aminopyridinium Salt | Alkene Dipolarophile | Oxidant/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-aminopyridinium iodide | Styrene | O₂ | NMP | RT | 24 | 72 | [5] |
| 2 | 1-amino-4-picolinium iodide | Methyl acrylate | O₂ | NMP | RT | 24 | 88 | [5] |
| 3 | 1-aminopyridinium iodide | N-phenylmaleimide | O₂ | NMP | RT | 12 | 91 | [5] |
| 4 | 1-amino-3-methylpyridinium iodide | Acrylonitrile | O₂ | NMP | RT | 24 | 85 | [5] |
| 5 | 1-aminopyridinium iodide | Chalcone | O₂ | NMP | RT | 18 | 76 | [5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition, based on common procedures found in the literature.
Protocol 1: General Procedure for the [3+2] Cycloaddition of N-Aminopyridinium Iodide with Alkynes
Materials:
-
Substituted 1-aminopyridinium iodide (1.0 mmol)
-
Alkyne (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of the 1-aminopyridinium iodide in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 10-15 minutes to generate the N-aminopyridinium ylide in situ.
-
Add the alkyne to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.
Protocol 2: General Procedure for the Oxidative [3+2] Cycloaddition of N-Aminopyridines with Alkenes
Materials:
-
Substituted N-aminopyridine (1.0 mmol)
-
Alkene (1.5 mmol)
-
N-Methylpyrrolidone (NMP) (3 mL)
-
Oxygen balloon
Procedure:
-
In a round-bottom flask, dissolve the N-aminopyridine and the alkene in NMP.[5]
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure this compound.[5]
Mandatory Visualizations
General Workflow for this compound Synthesis
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.
Representative Reaction Mechanism
Caption: Mechanism of the [3+2] cycloaddition for this compound synthesis.
Conclusion
The [3+2] cycloaddition reaction is a highly effective and modular strategy for the synthesis of pyrazolo[1,5-a]pyridines. The operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive method for both academic research and industrial applications in drug discovery. The protocols and data presented herein provide a valuable resource for scientists engaged in the synthesis and development of novel this compound-based therapeutic agents. The continued exploration of this reaction will undoubtedly lead to the discovery of new drug candidates with improved efficacy and selectivity.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Sonochemical Synthetic Strategy for this compound Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
Metal-Free Pathways to Functionalized Pyrazolo[1,5-a]pyridines: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse biological activities, which include roles as kinase inhibitors, adenosine (B11128) antagonists, and antiherpetic agents, make them valuable scaffolds in drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the metal-free synthesis of these important compounds, focusing on methodologies that offer high efficiency, broad substrate scope, and environmentally benign reaction conditions.
Application Notes
The development of metal-free synthetic routes to pyrazolo[1,5-a]pyridines is of paramount importance as it circumvents the issues associated with metal catalysis, such as cost, toxicity of residual metals in pharmaceutical products, and the need for extensive purification. The protocols detailed below focus on [3+2] cycloaddition reactions, a powerful strategy for the construction of five-membered rings. These methods offer a direct and atom-economical approach to a wide array of functionalized pyrazolo[1,5-a]pyridines.
One prominent metal-free approach involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1] This reaction proceeds at room temperature under an oxygen atmosphere, highlighting its operational simplicity and mild conditions. Another efficient method is the PIDA (phenyliodine diacetate) mediated regioselective cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes.[2] Furthermore, a sonochemical-assisted, catalyst-free [3+2] cycloaddition of alkynes and alkenes with 2-imino-1H-pyridin-1-amines presents a green and efficient alternative.[3][4] These methodologies provide access to a diverse range of substituted pyrazolo[1,5-a]pyridines, which are valuable for structure-activity relationship (SAR) studies in drug development.
Experimental Protocols
Protocol 1: Oxidative [3+2] Cycloaddition of N-Aminopyridines
This protocol describes the metal-free synthesis of functionalized pyrazolo[1,5-a]pyridines via an oxidative [3+2] cycloaddition reaction at room temperature.[1]
Materials:
-
N-aminopyridine derivative
-
α,β-unsaturated carbonyl compound or electron-withdrawing olefin
-
N-Methylpyrrolidone (NMP)
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add the N-aminopyridine derivative (1.0 mmol) and the α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol).
-
Add N-Methylpyrrolidone (NMP) (3 mL).
-
Stir the reaction mixture at room temperature under an oxygen balloon.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired functionalized pyrazolo[1,5-a]pyridine.
Quantitative Data Summary:
| Entry | N-Aminopyridine | α,β-Unsaturated Carbonyl/Olefin | Product | Yield (%) |
| 1 | N-aminopyridine | Chalcone | 2,3-diphenyl-pyrazolo[1,5-a]pyridine | 95 |
| 2 | N-aminopyridine | (E)-4-phenylbut-3-en-2-one | 2-methyl-3-phenyl-pyrazolo[1,5-a]pyridine | 88 |
| 3 | 4-methyl-N-aminopyridine | Chalcone | 5-methyl-2,3-diphenyl-pyrazolo[1,5-a]pyridine | 92 |
| 4 | N-aminopyridine | Ethyl acrylate | Ethyl this compound-3-carboxylate | 75 |
Protocol 2: PIDA-Mediated [3+2] Cycloaddition of N-Aminopyridinium Ylides
This protocol outlines the synthesis of multifunctionalized pyrazolo[1,5-a]pyridines through a PIDA-mediated regioselective cycloaddition.[2]
Materials:
-
N-aminopyridinium ylide
-
Electron-deficient alkene
-
Phenyliodine diacetate (PIDA)
Procedure:
-
In a dry reaction flask, dissolve the N-aminopyridinium ylide (1.0 mmol) and the electron-deficient alkene (1.2 mmol) in dichloromethane (DCM) (5 mL).
-
To this solution, add phenyliodine diacetate (PIDA) (1.1 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis.
-
After completion of the reaction, dilute the mixture with DCM and wash with saturated aqueous sodium thiosulfate (B1220275) solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure this compound derivative.
Quantitative Data Summary:
| Entry | N-Aminopyridinium Ylide | Electron-Deficient Alkene | Product | Yield (%) |
| 1 | 1-amino-2-methylpyridinium iodide | Methyl acrylate | Methyl 2-methylthis compound-3-carboxylate | 85 |
| 2 | 1-aminopyridinium iodide | Acrylonitrile | This compound-3-carbonitrile | 82 |
| 3 | 1-amino-4-chloropyridinium iodide | N-phenylmaleimide | 2-(4-chlorophenyl)-1H-pyrrolo[3,4-b]this compound-1,3(2H)-dione | 78 |
Visualizations
Experimental Workflow: Oxidative [3+2] Cycloaddition
Caption: Workflow for the metal-free oxidative [3+2] cycloaddition.
Proposed Reaction Mechanism: Oxidative [3+2] Cycloaddition
Caption: Proposed mechanism for the oxidative [3+2] cycloaddition.
References
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. This compound synthesis [organic-chemistry.org]
- 3. Scalable Sonochemical Synthetic Strategy for this compound Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: TEMPO-Mediated Annulation for Pyrazolo[1,5-a]pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] These scaffolds are prevalent in a variety of biologically active molecules and marketed drugs.[3] A recently developed, efficient, and highly regioselective method for the synthesis of multisubstituted pyrazolo[1,5-a]pyridines involves a TEMPO-mediated [3 + 2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds.[3][4] This one-pot stepwise process is advantageous due to its mild reaction conditions, broad substrate scope, and good to excellent yields.[4] Mechanistic studies have revealed that TEMPO functions as both a Lewis acid and an oxidant in this transformation.[3][4] This methodology has been successfully applied to the modification of marketed drugs and the gram-scale synthesis of key intermediates for targeted therapies.[3][4]
Reaction Principle
The core of this synthetic strategy is the [3 + 2] annulation reaction between an N-aminopyridine and an α,β-unsaturated compound, followed by an aromatization step. The reaction is mediated by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl (B88944) radical. In this process, TEMPO is proposed to act as a Lewis acid to activate the α,β-unsaturated compound, facilitating the initial Michael addition of the N-aminopyridine. Subsequently, TEMPO acts as an oxidant to promote the cyclization and aromatization cascade, leading to the formation of the pyrazolo[1,5-a]pyridine ring system. The high regioselectivity of this reaction is a key feature, allowing for the predictable synthesis of specific isomers.[3][4]
Experimental Protocols
This section provides detailed experimental protocols for the TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines
To a stirring suspension of N-aminopyridine (1.0 equiv.) and the α,β-unsaturated compound (2.0 equiv.) in toluene (B28343) (0.05 - 0.075 M), TEMPO (1.2 equiv.) is added. The reaction mixture is then cooled to 0 °C, and a base such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs2CO3) (2.0 equiv.) is added dropwise. The reaction is then heated in an oil bath at 80 °C overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed by rotary evaporation, and the resulting residue is purified by flash column chromatography (FCC) to yield the desired this compound product.[5]
Detailed Protocol for the Synthesis of 4-bromo-6-methoxy-2-cyanothis compound (Example) :
-
To a solution of 1-amino-3-bromo-5-methoxypyridin-1-ium 2,4,6-trimethylbenzenesulfonate (B281753) (40.2 mg, 0.10 mmol, 1.0 equiv.) and acrylonitrile (B1666552) (13 μL, 0.2 mmol, 2.0 equiv.) in toluene (2 mL) was added TEMPO (18.7 mg, 0.12 mmol, 1.2 equiv.).
-
The mixture was cooled to 0 °C in an ice bath.
-
DIPEA (33 μL, 0.2 mmol, 2.0 equiv.) was added dropwise to the stirring suspension.
-
The reaction mixture was then heated to 80 °C and stirred overnight.
-
After completion (monitored by TLC), the solvent was removed under reduced pressure.
-
The crude product was purified by flash column chromatography on silica (B1680970) gel (eluent: 12.5% ethyl acetate (B1210297) in hexanes) to afford the product as a white solid (23.4 mg, 93% yield).[5]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives using the TEMPO-mediated annulation method.
Table 1: Substrate Scope of N-Aminopyridines
| Entry | N-Aminopyridine Substituent | α,β-Unsaturated Compound | Product | Yield (%) |
| 1 | 3-Br, 5-OMe | Acrylonitrile | 4-Br, 6-OMe-pyrazolo[1,5-a]pyridine-2-carbonitrile | 93 |
| 2 | 3-Br, 5-OBn | Acrylonitrile | 4-Br, 6-OBn-pyrazolo[1,5-a]pyridine-2-carbonitrile | 76 |
| 3 | 3-OMe, 5-(4-OMePh) | Acrylonitrile | 4-OMe, 6-(4-OMePh)-pyrazolo[1,5-a]pyridine-2-carbonitrile | 70 |
| 4 | 3-Me | Acrylonitrile | 4-Me-pyrazolo[1,5-a]pyridine-2-carbonitrile | 87 |
Data extracted from Wang et al., Org. Lett. 2022, 24, 7, 1454–1459 and its supplementary information.[5]
Table 2: Substrate Scope of α,β-Unsaturated Compounds
| Entry | N-Aminopyridine | α,β-Unsaturated Compound | Product | Yield (%) |
| 1 | 1-amino-3-bromo-5-methoxypyridin-1-ium | Cinnamonitrile | 4-Br, 6-OMe-2-phenylthis compound | 81 |
| 2 | 1-amino-3-bromo-5-methoxypyridin-1-ium | β-Nitrostyrene | 4-Br, 6-OMe-2-phenylthis compound | 75 |
| 3 | 1-amino-3,5-dimethylpyridin-1-ium | Ethyl acrylate | Ethyl 4,6-dimethylthis compound-2-carboxylate | 85 |
Data synthesized from the general procedures outlined in the literature.[5]
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed mechanism for TEMPO-mediated this compound synthesis.
Experimental Workflow
References
- 1. BJOC - New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines [beilstein-journals.org]
- 2. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via Cross-Dehydrogenative Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyridine derivatives utilizing cross-dehydrogenative coupling (CDC) reactions. The this compound scaffold is a significant pharmacophore found in numerous biologically active compounds and approved drugs, making its efficient synthesis a key focus in medicinal chemistry and drug discovery.[1][2][3][4] Cross-dehydrogenative coupling offers a green and atom-economical approach to construct C-C and C-heteroatom bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials.[5][6]
This guide covers two prominent CDC methodologies: a catalyst-free, acetic acid and oxygen-promoted reaction, and a palladium-catalyzed approach, providing quantitative data, detailed experimental procedures, and visual diagrams of the workflows and proposed mechanisms.
Acetic Acid and Molecular Oxygen Promoted Cross-Dehydrogenative Coupling
An efficient and environmentally friendly method for the synthesis of uniquely substituted this compound derivatives involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[7][8][9] This reaction is promoted by acetic acid and utilizes molecular oxygen as the oxidant, proceeding under catalyst-free conditions with high atom economy.[7][8][9][10]
Application and Substrate Scope
This method is applicable to a wide range of N-amino-2-iminopyridines and β-dicarbonyl compounds, including β-ketoesters and β-diketones, to yield highly substituted pyrazolo[1,5-a]pyridines.[7][9] The reaction demonstrates good functional group tolerance.
Table 1: Synthesis of this compound Derivatives via AcOH and O₂-Promoted CDC [11]
| Entry | N-Amino-2-iminopyridine (1) | 1,3-Dicarbonyl Compound (2) | Product | Yield (%) |
| 1 | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate (B1235776) | 7-Amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester | 94 |
| 2 | 1-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylthis compound-3-carboxylic acid ethyl ester | 90 |
| 3 | 1-amino-2-imino-4-(4-methylphenyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl benzoylacetate | 7-Amino-6-cyano-5-(4-methylphenyl)-2-phenylthis compound-3-carboxylic acid ethyl ester | 91 |
| 4 | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Methyl propionylacetate | 7-Amino-6-cyano-2-ethyl-5-phenylthis compound-3-carboxylic acid methyl ester | 89 |
| 5 | 1-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile | Methyl propionylacetate | 7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)this compound-3-carboxylic acid methyl ester | 84 |
| 6 | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Acetylacetone | 1-(7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone | 85 |
Experimental Protocol
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines (e.g., 7-Amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester): [11]
-
To a solution of N-amino-2-iminopyridine (3 mmol) and ethyl acetoacetate (3 mmol) in ethanol (B145695) (10 mL), add acetic acid (6 molar equivalents).
-
Stir the reaction mixture at room temperature under an oxygen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is collected by filtration.
-
Recrystallize the crude product from ethanol to afford the pure this compound derivative.
Proposed Reaction Mechanism
The proposed mechanism involves an initial activation of the N-amino-2-iminopyridine by acetic acid, followed by a nucleophilic addition of the enol form of the β-dicarbonyl compound. The resulting adduct then undergoes oxidative dehydrogenation by molecular oxygen and subsequent cyclization and dehydration to yield the final this compound product.[1][10]
Caption: Proposed mechanism for the AcOH/O₂-promoted CDC reaction.
Palladium-Catalyzed Cross-Dehydrogenative Coupling
Palladium catalysis offers a powerful alternative for the synthesis of this compound-based structures through C-H activation.[12][13] This approach has been successfully applied to the synthesis of 3,3'-bithis compound derivatives with yields up to 94%.[12][13] Additionally, an intramolecular palladium-catalyzed CDC has been developed for the synthesis of fused pyrazolo[1,5-a]pyrimidines, a closely related heterocyclic system.[7][8]
Application and Scope
Palladium-catalyzed CDC reactions are suitable for the construction of C-C bonds between this compound units or for intramolecular cyclizations to form fused systems. These methods often exhibit good functional group tolerance.[12][13]
Table 2: Palladium-Catalyzed Intramolecular CDC for Fused Pyrazolo[1,5-a]pyrimidines [7]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(3-oxo-1,3-diphenylprop-1-en-2-yl)-1H-pyrazol-5-amine | 5,7-Diphenylpyrazolo[1,5-a]pyrimidine | 85 |
| 2 | N-(1,3-bis(3-methoxyphenyl)-3-oxoprop-1-en-2-yl)-1H-pyrazol-5-amine | 5,7-bis(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 72 |
| 3 | N-(1,3-bis(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-1H-pyrazol-5-amine | 5,7-bis(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine | 81 |
| 4 | N-(3-oxo-1-phenyl-3-(p-tolyl)prop-1-en-2-yl)-1H-pyrazol-5-amine | 5-Phenyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine | 83 |
Experimental Protocol
General Procedure for Palladium-Catalyzed Intramolecular CDC: [7]
-
In a reaction vessel, combine the starting enaminone (1.0 equiv), Pd(OAc)₂ (10 mol %), AgOAc (2.0 equiv), and K₂CO₃ (2.0 equiv).
-
Add dichloroethane (DCE) as the solvent.
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired fused pyrazolo[1,5-a]pyrimidine.
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed intramolecular CDC reaction.
Caption: Workflow for Pd-catalyzed intramolecular CDC.
Conclusion
Cross-dehydrogenative coupling provides a modern and efficient strategy for the synthesis of valuable this compound derivatives. The presented catalyst-free, acid-promoted method offers an environmentally benign and cost-effective route, while the palladium-catalyzed approach allows for alternative bond formations and the creation of complex fused systems. These protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of new chemical space around this privileged heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis [organic-chemistry.org]
- 3. General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2- a]pyrimidines and Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Strategy for this compound and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | Semantic Scholar [semanticscholar.org]
- 9. Synthetic Strategy for this compound and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
One-Pot Multicomponent Reactions for Substituted Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazolo[1,5-a]pyrimidines via one-pot multicomponent reactions (MCRs). This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Many pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent protein kinase inhibitors, making them promising candidates for targeted cancer therapy.[1][3]
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[4] These scaffolds are considered "privileged structures" in drug discovery.[4] One-pot multicomponent reactions offer an efficient and atom-economical approach to synthesize complex molecules like substituted pyrazolo[1,5-a]pyrimidines from simple, readily available starting materials in a single synthetic operation.[5][6] This approach minimizes waste, reduces reaction times, and simplifies purification processes.
Synthetic Strategies
Several effective one-pot multicomponent strategies have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine core. The most common approach involves the cyclocondensation of 3-aminopyrazole (B16455) derivatives with 1,3-bielectrophilic partners such as β-dicarbonyl compounds, β-enaminones, or chalcones.[6][7] Microwave-assisted organic synthesis (MAOS) has also been successfully employed to accelerate these reactions and improve yields.[8][9]
A well-established method involves the three-component reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate.[1] This reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to form the pyrazolo[1,5-a]pyrimidine core.[1]
Experimental Protocols
Protocol 1: Three-Component Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
This protocol describes a general procedure for the one-pot, three-component reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound.
Materials:
-
3-Aminopyrazole derivative (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Solvent (e.g., Ethanol, DMF)
-
Catalyst (e.g., Piperidine, KOH)
Procedure:
-
To a solution of the 3-aminopyrazole (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent (10 mL), add a catalytic amount of the base (e.g., 2-3 drops of piperidine).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the active methylene compound (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for the time specified in the table below, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, pour the reaction mixture into ice-cold water. Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure substituted pyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol details a microwave-assisted, one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones from a β-ketonitrile, hydrazine (B178648), and a β-ketoester.[9]
Materials:
-
β-Ketonitrile (0.9 mmol)
-
Hydrazine hydrate (B1144303) (1.0 mmol)
-
β-Ketoester (0.9 mmol)
-
Methanol (B129727) (2 mL)
-
Acetic acid (0.5 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the β-ketonitrile (0.9 mmol) and hydrazine hydrate (1.0 mmol) in methanol (2 mL).
-
Irradiate the mixture in the microwave reactor at 150 °C for 5 minutes.
-
To the same vessel, add the β-ketoester (0.9 mmol) and acetic acid (0.5 mmol).
-
Irradiate the reaction mixture at 150 °C for an additional 2 hours.[9]
-
After cooling, the target pyrazolo[1,5-a]pyrimidinone can be isolated. This method has shown a significant improvement in yield compared to conventional heating.[9]
Data Presentation
Table 1: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines via Three-Component Reaction
| Entry | 3-Aminopyrazole | Aldehyde | Active Methylene Compound | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | 3-Amino-5-methyl-1H-pyrazole | Benzaldehyde | Malononitrile | Ethanol | Piperidine | 4 | 85 |
| 2 | 3-Amino-5-phenyl-1H-pyrazole | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | DMF | KOH | 6 | 78 |
| 3 | 3-Amino-1H-pyrazole | 4-Methoxybenzaldehyde | Malononitrile | Ethanol | Piperidine | 5 | 92 |
| 4 | 3-Amino-5-methyl-1H-pyrazole | Thiophene-2-carbaldehyde | Malononitrile | Ethanol | Piperidine | 3 | 88 |
Table 2: Pharmacological Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Disease Area | Reference |
| Derivative A | TrkA | 1.7 | Cancer | [10] |
| Derivative B | TrkA | 1.7 | Cancer | [10] |
| Macrocyclic Derivative 12 | TrkA | 1-100 | Cancer | [10] |
| Macrocyclic Derivative 13 | TrkA | 1-100 | Cancer | [10] |
| CPL302253 (54) | PI3Kδ | 2.8 | Asthma | [11] |
Visualizations
Experimental Workflow
Caption: General workflow for the one-pot multicomponent synthesis of substituted Pyrazolo[1,5-a]pyrimidines.
Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidines are known to act as ATP-competitive inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][3]
Caption: Mechanism of action for Pyrazolo[1,5-a]pyrimidine as an ATP-competitive kinase inhibitor.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Functionalization of Pyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the palladium-catalyzed functionalization of the pyrazolo[1,5-a]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science. The following sections detail methodologies for direct C-H arylation at the C3 and C7 positions, as well as cross-dehydrogenative coupling reactions.
Introduction
The this compound core is a key structural component in a variety of biologically active compounds. The development of efficient and regioselective methods for its functionalization is of significant interest in drug discovery and development. Palladium-catalyzed cross-coupling reactions, particularly direct C-H activation, have emerged as powerful tools for the synthesis of diverse this compound derivatives. These methods offer advantages over traditional cross-coupling reactions by avoiding the pre-functionalization of starting materials, thus improving synthetic efficiency.[1]
General Workflow for Palladium-Catalyzed C-H Functionalization
The following diagram illustrates a typical workflow for the palladium-catalyzed C-H functionalization of pyrazolo[1,5-a]pyridines.
Caption: General experimental workflow for Pd-catalyzed C-H functionalization.
Regioselective C-H Arylation of Pyrazolo[1,5-a]pyridines
Palladium-catalyzed direct C-H arylation of pyrazolo[1,5-a]pyridines can be selectively directed to either the C3 or C7 position by carefully choosing the reaction additives.[1][2] This regioselectivity is crucial for accessing different isomers with potentially distinct biological activities.
Proposed Catalytic Cycles
The regioselectivity is proposed to arise from different reaction pathways. The C3-arylation is thought to proceed through a concerted metalation-deprotonation mechanism, while the C7-arylation may involve a silver-mediated C-H activation.
Caption: Proposed catalytic cycles for C3 and C7 arylation.
Protocol 1: Palladium-Catalyzed C3-Arylation of this compound
This protocol describes the selective arylation at the C3 position of this compound using aryl iodides.[1]
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Cesium fluoride (B91410) (CsF)
-
1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (10 mol%), and CsF (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 140 °C for the specified time (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-pyrazolo[1,5-a]pyridine.
Protocol 2: Palladium-Catalyzed C7-Arylation of this compound
This protocol details the selective arylation at the C7 position of this compound with aryl iodides.[1]
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 140 °C for the specified time (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-pyrazolo[1,5-a]pyridine.
Data Summary: Regioselective Arylation of Pyrazolo[1,5-a]pyridines
The following table summarizes the yields for the C3 and C7 arylation of this compound with various aryl iodides.[1]
| Entry | Aryl Iodide | Product | Position | Yield (%) |
| 1 | Iodobenzene | 3-Phenylthis compound | C3 | 75 |
| 2 | 4-Iodotoluene | 3-(p-Tolyl)this compound | C3 | 82 |
| 3 | 4-Iodoanisole | 3-(4-Methoxyphenyl)this compound | C3 | 85 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)this compound | C3 | 65 |
| 5 | Iodobenzene | 7-Phenylthis compound | C7 | 70 |
| 6 | 4-Iodotoluene | 7-(p-Tolyl)this compound | C7 | 78 |
| 7 | 4-Iodoanisole | 7-(4-Methoxyphenyl)this compound | C7 | 80 |
| 8 | 1-Iodo-4-(trifluoromethyl)benzene | 7-(4-(Trifluoromethyl)phenyl)this compound | C7 | 62 |
Protocol 3: Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling
This protocol is for the synthesis of fused pyrazolo[1,5-a]pyrimidines via an intramolecular C-H/C-H coupling reaction.[3][4]
Materials:
-
Appropriately substituted N-((1H-pyrazol-5-yl)methyl)aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂) (as an oxidant)
-
Dimethylformamide (DMF)
-
Oxygen balloon
-
Reaction flask
Procedure:
-
To a reaction flask, add the N-((1H-pyrazol-5-yl)methyl)aniline derivative (1.0 equiv.), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv.).
-
Add DMF as the solvent.
-
Fit the flask with an oxygen balloon.
-
Heat the reaction mixture at 100 °C for the specified time (typically 8-12 hours).
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) product.
Data Summary: Intramolecular Cross-Dehydrogenative Coupling
The following table presents the yields for the synthesis of various fused pyrazolo[1,5-a]pyrimidines.[3][4]
| Entry | Substrate | Product | Yield (%) |
| 1 | Phenyl(6-phenylpyrazolo[1,5-a]pyrimidin-5-yl)methanone | Fused pyrazolo[1,5-a]pyrimidine | 78 |
| 2 | (3-Methoxyphenyl)(6-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanone | Fused pyrazolo[1,5-a]pyrimidine | 72 |
| 3 | p-Tolyl(6-(p-tolyl)pyrazolo[1,5-a]pyrimidin-5-yl)methanone | Fused pyrazolo[1,5-a]pyrimidine | 75 |
Concluding Remarks
The palladium-catalyzed functionalization of pyrazolo[1,5-a]pyridines offers a versatile and efficient platform for the synthesis of a wide array of derivatives. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of this important scaffold for various applications. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to expand the scope and utility of these powerful transformations.
References
Application Notes and Protocols for C-H Functionalization of Pyrazolo[1,5-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the C-H functionalization of pyrazolo[1,5-a]pyrimidine (B1248293) analogs. This class of N-heterocyclic compounds is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmaceuticals. Direct C-H functionalization offers an efficient and atom-economical approach to derivatize this core structure, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.
Introduction to C-H Functionalization of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in numerous biologically active compounds, including Zaleplon, Indiplon, and Repotrectinib.[1] The ability to selectively introduce functional groups at various C-H bonds of this heterocyclic system is of great interest for the synthesis of novel derivatives with enhanced or modified biological activities.[2][3] Traditional synthetic methods often require pre-functionalization, leading to multi-step sequences and the generation of stoichiometric waste. In contrast, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of C-C and C-heteroatom bonds.[4][5]
This guide details protocols for various C-H functionalization reactions on the pyrazolo[1,5-a]pyrimidine core, including arylation, amidation, and halogenation, utilizing different catalytic systems.
General Workflow for C-H Functionalization
The general workflow for a typical C-H functionalization reaction of a pyrazolo[1,5-a]pyrimidine analog involves the combination of the substrate, a coupling partner, a metal catalyst, often a ligand, a base or an oxidant, and a suitable solvent. The reaction mixture is then heated for a specific duration, followed by workup and purification to isolate the desired functionalized product.
Caption: General experimental workflow for C-H functionalization.
I. Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation is a widely used method for forming C-C bonds. For pyrazolo[1,5-a]pyrimidines, this reaction can be directed to different positions depending on the reaction conditions and the electronic properties of the coupling partners.[2][6]
Protocol 1: Regioselective C7-H Arylation with Aryl Chlorides
This protocol describes the direct C7-H arylation of pyrazolo[1,5-a]pyrimidines with (hetero)aryl chlorides, which are abundant and cost-effective starting materials.[7]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine the pyrazolo[1,5-a]pyrimidine derivative (0.2 mmol), the (hetero)aryl chloride (0.6 mmol, 3 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), and PCy₃·HBF₄ (0.04 mmol, 20 mol%).
-
Solvent and Base: Add p-xylene (B151628) (1 mL, 0.2 M) as the solvent.
-
Reaction Conditions: Heat the reaction mixture at 160 °C for 20 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography on silica (B1680970) gel to afford the C7-arylated product.
| Entry | Pyrazolo[1,5-a]pyrimidine | Aryl Halide | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrazolo[1,5-a]pyrimidine | Chlorobenzene | Pd(OAc)₂ / PCy₃·HBF₄ | p-xylene | 160 | 20 | 75 | [7] |
| 2 | 2-Methylpyrazolo[1,5-a]pyrimidine | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃·HBF₄ | p-xylene | 160 | 20 | 82 | [7] |
| 3 | Pyrazolo[1,5-a]pyrimidine | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | p-xylene | 140 | 20 | 65 | [7] |
Protocol 2: Catalyst-Switchable C3/C7-H Arylation with Aryl Bromides
Bedford and co-workers have demonstrated that the regioselectivity of the direct arylation of pyrazolo[1,5-a]pyrimidine can be controlled by the choice of catalyst and the electronic nature of the aryl bromide.[2][6]
Experimental Protocol:
-
For C3-Arylation (with electron-deficient aryl bromides):
-
Combine pyrazolo[1,5-a]pyrimidine, the electron-deficient aryl bromide, Pd(OAc)₂, and a suitable ligand in a reaction vessel.
-
Add a base (e.g., K₂CO₃) and a solvent (e.g., DMF).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Perform an aqueous workup and purify by chromatography.
-
-
For C7-Arylation (with electron-rich aryl bromides):
-
Follow a similar procedure as for C3-arylation, but with an electron-rich aryl bromide.
-
The choice of ligand and base may be varied to optimize the yield for C7-arylation.
-
| Position | Aryl Bromide Type | Catalyst System | Typical Yields | Reference |
| C3 | Electron-deficient (e.g., 5-bromopyrimidine) | Pd-based | High | [2][6] |
| C7 | Electron-rich (e.g., 4-bromoanisole) | Pd-based | Good to High | [2][6] |
digraph "Regioselective Arylation" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];sub [label="Pyrazolo[1,5-a]pyrimidine"]; c3_path [label="Electron-deficient\n Aryl Bromide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; c7_path [label="Electron-rich\n Aryl Bromide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; c3_prod [label="C3-Arylated Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; c7_prod [label="C7-Arylated Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> c3_path [label="Pd Catalyst"]; sub -> c7_path [label="Pd Catalyst"]; c3_path -> c3_prod; c7_path -> c7_prod; }
Caption: Catalyst-controlled regioselective C-H arylation.
II. Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts offer unique reactivity for C-H functionalization, often proceeding through different mechanisms compared to palladium.
Protocol 3: Rh(III)-Catalyzed C(sp²)-H Amidation
A rhodium(III)-catalyzed C-H amidation of 7-arylpyrazolo[1,5-a]pyrimidines has been developed where the pyrazolo[1,5-a]pyrimidine moiety acts as a directing group.[8] This method allows for the introduction of an amide group at the ortho-position of the C7-aryl substituent.
Experimental Protocol:
-
Reaction Setup: To a screw-capped vial, add the 7-arylpyrazolo[1,5-a]pyrimidine (0.2 mmol), dioxazolone (0.3 mmol), [RhCp*Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).
-
Solvent: Add 1,2-dichloroethane (B1671644) (DCE) (1.0 mL).
-
Reaction Conditions: Stir the mixture at 80 °C for 12 hours.
-
Workup and Purification: After completion, cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography on silica gel.
| Entry | 7-Arylpyrazolo[1,5-a]pyrimidine | Dioxazolone | Catalyst | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 7-Phenylpyrazolo[1,5-a]pyrimidine | Methyl-dioxazolone | [RhCpCl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 85 | [8] |
| 2 | 7-(p-tolyl)pyrazolo[1,5-a]pyrimidine | Ethyl-dioxazolone | [RhCpCl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 78 | [8] |
| 3 | 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Phenyl-dioxazolone | [RhCp*Cl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 81 | [8] |
III. Copper-Catalyzed C-H Functionalization
Copper catalysts provide a cost-effective and versatile platform for various C-H functionalization reactions.
Protocol 4: Microwave-Assisted Copper-Catalyzed C-3 Amination
An efficient microwave-assisted, copper-catalyzed Ullmann-type coupling has been developed for the C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors.[9][10]
Experimental Protocol:
-
Reaction Setup: In a microwave vial, combine the 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor (0.19 mmol), the desired amine (0.29 mmol, 1.5 equiv.), CuI (5 mol%), carbazole-based ligand L-1 (10 mol%), and K₂CO₃ (2 equiv.).
-
Solvent: Add diethylene glycol (DEG).
-
Reaction Conditions: Heat the mixture at 80 °C for 1 hour using microwave irradiation.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the 3,5-bis-aminated product.
| Entry | 5-Amino-3-bromo-pyrazolo[1,5-a]pyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | Piperidine | CuI / L-1 | K₂CO₃ | DEG | 80 | 1 | 93 | [9][10] |
| 2 | 3-Bromo-5-(morpholino)pyrazolo[1,5-a]pyrimidine | Pyrrolidine | CuI / L-1 | K₂CO₃ | DEG | 80 | 1 | 85 | [9][10] |
| 3 | 3-Bromo-5-(phenylamino)pyrazolo[1,5-a]pyrimidine | Morpholine | CuI / L-1 | K₂CO₃ | DEG | 80 | 1 | 76 | [9][10] |
IV. Other C-H Functionalization Methods
Protocol 5: Oxidative C-H Halogenation
Direct C-H halogenation at the C3 position of pyrazolo[1,5-a]pyrimidines can be achieved using sodium halides as the halogen source and potassium persulfate (K₂S₂O₈) as the oxidant.[1]
Experimental Protocol:
-
Reaction Setup: A mixture of the pyrazolo[1,5-a]pyrimidine (1.0 mmol), sodium halide (NaX, where X = I, Br, or Cl; 1.2 mmol), and K₂S₂O₈ (2.0 mmol) is prepared.
-
Solvent: Acetonitrile is used as the solvent.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a certain period.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
| Halogen | Halogen Source | Oxidant | Typical Yields | Reference |
| Iodo | NaI | K₂S₂O₈ | Good to Excellent | [1] |
| Bromo | NaBr | K₂S₂O₈ | Good | [1] |
| Chloro | NaCl | K₂S₂O₈ | Moderate | [1] |
digraph "Functionalization Pathways" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];sub [label="Pyrazolo[1,5-a]pyrimidine Core"]; arylation [label="C-H Arylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amidation [label="C-H Amidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; amination [label="C-H Amination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; halogenation [label="C-H Halogenation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> arylation [label="Pd cat."]; sub -> amidation [label="Rh cat."]; sub -> amination [label="Cu cat."]; sub -> halogenation [label="Oxidative"];
}
Caption: Overview of C-H functionalization pathways.
Conclusion
The protocols outlined in these application notes provide a starting point for the C-H functionalization of pyrazolo[1,5-a]pyrimidine analogs. These methods offer versatile and efficient routes to a wide range of derivatives, facilitating the exploration of this important scaffold in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium(III)-Catalyzed Regioselective C(sp2)-H Functionalization of 7-Arylpyrazolo[1,5- a]pyrimidines with Dioxazolones as Amidating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrazolo[1,5-a]pyridine Derivatives as Protein Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazolo[1,5-a]pyridine derivatives as potent and selective protein kinase inhibitors. This document includes summaries of their biological activities, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.
Introduction
Pyrazolo[1,5-a]pyridines and their related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds are privileged heterocyclic structures in medicinal chemistry, demonstrating significant potential as inhibitors of a wide range of protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic intervention.[2] Derivatives of the this compound core have been developed to target various kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Pim kinases, and components of the HIF-1α signaling pathway, exhibiting promising preclinical and clinical activity.[3][4]
Data Presentation: In Vitro Potency of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of representative this compound and pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.
Table 1: Inhibition of Tropomyosin Receptor Kinases (Trk)
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) | Reference |
| Larotrectinib | 1.2 | 2.1 | 2.1 | - | [3] |
| Compound 28 (Macrocyclic) | 0.17 | 0.07 | 0.07 | - | [3] |
| Compound 32 | 1.9 | 3.1 | 2.3 | - | [3] |
| Compound 36 | 1.4 | 2.4 | 1.9 | - | [3] |
| Compound 6n | 980 | - | - | - | [4] |
| Compound 6s | 450 | - | - | - | [4] |
| Compound 6t | 450 | - | - | - | [4] |
Table 2: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
| Compound | CDK2 IC50 (µM) | Reference |
| Ribociclib (Reference) | 0.07 | [4] |
| Compound 6d | 0.55 | [4] |
| Compound 6n | 0.78 | [4] |
| Compound 6s | 0.23 | [4] |
| Compound 6t | 0.09 | [4] |
Table 3: Inhibition of Pim-1 Kinase
| Compound | Pim-1 Kinase IC50 (nM) | Reference |
| Staurosporine (Reference) | 16.7 | [5] |
| Compound 4k | 21.2 | [5] |
| Compound 7b | 18.9 | [5] |
Table 4: Inhibition of PI3Kγ and PI3Kδ
| Compound | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| 20e (IHMT-PI3K-315) | 4.0 | 9.1 | [6] |
Table 5: Inhibition of c-Met Kinase
| Compound | c-Met IC50 (nM) | Reference |
| Cabozantinib (Reference) | 5.38 | [7] |
| Compound 5a | 4.27 | [7] |
| Compound 5b | 7.95 | [7] |
Table 6: Activity of BAY 87-2243 (HIF-1 Inhibitor)
| Assay | IC50 | Reference |
| HIF-1 Reporter Gene Activity (HCT-116 cells) | ~0.7 nM | [8] |
| CA9 Protein Expression (HCT-116 cells) | ~2.0 nM | [8] |
| Mitochondrial Complex I Activity | - | [9] |
| Cell Viability (Melanoma cell lines) | One-digit nM range | [9] |
Table 7: Activity of Dezanisertib (VX-787) (Influenza PB2 Inhibitor)
| Assay/Virus Strain | EC50 (nM) | Reference |
| CPE Assay (Influenza A) | 1.6 | [10] |
| Influenza A (H1N1pdm09) | 0.13 - 3.2 | [10] |
| Influenza A (H5N1) | 0.13 - 3.2 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Core[1]
This protocol describes a general two-step microwave-assisted synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines.
Step 1: Synthesis of β-enaminones
-
In a microwave reactor vessel, combine a suitable methyl ketone (1.0 mmol) with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) without any solvent.
-
Irradiate the mixture in a microwave reactor at 160 °C for 15 minutes.
-
After cooling, the resulting β-enaminone can be used in the next step, often without further purification.
Step 2: Cyclocondensation
-
To the synthesized β-enaminone (1.0 mmol) in a microwave reactor vessel, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol).
-
Add a suitable solvent such as ethanol (B145695) or isopropanol.
-
Irradiate the mixture in a microwave reactor at a temperature and time optimized for the specific substrates (e.g., 120-160 °C for 15-30 minutes).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[12]
This protocol is a general method for determining the IC50 of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., TrkA, Pim-1, CDK9)
-
Kinase-specific substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low volume plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (for control).
-
Add 2 µL of the kinase solution (concentration to be optimized for each kinase).
-
Add 2 µL of the substrate/ATP mixture (concentrations to be optimized).
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: TrkA Kinase Activity ELISA[13][14]
This protocol describes a sandwich ELISA to measure TrkA kinase activity.
Materials:
-
96-well microtiter plate pre-coated with an anti-TrkA antibody
-
Recombinant TrkA protein (standards)
-
Cell lysates or tissue homogenates (samples)
-
Biotinylated anti-phosphotyrosine detection antibody
-
Avidin-Biotin-Peroxidase Complex (ABC)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS or TBS)
-
Sample diluent buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the TrkA standard in sample diluent buffer.
-
Add 100 µL of standards and samples (properly diluted) to the wells of the pre-coated plate.
-
Incubate for 90 minutes at 37°C.
-
Aspirate the liquid from each well and wash three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the ABC working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells five times with wash buffer.
-
Add 90 µL of TMB substrate to each well.
-
Incubate for 15-25 minutes at 37°C in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Construct a standard curve and determine the concentration of phosphorylated TrkA in the samples.
Protocol 4: HIF-1α Reporter Gene Assay[9]
This assay measures the transcriptional activity of HIF-1α.
Materials:
-
HCT-116 cell line stably transfected with a Hypoxia Response Element (HRE)-luciferase reporter construct
-
Cell culture medium and reagents
-
96-well plates
-
Test compound
-
Hypoxia chamber (1% O2) or chemical inducers of hypoxia (e.g., CoCl2)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed the HCT-116-HRE-luciferase cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound.
-
Incubate the plate under normoxic or hypoxic conditions for 16-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Calculate the percent inhibition of hypoxia-induced luciferase activity for each compound concentration and determine the IC50 value.
Protocol 5: Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of a target protein (e.g., BAD, STAT3) in response to treatment with a this compound inhibitor.
Materials:
-
Cell line of interest
-
Test compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to attach. Treat with the test compound for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
Protocol 6: Clonogenic Cell Survival Assay
This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
6-well plates
-
Test compound
-
Crystal violet staining solution (0.5% crystal violet in methanol (B129727)/water)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 8. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazolo[1,5-a]pyridines in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridines and their related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] In the realm of oncology, these compounds have emerged as privileged structures for the development of targeted cancer therapies. Their mechanism of action primarily involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][3] This document provides detailed application notes on notable pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, summarizing their anti-cancer activities and providing standardized protocols for their evaluation.
Key Applications in Cancer Therapy
This compound derivatives have been successfully developed as potent and selective inhibitors of several key oncogenic kinases. These include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), RET (Rearranged during Transfection) kinase, and Phosphoinositide 3-Kinases (PI3Ks).[4][5][6] By targeting these dysregulated pathways, these compounds offer a promising avenue for precision medicine in cancer treatment.
Quantitative Data on Anti-Cancer Activity
The following tables summarize the in vitro potency of selected this compound and pyrazolo[1,5-a]pyrimidine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| BS-194 | CDK2 | 3 | [7][8] |
| CDK1 | 30 | [7] | |
| CDK5 | 30 | [7] | |
| CDK9 | 90 | [7] | |
| CDK7 | 250 | [7] | |
| WF-47-JS03 | KIF5B-RET | 1.7 | [3] |
| Compound 6t | CDK2 | 90 | [6] |
| TRKA | 450 | [6] | |
| Compound 6s | CDK2 | 230 | [6] |
| TRKA | 450 | [6] | |
| CPL302415 | PI3Kδ | 18 | [9] |
| PI3Kα | 1421 (Selectivity: PI3Kα/δ = 79) | [9] | |
| PI3Kβ | 25487 (Selectivity: PI3Kβ/δ = 1415) | [9] | |
| PI3Kγ | 16902 (Selectivity: PI3Kγ/δ = 939) | [9] |
Table 2: Anti-proliferative Activity of Selected this compound/pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| WF-47-JS03 | CCDC6-RET transfected LC-2/ad | Lung Adenocarcinoma | 0.0053 | [3] |
| Tel-KDR transfected Ba/F3 | - | 0.99 | [3] | |
| Compound 6s | RFX 393 | Renal Carcinoma | 11.70 | [6] |
| Compound 6t | RFX 393 | Renal Carcinoma | 19.92 | [6] |
| MM137 | BxPC-3 | Pancreatic Cancer | 0.18 | [10] |
| PC-3 | Prostate Cancer | 0.06 | [10] | |
| Compound 14 | MCF-7 | Breast Cancer | 0.045 | [11] |
| HCT-116 | Colon Cancer | 0.006 | [11] | |
| HepG-2 | Liver Cancer | 0.048 | [11] | |
| Compound 15 | MCF-7 | Breast Cancer | 0.046 | [11] |
| HCT-116 | Colon Cancer | 0.007 | [11] | |
| HepG-2 | Liver Cancer | 0.048 | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[1][2][12][13]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general framework for measuring the inhibitory effect of this compound compounds on the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9][14][15]
Materials:
-
384-well white plates
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of serially diluted inhibitor or DMSO (for control).
-
2 µL of the diluted kinase enzyme.
-
-
Initiation of Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to assess the effect of this compound compounds on the phosphorylation status of downstream targets of the inhibited kinase in cancer cells.[16][17][18][19]
Materials:
-
Cancer cell lines
-
This compound test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt and anti-total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general experimental workflow for their evaluation.
Caption: General experimental workflow for the evaluation of pyrazolo[1,5-a]pyridines.
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolo[1,5-a]pyridines.
Caption: Inhibition of the MAPK signaling pathway by pyrazolo[1,5-a]pyridines.
Caption: Inhibition of cell cycle progression by pyrazolo[1,5-a]pyrimidine CDK inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK inhibitor BS-194 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. bmglabtech.com [bmglabtech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
Application Notes and Protocols: Pyrazolo[1,5-a]pyridine Compounds as PI3Kγ/δ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of Pyrazolo[1,5-a]pyridine-based compounds as potent and selective dual inhibitors of phosphoinositide 3-kinase (PI3K) isoforms γ and δ. The dual inhibition of PI3Kγ and PI3Kδ is an emerging therapeutic strategy, particularly in immuno-oncology, for its potential to modulate the tumor microenvironment by targeting regulatory T cells and myeloid cells.[1]
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in immune cells, making them attractive targets for immunomodulatory therapies.[3]
This compound and the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have been identified as promising core structures for the development of selective PI3K inhibitors.[1][3][4][5][6][7] This document outlines the protocols to characterize the biochemical and cellular activity of novel this compound-based compounds, as well as their effects on immune cell polarization and in vivo anti-tumor efficacy.
Data Presentation
The following tables summarize the in vitro biochemical and cellular activities of representative this compound and Pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors.
Table 1: Biochemical and Cellular Activity of this compound Compound 20e
| Compound ID | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | p-AKT (S473) EC50 (µM) - Cellular Assay |
| 20e (IHMT-PI3K-315) | 4.0 | 9.1 | 0.013 |
Data sourced from a study on this compound derivatives.[1][2]
Table 2: Biochemical Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| CPL302415 | 1422 | 25470 | 16902 | 18 |
| Compound 1 | >10000 | >10000 | >10000 | 475 |
| CPL302253 | - | - | - | 2.8 |
Data for CPL302415 and Compound 1 are from a study on benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine.[4][6] Data for CPL302253 is from a study on indole (B1671886) derivatives of pyrazolo[1,5-a]pyrimidine.[5][7]
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, highlighting the role of PI3Kγ and PI3Kδ.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
Biochemical PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the in vitro inhibitory activity of compounds against PI3Kγ and PI3Kδ isoforms. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[8][9][10][11][12]
Materials:
-
Recombinant human PI3Kγ and PI3Kδ enzymes
-
PI3K reaction buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[11]
-
Lipid substrate: PIP2:3PS (phosphatidylinositol-4,5-bisphosphate and phosphatidylserine) vesicles[8]
-
ATP solution
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in the PI3K reaction buffer.
-
In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Prepare the enzyme/lipid substrate mixture by diluting the PI3K enzyme and PIP2:3PS substrate in the PI3K reaction buffer. Add 4 µL of this mixture to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Caption: Biochemical PI3K Inhibition Assay Workflow.
Cellular p-AKT (Ser473) Inhibition Assay (LanthaScreen™ Cellular Assay)
This protocol describes a method to determine the potency of compounds in a cellular context by measuring the inhibition of AKT phosphorylation at Ser473.[13][14]
Materials:
-
A suitable cell line expressing the target PI3K isoforms (e.g., HEK293E, or a relevant immune cell line)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulant (e.g., IGF-1)
-
LanthaScreen™ Cellular Assay Lysis Buffer
-
LanthaScreen™ Tb-anti-pAKT(Ser473) antibody
-
Fluorescence plate reader compatible with TR-FRET
Procedure:
-
Seed cells in a 384-well plate at a density of 20,000 cells/well and incubate overnight.
-
The next day, treat the cells with serial dilutions of the test compounds for 30-60 minutes at 37°C.
-
Stimulate the PI3K pathway by adding a pre-determined EC80 concentration of a stimulant like IGF-1 to the wells (except for negative controls). Incubate for 30 minutes at 37°C.
-
Lyse the cells by adding the LanthaScreen™ Cellular Assay Lysis Buffer containing the Tb-anti-pAKT(Ser473) antibody.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the EC50 values.
Caption: Cellular p-AKT Inhibition Assay Workflow.
Macrophage Polarization Assay
This protocol details the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes, followed by analysis of the effect of PI3Kγ/δ inhibitors on this process.[1][15][16][17][18][19]
Materials:
-
6- to 8-week-old C57BL/6 mice
-
RPMI-1640 medium with L-glutamine, supplemented with 10% FBS, penicillin/streptomycin, and 10 ng/mL M-CSF
-
LPS (Lipopolysaccharide) and IFN-γ for M1 polarization
-
IL-4 for M2 polarization
-
Test compounds
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b, anti-CD86 for M1, anti-CD206 for M2)
-
Flow cytometer
Procedure: Part A: Generation of BMDMs
-
Isolate femur and tibia from mice and flush the bone marrow with RPMI medium.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells in RPMI medium supplemented with M-CSF for 7 days. Add fresh medium on day 3.
-
On day 7, harvest the adherent BMDMs.
Part B: Macrophage Polarization and Treatment
-
Plate the BMDMs in 6-well plates.
-
To induce M2 polarization, treat the cells with IL-4 (20 ng/mL) in the presence or absence of the test compound for 24-48 hours.
-
To assess repolarization from M2 to M1, first polarize the cells to the M2 phenotype with IL-4 for 24 hours, then add the test compound along with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for another 24 hours.
Part C: Flow Cytometry Analysis
-
Harvest the cells and stain with fluorescently labeled antibodies against macrophage surface markers (F4/80, CD11b) and polarization markers (CD86 for M1, CD206 for M2).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of M1 and M2 macrophages in each treatment group.
Caption: Macrophage Polarization Assay Workflow.
In Vivo Anti-Tumor Efficacy Study (MC38 Syngeneic Mouse Model)
This protocol describes the evaluation of the in vivo anti-tumor efficacy of a this compound-based PI3Kγ/δ inhibitor in a syngeneic mouse model of colon adenocarcinoma.[1][20][21][22][23][24]
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 murine colon adenocarcinoma cell line
-
Matrigel
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for orthotopic implantation (if applicable)
Procedure:
-
Culture MC38 cells and harvest them during the exponential growth phase.
-
For a subcutaneous model, inject 1 x 10^6 MC38 cells mixed with Matrigel into the flank of each mouse.[21]
-
For an orthotopic model, surgically inject 2 x 10^6 MC38 cells into the cecal wall.[20][24]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the compound.
Caption: In Vivo Anti-Tumor Efficacy Study Workflow.
References
- 1. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Discovery of Pyrazolo[1,5âa]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 10. PI3K (p110δ/p85α) Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
- 15. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages [jove.com]
- 17. Investigation of Macrophage Polarization Using Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 22. td2inc.com [td2inc.com]
- 23. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 24. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrazolo[1,5-a]pyridine as EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazolo[1,5-a]pyridine derivatives as selective antagonists for the Prostaglandin (B15479496) E2 receptor subtype 1 (EP1). This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of the key pathways and workflows involved.
Introduction to EP1 Receptor and this compound Antagonists
The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous ligand prostaglandin E2 (PGE2). Upon activation, the EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in a variety of physiological and pathological processes, including pain, inflammation, and smooth muscle contraction.[1][2]
Dysregulation of the PGE2/EP1 signaling pathway has been implicated in various disorders, such as chronic pain, overactive bladder, and certain types of cancer. Consequently, the development of selective EP1 receptor antagonists has emerged as a promising therapeutic strategy. The this compound scaffold has been identified as a privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for their potent and selective EP1 antagonist activity.[3][4] These compounds have shown efficacy in preclinical models, demonstrating their potential for the treatment of EP1-mediated diseases.[2][4]
Quantitative Data Summary
The following table summarizes the in vitro potency of a selection of this compound derivatives as EP1 receptor antagonists.
| Compound ID | Structure | hEP1 IC50 (nM) | Reference |
| 4c | 1-((5-chloro-2-phenylpyrazolo[1,5-a]pyridin-7-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 8.9 | [2] |
| 4f | 1-((5-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-7-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 12 | [4] |
| 4j | 1-((5-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyridin-7-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 15 | [4] |
Signaling Pathway and Experimental Workflow
Caption: EP1 Receptor Signaling Pathway.
Caption: Experimental Workflow for EP1 Antagonist Development.
Experimental Protocols
Protocol 1: General Synthesis of this compound Core
This protocol describes a general method for the synthesis of the this compound scaffold, which can be adapted for the synthesis of various EP1 receptor antagonists.
Materials:
-
Substituted 1-amino-2-halopyridinium salt
-
Substituted alkyne
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., DMF or toluene)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1-amino-2-halopyridinium salt (1.0 eq), the palladium catalyst (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent, followed by the substituted alkyne (1.2 eq) and the base (2.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro EP1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-PGE2
-
Non-specific binding control: Unlabeled PGE2 (10 µM)
-
Test compounds (this compound derivatives) at various concentrations
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hEP1 cells to confluency and harvest.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation (10-20 µg of protein).
-
Add 25 µL of [3H]-PGE2 (final concentration ~1-2 nM).
-
Add 25 µL of test compound at various concentrations or vehicle control. For non-specific binding, add 25 µL of unlabeled PGE2.
-
Incubate the plate at room temperature for 90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vitro Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound derivatives to antagonize PGE2-induced increases in intracellular calcium in cells expressing the EP1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PGE2 (agonist)
-
Test compounds (this compound derivatives)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed the EP1-expressing cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add various concentrations of the test compounds to the wells and incubate at room temperature for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject a solution of PGE2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 4: In Vivo Evaluation in a Rat Model of Overactive Bladder
This protocol describes an in vivo model to assess the efficacy of this compound EP1 antagonists in a rat model of overactive bladder induced by bladder outlet obstruction.
Materials:
-
Female Sprague-Dawley rats
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Catheters
-
Cystometry recording equipment
-
Test compound formulated for intravenous or oral administration
Procedure:
-
Induction of Bladder Outlet Obstruction (BOO):
-
Anesthetize the rats.
-
Make a lower abdominal incision to expose the bladder and proximal urethra.
-
Place a ligature around the urethra, tied loosely around a steel rod to create a partial obstruction.
-
Remove the rod and close the incision.
-
Allow the animals to recover for 2-4 weeks to develop bladder hyperactivity.
-
-
Cystometry:
-
Anesthetize the BOO rats.
-
Implant a catheter into the bladder dome for infusion and pressure recording.
-
Allow the rats to recover from surgery.
-
Place the conscious, freely moving rats in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate and record the intravesical pressure.
-
-
Drug Administration and Evaluation:
-
After a baseline period of stable micturition cycles, administer the this compound EP1 antagonist intravenously or orally.
-
Continue the cystometric recording for a defined period after drug administration.
-
Analyze the cystometrograms for changes in bladder capacity, micturition pressure, and the frequency of non-voiding contractions.
-
-
Data Analysis:
-
Compare the urodynamic parameters before and after drug administration.
-
Use appropriate statistical tests to determine the significance of any observed effects.
-
Conclusion
The this compound scaffold represents a promising class of EP1 receptor antagonists with potential therapeutic applications in a range of disorders. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in this area. The detailed methodologies for synthesis, in vitro characterization, and in vivo evaluation will facilitate the discovery and development of novel and effective EP1-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel this compound-based EP1 receptor antagonists by scaffold hopping: Design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Development of Pyrazolo[1,5-a]pyridine-3-carboxamides for Drug-Resistant Tuberculosis
Introduction
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, creating an urgent need for novel antitubercular agents with new mechanisms of action.[1][2] Pyrazolo[1,5-a]pyridine-3-carboxamides have emerged as a promising class of compounds, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[1][3][4] These compounds exhibit low nanomolar minimum inhibitory concentrations (MICs) and have shown efficacy in murine models of tuberculosis infection.[1][3] This document provides an overview of their mechanism of action, biological activity, and detailed protocols for their synthesis and evaluation.
Mechanism of Action
This compound-3-carboxamides are believed to target the cytochrome bcc complex (Complex III) of the electron transport chain in Mycobacterium tuberculosis.[5][6][7] Specifically, they inhibit QcrB, a critical subunit of this complex.[6][7][8] The cytochrome bcc complex plays a vital role in cellular respiration by transferring electrons, which contributes to the generation of a proton motive force across the mycobacterial cell membrane. This force is essential for the synthesis of ATP, the primary energy currency of the cell.[7] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a depletion of cellular ATP levels and ultimately causing bacterial cell death.[6] This mechanism is distinct from many existing tuberculosis drugs, making it effective against strains that have developed resistance to conventional therapies.
Caption: Mechanism of action of this compound-3-carboxamides.
Structure-Activity Relationship (SAR)
SAR studies have revealed key structural features necessary for the potent antitubercular activity of this scaffold.[9][10]
-
This compound Core: This fused heterocyclic system is essential for activity.
-
Carboxamide Linker: The amide bond is a critical component, and modifications to the amine portion significantly impact potency and pharmacokinetic properties.
-
Side Chains: The introduction of diaryl side chains has been shown to improve efficacy against drug-resistant Mtb strains.[3] For instance, incorporating a 4-trifluoromethoxyphenyl group can enhance potency.[3][11]
-
Substitution on the Core: The nature and position of substituents on the this compound ring, such as methyl or methoxy (B1213986) groups, can modulate activity against both drug-sensitive and drug-resistant isolates.[3]
Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity of representative This compound-3-carboxamide (B1625802) derivatives against various Mtb strains and a mammalian cell line.
Table 1: In Vitro Activity Against Drug-Sensitive Mtb Strains
| Compound | MIC vs. H37Rv (μg/mL) | MIC vs. H37Ra (μg/mL) | Cytotoxicity IC50 vs. VERO cells (μg/mL) |
| 5k | 0.005 - 0.01 (nM range)[1] | Not Reported | >50 |
| 6a | <0.002 - 0.381[3] | Not Reported | >50[3] |
| 6f | <0.002 - 0.381[3] | Not Reported | >50[3] |
| 6j | <0.002 - 0.381[3] | Not Reported | 3.15[3][11] |
| 6n | <0.002 - 0.381[3] | Not Reported | >50[3] |
| 7 | 0.006[12] | Not Reported | >50[12] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Table 2: In Vitro Activity Against Drug-Resistant Mtb Strains
| Compound | MIC vs. INH-Resistant (rINH) Mtb (μg/mL) | MIC vs. RMP-Resistant (rRMP) Mtb (μg/mL) |
| 5k | 0.005 - 0.01 (nM range)[1] | 0.005 - 0.01 (nM range)[1] |
| 6a | <0.002 - 0.465[3] | <0.002 - 0.004[3] |
| 6f | <0.002 - 0.465[3] | <0.002 - 0.004[3] |
| 6j | <0.002 - 0.465[3] | <0.002 - 0.004[3] |
| 6n | Not Reported | Not Reported |
| 7 | 0.003 - 0.014[12] | 0.003 - 0.014[12] |
INH: Isoniazid; RMP: Rifampicin.
Experimental Protocols
The following section details the generalized protocols for the synthesis and evaluation of this compound-3-carboxamides.
Caption: Overall experimental workflow for drug development.
Protocol 1: General Synthesis of this compound-3-carboxamides
This protocol describes a common two-step synthetic route involving the formation of a this compound-3-carboxylate intermediate followed by amidation.[1][3]
Step A: Synthesis of this compound-3-carboxylate Intermediate
-
N-Amination: To a solution of a substituted pyridine (B92270) in a suitable solvent, add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).
-
Stir the reaction mixture at room temperature for the appropriate duration until the formation of the N-aminopyridinium salt is complete.
-
1,3-Bipolar Cycloaddition: To the resulting salt, add a substituted ethyl propiolate and a base (e.g., K2CO3).
-
Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the this compound-3-carboxylate intermediate.
Step B: Amidation
-
Hydrolysis (if starting from ester): Hydrolyze the ester intermediate from Step A using a base like NaOH in an aqueous alcohol solution to obtain the corresponding carboxylic acid.
-
Amide Coupling: Dissolve the this compound-3-carboxylic acid in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA), followed by the desired primary amine.
-
Stir the reaction at room temperature overnight.[3]
-
Perform an aqueous workup, extract the product, and purify by column chromatography to obtain the final this compound-3-carboxamide derivative.
Caption: Generalized synthetic scheme for the target compounds.
Protocol 2: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb H37Rv.[1]
-
Preparation: Use sterile 96-well microplates. Add 100 µL of Middlebrook 7H9 broth supplemented with OADC to all wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the plate, starting from a high concentration. Leave designated wells as drug-free controls.
-
Inoculation: Add 100 µL of Mtb H37Rv culture (adjusted to a McFarland standard of 1.0 and then diluted 1:20) to each well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Reading: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.
Protocol 3: Cytotoxicity Assay (CCK-8 Assay)
This protocol assesses the toxicity of the compounds against a mammalian cell line, such as VERO (African green monkey kidney cells).[1]
-
Cell Seeding: Seed VERO cells in a 96-well plate at a density of 5x10^3 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay Development: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for another 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Protocol 4: In Vivo Efficacy in an Autoluminescent Mtb-Infected Mouse Model
This protocol provides a general workflow for assessing the in vivo efficacy of lead compounds using a bioluminescent Mtb strain (e.g., autoluminescent H37Ra).[1][3]
-
Infection: Infect female BALB/c mice intravenously or via aerosol with a suspension of the autoluminescent Mtb strain.
-
Treatment Initiation: After a set period to establish infection (e.g., 24 hours), begin treatment. Administer the test compound (e.g., 5k or 6j) orally once daily for a specified duration (e.g., 8-14 days).[1][3]
-
Control Groups: Include an untreated vehicle control group and a positive control group treated with a standard anti-TB drug (e.g., Isoniazid).
-
Monitoring: Monitor the progression of the infection by measuring the bioluminescent signal from the lungs of anesthetized mice at regular intervals using an in vivo imaging system (IVIS).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Homogenize the lungs and plate serial dilutions on 7H11 agar (B569324) plates to determine the bacterial burden (Colony Forming Units - CFUs).
-
Data Analysis: Compare the bioluminescent signal and CFU counts between the treated and control groups to determine the compound's efficacy in reducing the bacterial load. A significant reduction indicates promising in vivo activity.[1]
References
- 1. Design, Synthesis, and Biological Evaluation of this compound-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of this compound-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. | Semantic Scholar [semanticscholar.org]
- 6. Triazolopyrimidines Target Aerobic Respiration in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) compounds utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, making its efficient synthesis a key focus for drug discovery and development.[1]
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological properties. Several synthetic strategies have been developed for their preparation, with microwave-assisted methods emerging as a highly effective and widely adopted approach.[1] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can lead to the acceleration of reaction rates and the formation of products with high purity. This document outlines various microwave-assisted protocols, including one-pot, three-component, and solvent-free methods for the synthesis of substituted pyrazolo[1,5-a]pyrimidines.
Data Presentation: Comparison of Microwave-Assisted Synthesis Protocols
The following tables summarize quantitative data from various microwave-assisted synthetic protocols for pyrazolo[1,5-a]pyrimidine derivatives, allowing for easy comparison of reaction conditions and outcomes.
Table 1: One-Pot Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones
| Starting Material 1 (β-ketonitrile) | Starting Material 2 (Hydrazine) | Starting Material 3 (β-ketoester) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Substituted β-ketonitrile | Hydrazine | Ethyl acetoacetate | Methanol (B129727) | 150 | 5 min (step 1) + 2 h (step 2) | 52 | [3][4] |
Table 2: Solvent-Free Microwave-Assisted Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines
| Starting Material 1 (β-enaminone) | Starting Material 2 (NH-5-aminopyrazole) | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| β-enaminones (1a-c) | NH-5-aminopyrazoles (2a-c) | None | 180 | 2 | 88-97 | [5] |
Table 3: Three-Component Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Solvent | Power (W) | Time | Yield (%) | Reference |
| Methyl 5-aminopyrazole-4-carboxylates | Trimethyl orthoformate | Primary amines | Various | 150 (max) | Optimized | 60-85 | [6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones[3][4]
This protocol describes a one-pot, two-step synthesis of substituted pyrazolo[1,5-a]pyrimidinones.
Materials:
-
Substituted β-ketonitrile
-
Hydrazine
-
β-ketoester (e.g., ethyl acetoacetate)
-
Methanol
-
Acetic acid
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a solution of the β-ketonitrile in methanol in a microwave vial, add hydrazine.
-
Seal the vial and heat the mixture at 150 °C for 5 minutes under microwave irradiation.
-
After cooling the reaction mixture, add the β-ketoester and acetic acid to the same vial.
-
Reseal the vial and heat the reaction mixture at 150 °C for an additional 2 hours under microwave irradiation.
-
After the reaction is complete, cool the vial to room temperature.
-
The target pyrazolo[1,5-a]pyrimidinone can be isolated and purified using standard laboratory techniques (e.g., filtration, recrystallization, or column chromatography).
Protocol 2: Solvent-Free Microwave-Assisted Synthesis of 2,7-Diarylsubstituted Pyrazolo[1,5-a]pyrimidines[5]
This protocol details a solvent- and catalyst-free approach to synthesizing 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines.
Materials:
-
β-enaminones (1a-c)
-
NH-5-aminopyrazoles (2a-c)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine the appropriate β-enaminone and NH-5-aminopyrazole.
-
Seal the vial and subject the mixture to microwave irradiation at 180 °C for 2 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product can be collected by adding a mixture of ethanol (B145695) and water, followed by filtration. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Three-Component Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[6][7][8]
This protocol outlines a one-pot, three-component reaction for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
Materials:
-
Methyl 5-aminopyrazole-4-carboxylates
-
Trimethyl orthoformate
-
Primary amines (e.g., benzylamine)
-
Solvent (as optimized, e.g., various alcohols or aprotic solvents)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine the methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and the primary amine in the chosen solvent.
-
Seal the vial and irradiate the mixture in a microwave reactor with a maximum power of 150 W for the optimized reaction time.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction vial to room temperature.
-
The desired pyrazolo[3,4-d]pyrimidin-4-one product can often be isolated by simple filtration and washed with a suitable solvent.
Mandatory Visualizations
The following diagrams illustrate the general workflows and logical relationships in the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine compounds.
Caption: One-Pot Synthesis Workflow.
Caption: Solvent-Free Synthesis Workflow.
Caption: Three-Component Synthesis Workflow.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.sunway.edu.my [eprints.sunway.edu.my]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction
Pyrazolo[1,5-a]pyrimidines are a vital class of nitrogen-containing heterocyclic compounds, recognized for their wide array of pharmacological activities, including their roles as anticancer, anti-inflammatory, and antiviral agents.[1][2] Traditional synthesis methods for these compounds often rely on harsh reaction conditions, toxic solvents, and lengthy reaction times. The adoption of green chemistry principles in the synthesis of pyrazolo[1,5-a]pyrimidines offers significant advantages, such as reduced environmental impact, increased safety, and improved efficiency.[1][3]
These application notes provide an overview of various green synthetic strategies for pyrazolo[1,5-a]pyrimidines, including microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of green solvents like polyethylene (B3416737) glycol (PEG-400), glycerol, and water. Detailed protocols for key methodologies are provided to facilitate their implementation in a laboratory setting.
Green Synthetic Methodologies: A Comparative Overview
Several green chemistry approaches have been successfully employed for the synthesis of pyrazolo[1,5-a]pyrimidines. These methods aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. A summary of the quantitative data for different green synthetic methods is presented in the tables below.
Table 1: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactants | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and 3-amino-5-methyl-1H-pyrazole | EtOH | 5 | 75 | 61-98 | [4][5] |
| Aminopyrazole, formylated active proton compounds, and KHSO4 | Aqueous | - | - | - | [6][7] |
| 5-aminopyrazoles, acetylenic esters, and KHSO4 | Aqueous | - | - | Good | [8] |
| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, pyrazole-4-carbaldehyde, and 2-mercaptoacetic acid | Ethanol (B145695) | 55-65 | 50 | 91-97 | [9] |
Table 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactants | Solvent/Conditions | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 5-aminopyrazole, ethoxycarbonyl isothiocyanate, NaOH, and MeI | THF | 5 then 3 | 100 then 80 | 77 | [10] |
| E-3-(N,N-dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one and aminopyrazoles | Ethanol/K2CO3 | - | - | 85 | [11] |
| 3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazoles | Solvent-free | - | - | High | [12] |
| 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal, and hydrazines | Water/Acetic acid | 9-10 | 115-140 | 78-90 | [9] |
Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines in Green Solvents
| Reactants | Solvent/Catalyst | Time (h) | Condition | Yield (%) | Reference |
| 4-(4'-chloro-phenylazo)-5-amino pyrazole (B372694) and α,β-unsaturated carbonyl compounds (chalcones) | PEG-400 | - | - | Excellent | [1][2] |
| Aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea/thiourea | Glycerol/p-TSA | 2.5-4.0 | Reflux | 75-91 | [13] |
| Hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehydes, and ammonium (B1175870) acetate | Water/nano-ZnO | - | Reflux | High | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol is based on the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole.[4][5]
Materials:
-
4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1 mmol)
-
3-amino-5-methyl-1H-pyrazole (1.2 mmol)
-
Ethanol (10 mL)
-
25 mL beaker
-
Ultrasonic probe (6 mm)
Procedure:
-
In a 25 mL beaker, combine the 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1 mmol), 3-amino-5-methyl-1H-pyrazole (1.2 mmol), and ethanol (10 mL).
-
Sonicate the reaction mixture using a 6 mm ultrasonic probe with an amplitude of 20% and a programmed temperature of 75 °C.
-
Continue sonication for 5 minutes. The reaction temperature will typically rise to 68–72 °C.
-
After 5 minutes, cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][1][3][5]triazin-4(3H)-ones
This protocol describes a sequential one-pot synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a][1][3][5]triazin-4(3H)-ones from 5-aminopyrazoles.[10]
Materials:
-
5-aminopyrazole (1.0 equiv.)
-
Ethoxycarbonyl isothiocyanate (1.0 equiv.)
-
Dry Tetrahydrofuran (THF) (3 mL)
-
2N Sodium Hydroxide (NaOH) (2.0 equiv.)
-
Iodomethane (MeI) (1.0 equiv.)
-
Microwave vial
Procedure:
-
In a microwave vial, dissolve the 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL) at 0 °C.
-
Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the solution.
-
After complete addition, stir the mixture for 2 minutes at room temperature.
-
Seal the vial and place it in a microwave reactor. Heat at 100 °C for 5 minutes.
-
Cool the vial, then add 2N NaOH (2.0 equiv.).
-
Reseal the vial and irradiate at 80 °C for 3 minutes in the microwave reactor.
-
After cooling, add MeI (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Isolate the product by filtration and wash with a suitable solvent.
Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines using PEG-400 as a Green Solvent
This protocol outlines the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from 4-(4'-chloro-phenylazo)-5-amino pyrazole and chalcones in PEG-400.[1][2]
Materials:
-
4-(4'-chloro-phenylazo)-5-amino pyrazole
-
Substituted α,β-unsaturated carbonyl compounds (chalcones)
-
Polyethylene glycol (PEG-400)
Procedure:
-
Combine the 4-(4'-chloro-phenylazo)-5-amino pyrazole and the chalcone (B49325) in PEG-400 in a reaction vessel.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the product from a suitable solvent to afford the pure pyrazolo[1,5-a]pyrimidine.
Visualizing Workflows and Pathways
The following diagrams illustrate the general workflows for the green synthesis of pyrazolo[1,5-a]pyrimidines.
References
- 1. PEG-400: An efficient and recyclable reaction medium for the synthesis of pyrazolo[1,5-a]pyrimidines | European Journal of Chemistry [eurjchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities | European Journal of Chemistry [eurjchem.com]
- 7. scite.ai [scite.ai]
- 8. pp.bme.hu [pp.bme.hu]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. lifesciencesite.com [lifesciencesite.com]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Pyrazolo[1,5-a]pyridines, with a focus on improving regioselectivity.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity in [3+2] Cycloaddition Reactions
Question: My [3+2] cycloaddition reaction between an N-aminopyridine and an α,β-unsaturated compound is yielding a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity in the [3+2] cycloaddition for Pyrazolo[1,5-a]pyridine synthesis is a common challenge. The outcome is often influenced by the electronic and steric nature of the reactants, as well as the reaction conditions. Here are several factors to consider for troubleshooting:
-
Nature of the α,β-Unsaturated Compound: The substituents on the double or triple bond play a crucial role. Electron-withdrawing groups can significantly influence the regiochemical outcome. For instance, in reactions with unsymmetrical alkynes, the regioselectivity is dictated by the electronic and steric effects of the substituents.
-
Catalyst and Mediator Selection:
-
TEMPO-Mediation: A (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO)-mediated [3+2] annulation-aromatization has been shown to provide high and predictable regioselectivity.[1] In this method, TEMPO is proposed to act as both a Lewis acid and an oxidant.[1]
-
PIDA-Mediation: Phenyliodine(III) diacetate (PIDA) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes.[2]
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents to optimize regioselectivity. For some oxidative [3+2] cycloadditions of N-aminopyridines, N-methylpyrrolidone (NMP) has been used as the solvent under metal-free conditions.[2]
-
Starting Material Strategy: Utilizing symmetric N-aminopyridines can circumvent the issue of regioselectivity, although this may not always be feasible depending on the desired final product.[3] A scalable, catalyst-free concerted [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines has been reported to overcome the poor selectivity often seen with asymmetric N-aminopyridines.[3]
Issue 2: Unexpected Side Product Formation
Question: I am observing the formation of unexpected side products, such as Imidazo[1,5-a]pyridines, instead of the desired this compound. What could be the cause?
Answer: The formation of isomeric heterocycles like Imidazo[1,5-a]pyridines indicates a divergence in the reaction pathway. This can be influenced by the reaction conditions and the nature of the starting materials. It has been reported that from a common intermediate, the reaction can be directed towards either Pyrazolo[1,5-a]pyridines or Imidazo[1,5-a]pyridines by modifying the protocol.
Issue 3: Low Reaction Yield
Question: My regioselectivity is acceptable, but the overall yield of the this compound is low. How can I improve it?
Answer: Low yields can stem from various factors, from reagent quality to suboptimal reaction conditions. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the purity of your starting materials, especially the N-aminopyridines and α,β-unsaturated compounds. Impurities can lead to side reactions and lower the yield of the desired product.
-
Optimization of Reaction Conditions:
-
Temperature: Some reactions proceed well at room temperature, while others may require heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.
-
Catalyst/Mediator Loading: The amount of catalyst or mediator (e.g., TEMPO, PIDA) can be critical. A systematic optimization of the catalyst loading should be performed.
-
Atmosphere: For oxidative coupling reactions, the presence of an oxidant like molecular oxygen can be crucial. For instance, in an AcOH and O2-promoted cross-dehydrogenative coupling, conducting the reaction under an oxygen atmosphere significantly improves the yield.
-
-
Work-up and Purification: An improper work-up procedure can lead to product loss. Ensure that the extraction and purification steps are optimized for your specific product. The basicity of the pyridine (B92270) moiety can sometimes cause issues like tailing during column chromatography on silica (B1680970) gel. This can occasionally be mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent.
Quantitative Data Summary
The following tables summarize quantitative data from selected publications to facilitate comparison of different synthetic methods.
Table 1: Comparison of Catalysts/Mediators in this compound Synthesis
| Catalyst/Mediator | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Reference |
| TEMPO | N-aminopyridines and α,β-unsaturated compounds | Not specified | Not specified | Good to Excellent | High and predictable | [1] |
| PIDA | N-aminopyridinium ylides and electron-deficient alkenes | Not specified | Not specified | Not specified | Regioselective | [2] |
| None (Catalyst-Free) | N-aminopyridines and α,β-unsaturated carbonyls | NMP | Room Temperature | Not specified | Not specified | [2] |
| None (Sonochemical) | 2-Imino-1H-pyridin-1-amines and alkynes/alkenes | Various | Not specified | High | High | [3] |
| Acetic Acid / O₂ | N-amino-2-iminopyridines and 1,3-dicarbonyls | Ethanol | 130 | Up to 94% | Not specified | [4] |
Table 2: Influence of Solvent on Sonochemical Synthesis of a this compound Derivative
| Entry | Solvent | Method | Time (min) | Yield (%) | Reference |
| 1 | EtOH | Heating | 180 | 54 | [3] |
| 2 | EtOH | Sonication | 20 | 69 | [3] |
| 3 | MeOH | Heating | 180 | 49 | [3] |
| 4 | MeOH | Sonication | 20 | 67 | [3] |
Key Experimental Protocols
Protocol 1: TEMPO-Mediated [3+2] Annulation-Aromatization
This protocol is adapted from a reported procedure for the synthesis of Pyrazolo[1,5-a]pyridines.[1]
Materials:
-
N-aminopyridine derivative
-
α,β-unsaturated compound
-
TEMPO
-
Base (e.g., DBU or DIPEA)
-
Solvent (e.g., anhydrous DCM or DCE)
Procedure:
-
To a solution of the N-aminopyridine derivative (1.0 equiv) and the α,β-unsaturated compound (2.0 equiv) in the chosen anhydrous solvent, add TEMPO (1.2 equiv).
-
Add the base (2.0 equiv) to the reaction mixture.
-
Stir the reaction at the optimized temperature (this may range from room temperature to reflux, depending on the substrates) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
Protocol 2: Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling
This protocol is based on a method for the synthesis of substituted Pyrazolo[1,5-a]pyridines.[4]
Materials:
-
N-amino-2-iminopyridine derivative
-
1,3-dicarbonyl compound
-
Acetic acid
-
Ethanol
-
Oxygen atmosphere
Procedure:
-
In a reaction vessel, dissolve the N-amino-2-iminopyridine derivative (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv) in ethanol.
-
Add acetic acid (6.0 equiv) to the solution.
-
Stir the reaction mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product, which may precipitate upon cooling or require concentration of the solvent followed by purification.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Diagram 1: General Workflow for Troubleshooting Regioselectivity Issues
Caption: A logical workflow for troubleshooting poor regioselectivity in this compound synthesis.
Diagram 2: Proposed Mechanism for TEMPO-Mediated [3+2] Annulation-Aromatization
Caption: Proposed mechanistic pathway for the TEMPO-mediated synthesis of Pyrazolo[1,5-a]pyridines.
Diagram 3: Proposed Mechanism for AcOH and O₂-Promoted Cross-dehydrogenative Coupling
Caption: A plausible mechanistic pathway for the synthesis of Pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling.
References
- 1. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Imidazo[1,5-a]pyridines and Pyrazolo[1,5-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of imidazo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines, with a focus on overcoming low yields in imidazo[1,5-a]pyridine (B1214698) formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My imidazo[1,5-a]pyridine synthesis is resulting in significantly lower yields compared to a similar pyrazolo[1,5-a]pyridine synthesis. What are the potential reasons for this?
A1: Lower yields in imidazo[1,5-a]pyridine synthesis compared to its this compound counterpart can often be attributed to several factors related to the stability of precursors, reaction mechanisms, and susceptibility to side reactions.
-
Precursor Stability and Synthesis: The synthesis of imidazo[1,5-a]pyridines often relies on 2-(aminomethyl)pyridine precursors. The synthesis of these precursors, for instance, via the Tschitschibabin reaction to produce 2-aminopyridines followed by further functionalization, can be challenging and may have its own yield limitations. The Tschitschibabin reaction, for example, is known to have potential side reactions such as dimerization, which can reduce the yield of the desired aminopyridine.[1]
-
Reaction Conditions: Imidazo[1,5-a]pyridine synthesis can be highly sensitive to reaction conditions. For instance, some methods require harsh conditions, such as high temperatures in polyphosphoric acid, which can lead to degradation of starting materials or products.[2] In contrast, many modern syntheses of pyrazolo[1,5-a]pyridines, such as those involving [3+2] cycloaddition of N-aminopyridinium ylides, can often proceed under milder conditions.[1][3]
-
Electronic and Steric Effects: The formation of imidazo[1,5-a]pyridines can be sensitive to the electronic properties of the substituents on the starting materials. Gratifying yields are often obtained only in the presence of moderately electron-releasing or moderately electron-withdrawing groups.[4] Similarly, steric hindrance can play a significant role, with bulky substituents potentially lowering the yield.[2]
Q2: I am observing a low yield in my cyclocondensation reaction to form an imidazo[1,5-a]pyridine from a 2-(aminomethyl)pyridine derivative. How can I troubleshoot this?
A2: Low yields in the cyclocondensation to form imidazo[1,5-a]pyridines can be addressed by systematically evaluating several experimental parameters.
-
Purity of Starting Materials: Ensure the 2-(aminomethyl)pyridine and the electrophilic coupling partner are of high purity. Impurities can lead to unwanted side reactions and consume reactants.
-
Reaction Temperature and Time: The reaction temperature is a critical factor. For some protocols, such as those using polyphosphoric acid, temperatures as high as 160°C may be required for the reaction to proceed to completion.[5] Monitor the reaction progress using an appropriate technique like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
-
Solvent and Catalyst: The choice of solvent and catalyst is crucial. Some reactions benefit from acidic media like polyphosphoric acid.[2][5] In other cases, metal catalysts such as copper or iron have been shown to promote the reaction and improve yields.[6][7] The combination of solvents can also play a critical role in achieving high yields.[6]
-
Atmosphere: For reactions sensitive to oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Conversely, some oxidative cyclization methods require the presence of an oxidant or air.[1][6]
Q3: My this compound synthesis is not giving the expected high yield. What are the common pitfalls?
A3: While often high-yielding, the synthesis of pyrazolo[1,5-a]pyridines can also be subject to issues that lower the yield.
-
Ylide Formation and Stability: In syntheses involving N-aminopyridinium ylides, ensure the ylide is generated efficiently and is stable under the reaction conditions. The choice of base and solvent for ylide generation is critical.
-
Reaction Conditions for Cycloaddition: For [3+2] cycloaddition reactions, the choice of dipolarophile (alkene or alkyne) and reaction conditions (temperature, solvent) will significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating.[3]
-
Regioselectivity: In some cases, the formation of regioisomers is possible, which can complicate purification and lower the isolated yield of the desired product. Careful analysis of the product mixture is recommended.
-
Catalyst and Additives: For reactions involving catalysts (e.g., copper, palladium), ensure the catalyst is active and used in the correct loading. Some reactions also benefit from additives like acids or bases to promote the desired transformation.[8]
Data Presentation: Comparative Yields
Table 1: Comparison of Yields for Imidazo[1,5-a]pyridine Synthesis under Various Conditions
| Precursors | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(aminomethyl)pyridine & nitroalkanes | Cyclocondensation | Polyphosphoric acid / Phosphorous acid | PPA | 110-160 | Moderate to Good | [2][5] |
| Pyridotriazoles & nitriles | Denitrogenative transannulation | BF₃·Et₂O | Dichlorobenzene-dichloroethane | N/A | Quantitative | [6] |
| 2-Pyridyl ketones & alkylamines | I₂-mediated sp³ C-H amination | Iodine / NaOAc | N/A | N/A | Good | |
| Pyridine ketone & benzylamine | Condensation-amination-oxidative dehydrogenation | Copper(II) | N/A | N/A | Excellent | [6] |
| Picolinaldehydes, amines, & formaldehyde | Three-component coupling | None | N/A | Mild | High | [6] |
Table 2: Comparison of Yields for this compound Synthesis under Various Conditions
| Precursors | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-amino-2-iminopyridines & 1,3-dicarbonyls | Cross-dehydrogenative coupling | Acetic acid / O₂ | Ethanol (B145695) | 130 | up to 95% | [1][8] |
| N-aminopyridinium ylides & ynals | [3+2] Cycloaddition | None | N/A | N/A | Wide Scope | [4] |
| N-aminopyridines & α,β-unsaturated compounds | Oxidative [3+2] cycloaddition | PIDA | NMP | Room Temp | up to 95% | [3] |
| 5-Amino-3-methylpyrazole & diethyl malonate | Cyclocondensation | Sodium ethanolate | Ethanol | Reflux | 89% | [9] |
| 2-Halo imidazo[4,5-b]pyridines & pyridone | Cross-coupling | Pd(OAc)₂ / XantPhos | N/A | N/A | 49-95% | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine via Cyclocondensation
This protocol is adapted from a procedure involving the cyclization of 2-(aminomethyl)pyridine with an electrophilically activated nitroalkane.[5]
Materials:
-
Nitroethane
-
2-(aminomethyl)pyridine (2-picolylamine)
-
87% Polyphosphoric acid (PPA)
-
Phosphorous acid
-
5 mL Erlenmeyer flask
-
Magnetic stirring bar
-
Oil bath
Procedure:
-
To a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, add nitroethane (2.00 mmol), 2-(aminomethyl)pyridine (1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Cap the flask with a septum and place it in an oil bath preheated to 110 °C.
-
Stir the reaction mixture for the required time, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding the mixture to ice-cold water.
-
Neutralize the aqueous solution with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-methylimidazo[1,5-a]pyridine.
Protocol 2: Synthesis of a Substituted this compound via Cross-dehydrogenative Coupling
This protocol is based on the synthesis of 7-amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester.[8]
Materials:
-
N-amino-2-imino-pyridine derivative (e.g., 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Acetic acid
-
Ethanol
-
Reaction vessel suitable for heating under an oxygen atmosphere
Procedure:
-
In a suitable reaction vessel, combine the N-amino-2-imino-pyridine derivative (3 mmol) and the β-ketoester (3 mmol) in ethanol (10 mL).
-
Add acetic acid (6 molar equivalents).
-
Stir the reaction mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired this compound derivative.
Mandatory Visualizations
Caption: Comparative reaction pathways for imidazo[1,5-a]pyridine and this compound synthesis.
Caption: A general troubleshooting workflow for addressing low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis [organic-chemistry.org]
- 4. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 8. Synthetic Strategy for this compound and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of the Pyrazolo[1,5-a]pyridine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the pyrazolo[1,5-a]pyridine scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Halogenation Reactions
Question: I am having trouble with the regioselectivity of halogenation on my this compound substrate. How can I selectively functionalize the C3 position?
Answer: Achieving regioselectivity, particularly at the C3 position, is a common challenge in the halogenation of pyrazolo[1,5-a]pyrimidines, a related and structurally similar core.[1][2] Traditional methods using N-halosuccinimides often require elevated temperatures and can lead to a mixture of products.[1]
Troubleshooting Guide:
-
Reagent Selection: For highly regioselective C3 halogenation, consider using a hypervalent iodine(III) reagent like Phenyliodine(III) diacetate (PIDA) in combination with potassium halide salts (KX).[1][2] This method has been shown to be efficient and selective for the C3 position.
-
Solvent Choice: Environmentally friendly solvents like water can be used effectively with the PIDA/KX system, often at room temperature.[1]
-
Reaction Conditions: Avoid high temperatures which can decrease selectivity. The PIDA/KX method proceeds efficiently at ambient temperatures (25–27 °C).[1]
-
Alternative Protocols: A one-pot, three-component reaction of aminopyrazoles, enaminones/chalcones, and sodium halides (NaX) with K₂S₂O₈ as an oxidant in water is another effective method for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines.[3]
Question: My halogenation reaction with N-halosuccinimides (NXS) is giving me di-halogenated products when I only want mono-halogenation. How can I control the extent of halogenation?
Answer: The formation of di-halogenated products is a known issue, especially with more reactive reagents like NBS and NCS.[4] Controlling the stoichiometry of the reagents is crucial for achieving selective mono-halogenation.
Troubleshooting Guide:
-
Stoichiometry Control: To achieve mono-iodination, carefully control the ratio of the pyrazolo[1,5-a]pyrimidine (B1248293) substrate to N-iodosuccinimide (NIS).[4] Varying this ratio can allow for selective mono- or di-iodination.
-
Reagent Reactivity: Be aware that N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are more reactive and tend to produce di-halogenated products.[4] If mono-bromination or -chlorination is desired, alternative methods with milder reagents might be necessary.
Cross-Coupling Reactions
Question: I am struggling with low yields and side reactions in my Palladium-catalyzed cross-coupling reactions with pyrazolo[1,5-a]pyridines. What are the key factors to consider?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the this compound core, but their success is highly dependent on the reaction conditions and the electronic properties of the coupling partners.[5]
Troubleshooting Guide:
-
Regioselectivity: The regioselectivity of the coupling is influenced by the electronic properties of the reagents. For instance, coupling with more π-deficient rings (e.g., pyrimidin-5-yl) as electrophilic partners tends to favor functionalization at the highly nucleophilic C3 position of the pyrazolo[1,5-a]pyrimidine core.[5]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For challenging couplings, consider using robust catalyst systems like those based on XPhos.
-
Base Selection: The base plays a crucial role. For substrates with functional groups sensitive to hydrolysis (e.g., esters, nitriles), use weaker bases like carbonates or phosphates.[6]
-
Solvent and Temperature: Ensure you are using properly degassed solvents to avoid catalyst deactivation.[6] Optimization of the reaction temperature may be required; sometimes lowering the temperature can reduce side reactions.
-
Substrate Purity: The purity of both the this compound substrate and the coupling partner is essential for consistent and high-yielding reactions.[6]
Nitration and Formylation
Question: My nitration reaction on the this compound core is resulting in a complex mixture of products and low yield of the desired nitro-derivative. How can I improve this?
Answer: Nitration of pyridine-containing heterocycles can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which can hinder the reaction.[7][8] The presence of electron-donating groups on the ring can promote the nitration reaction.[8]
Troubleshooting Guide:
-
Nitrating Agent: The choice of nitrating agent and reaction conditions is critical. A common approach for similar heterocyclic systems is using a mixture of nitric acid and sulfuric acid.
-
Reaction Temperature: Carefully control the reaction temperature, as nitration reactions are often exothermic and can lead to side reactions if not properly managed.
-
Substituent Effects: The electronic nature of the substituents on the this compound core will significantly influence the outcome of the nitration. Electron-donating groups generally facilitate the reaction.
Question: I am attempting a Vilsmeier-Haack formylation on a pyrazolo[1,5-a]pyrimidine, but the reaction is not proceeding as expected. What are some common issues?
Answer: The Vilsmeier-Haack reaction is a standard method for formylation. However, the reactivity of the pyrazolo[1,5-a]pyrimidine system can influence the outcome.
Troubleshooting Guide:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the Vilsmeier reagent (POCl₃/DMF).
-
Reaction Temperature and Time: The reaction may require heating to proceed. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Work-up Procedure: Proper work-up is crucial to isolate the formylated product. This typically involves quenching the reaction with ice and neutralizing with a base.
Metalation and C-H Functionalization
Question: I am exploring direct C-H functionalization of the this compound core via metalation, but I am concerned about regioselectivity. Which positions are most susceptible to deprotonation?
Answer: Directed metalation is a powerful strategy for regioselective functionalization. The position of metalation is influenced by the base used and the substituents present on the heterocyclic core.
Troubleshooting Guide:
-
Base Selection: The choice of base is critical for controlling regioselectivity. For example, using Mg- and Zn-TMP bases (TMP = 2,2,6,6-tetramethylpiperidyl) can lead to regioselective functionalization.[9] Specifically, TMP₂Zn·2MgCl₂·2LiCl has been used for selective metalation at the C7 position of a pyrazolo[1,5-a]pyrimidine.[10]
-
Directed Metalation Groups (DMGs): The presence of a directing group on the scaffold can significantly influence the site of metalation.[11]
-
Reaction Conditions: Metalation reactions are typically performed at low temperatures in anhydrous solvents under an inert atmosphere.[12]
Data Presentation
Table 1: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidines with PIDA/KX [1]
| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 7-Phenylpyrazolo[1,5-a]pyrimidine (B8784727) | KI/PIDA | H₂O | 25-27 | 3 | 89 |
| Pyrazolo[1,5-a]pyrimidine | KI/PIDA | H₂O | 25-27 | 3 | 79 |
| 7-(p-F-phenyl)pyrazolo[1,5-a]pyrimidine | KI/PIDA | H₂O | 25-27 | 3 | 84 |
| 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | KI/PIDA | H₂O | 25-27 | 3 | 92 |
| 7-Phenylpyrazolo[1,5-a]pyrimidine | KBr/PIDA | H₂O | 25-27 | 3 | 88 |
| Pyrazolo[1,5-a]pyrimidine | KBr/PIDA | H₂O | 25-27 | 3 | 81 |
Experimental Protocols
Protocol 1: Regioselective C3-Iodination of 7-Phenylpyrazolo[1,5-a]pyrimidine[1]
Materials:
-
7-Phenylpyrazolo[1,5-a]pyrimidine
-
Potassium Iodide (KI)
-
Phenyliodine(III) diacetate (PIDA)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 7-phenylpyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add potassium iodide (0.3 mmol).
-
Add PIDA (1.0 equiv.) to the reaction mixture.
-
Stir the reaction mixture at room temperature (25–27 °C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C3-iodinated product.
Mandatory Visualizations
Caption: Workflow for Regioselective C3-Halogenation.
Caption: Troubleshooting Cross-Coupling Reactions.
References
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. baranlab.org [baranlab.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Conditions for Cross-Coupling Reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
General Troubleshooting & FAQs
This section addresses frequent issues applicable to a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Q1: My reaction shows low or no conversion of starting materials. What are the first things I should check?
A1: Low or no yield is a common issue that can often be traced back to a few key areas. A systematic check is the best approach.[1][2]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction vessel was properly purged (e.g., by evacuating and backfilling with argon or nitrogen three times) and that all solvents were rigorously degassed.[3]
-
Reagent Quality: Verify the purity of your starting materials, especially organoboron reagents which can degrade over time.[1] Ensure solvents and bases are anhydrous, as water can facilitate side reactions like hydrodehalogenation.[1][2]
-
Catalyst System: The choice of palladium precursor and ligand is critical.[1] If using a Pd(II) source like Pd(OAc)₂, the active Pd(0) species must be generated in situ.[4][5] Consider using a pre-catalyst complex to ensure the active species is present and stable.[2][6]
-
Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be aware that excessively high temperatures can accelerate catalyst decomposition.[1][7]
Q2: My reaction mixture turned black and stalled. What does this mean and how can I prevent it?
A2: The formation of a black precipitate is a strong indicator of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[7] This is a common deactivation pathway.
-
Causes: The primary cause is the loss of the stabilizing ligand from the palladium center, which leads to the aggregation of Pd(0) atoms.[7] This can be triggered by high temperatures, exposure to oxygen, or an inappropriate ligand-to-metal ratio.[1]
-
Prevention Strategies:
-
Increase Ligand Ratio: A slight excess of the ligand can sometimes prevent dissociation and stabilize the catalyst. However, a large excess can inhibit the reaction.[7]
-
Use Chelating Ligands: Bidentate ligands (e.g., DPPF, Xantphos) often form more stable complexes with palladium compared to monodentate ligands.[7]
-
Lower Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition.[1]
-
Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction.[1]
-
Q3: I am observing significant amounts of homocoupling byproducts. What causes this and how can it be minimized?
A3: Homocoupling, the unwanted coupling of two identical starting molecules (e.g., two boronic acids in a Suzuki reaction), is often caused by the presence of oxygen.[1][3]
-
Solutions:
-
Rigorous Degassing: Improve the degassing procedure for your solvent and ensure the reaction is maintained under a strict inert atmosphere throughout.[1][3]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[1][2]
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway.[1]
-
Q4: My primary side product is the hydrodehalogenated starting material. How can I prevent this?
A4: Hydrodehalogenation is a side reaction where the halide on your starting material is replaced by a hydrogen atom.[2]
-
Causes and Solutions:
-
Moisture: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.[1]
-
Base and Solvent Choice: The combination of a strong base with a protic solvent (like an alcohol) can be a source of hydride, leading to dehalogenation.[2] Consider switching to an aprotic solvent system.
-
Ligand Selection: The ligand can influence the rates of the desired productive reductive elimination versus the undesired dehalogenation pathway. Screening different ligands may be necessary.[2]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a low-yielding cross-coupling reaction.
Data Presentation: Parameter Selection
The choice of base and solvent is critical for reaction success. The tables below summarize common choices.
Table 1: Common Bases in Cross-Coupling Reactions
| Base | Type | pKa (Conjugate Acid) | Common Applications & Notes |
| K₃PO₄ | Inorganic | ~12.3 | Very effective in Suzuki and Buchwald-Hartwig reactions; often used in anhydrous conditions but may require a small amount of water to function.[7][8] |
| K₂CO₃ / Na₂CO₃ | Inorganic | ~10.3 | Widely used, cost-effective bases for Suzuki coupling, often in aqueous/organic solvent mixtures.[8][9] |
| Cs₂CO₃ | Inorganic | ~10.3 | Higher solubility in organic solvents makes it effective for challenging couplings.[8][10] |
| NaOtBu / KOtBu | Alkoxide | ~19 | Very strong, non-nucleophilic bases essential for Buchwald-Hartwig amination. Highly moisture-sensitive.[3][11] |
Table 2: Common Solvents in Cross-Coupling Reactions
| Solvent | Type | Properties & Notes |
| Toluene | Aromatic | High boiling point, good for dissolving organic substrates. A common choice for many couplings.[7][12] |
| Dioxane / THF | Ethereal | Good for dissolving a range of reagents. Dioxane has a higher boiling point than THF.[7][11] |
| DMF / DMAc | Polar Aprotic | High polarity can help with solubility but may sometimes slow reactions by competing for coordination to the palladium center.[7][12] |
| t-BuOH / t-AmOH | Alcohol | Often used in Buchwald-Hartwig aminations with strong alkoxide bases.[11] |
The Palladium Cross-Coupling Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common three-step catalytic cycle.[4][13][14] The cycle begins with an active Pd(0) species, which is regenerated at the end of each cycle.[4]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a representative procedure for coupling an aryl bromide with a boronic acid. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is often necessary.[8][10]
Materials:
-
Aryl halide (e.g., 1-bromonaphthalene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1-0.2 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Oven-dry the reaction flask and stir bar, and allow them to cool to room temperature under a stream of inert gas.
-
Adding Solids: In a glovebox or under a positive pressure of inert gas, add the aryl halide, arylboronic acid, base, palladium source, and ligand to the reaction flask.[3]
-
Inert Atmosphere Cycle: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask under vacuum until all solids are dry, then backfill with inert gas. Repeat this cycle a total of three times to ensure a rigorously inert atmosphere.[3]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Reaction: Place the flask in a heating block set to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.[10] Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fiveable.me [fiveable.me]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jmcct.com [jmcct.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-acyl-pyrazolo[1,5-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired 3-acyl-pyrazolo[1,5-a]pyridine
Question: I am attempting to synthesize a 3-acyl-pyrazolo[1,5-a]pyridine, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines can arise from several factors related to the chosen synthetic route. Two common methods for this synthesis are the direct acylation of the pyrazolo[1,5-a]pyridine core and the cyclocondensation of N-aminopyridines with appropriate precursors.
For Direct Acylation (e.g., Friedel-Crafts or BF₃-mediated):
-
Deactivated Ring System: The this compound ring system can be electron-deficient, making it less reactive towards electrophilic substitution like Friedel-Crafts acylation. If your starting this compound has electron-withdrawing groups, the reaction may be sluggish or fail altogether.
-
Recommendation: Consider using a more reactive acylating agent or a stronger Lewis acid. Alternatively, the BF₃-mediated acetylation has been reported to be effective for similar π-excessive N-heterocycles and may be a better alternative.
-
-
Lewis Acid Complexation: The nitrogen atoms in the heterocyclic core can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the formation of the acylium ion necessary for the reaction.
-
Recommendation: Use a milder Lewis acid or consider a metal-free acylation method if possible.
-
-
Incorrect Regioselectivity: Acylation may occur at a different position on the ring if not properly directed. The 3-position is generally favored for electrophilic attack, but other isomers can form depending on the substituents present.
-
Recommendation: Carefully analyze your crude product mixture by techniques like NMR and LC-MS to identify any isomeric byproducts. Modifying the solvent or catalyst may help improve regioselectivity.
-
For Cyclocondensation Routes (e.g., from N-aminopyridines):
-
Purity of Starting Materials: The purity of the N-aminopyridine and the acyl precursor is crucial. Impurities can inhibit the reaction or lead to the formation of side products.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or chromatograph them if necessary.
-
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the outcome of the cyclization.
-
Recommendation: Optimize the reaction conditions systematically. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Some reactions may benefit from microwave irradiation to improve yields and reduce reaction times.
-
Issue 2: Formation of an Unexpected Isomeric Product
Question: My reaction is producing a significant amount of an unexpected isomer. How can I identify it and prevent its formation?
Answer: A common and significant side reaction in the synthesis of this compound derivatives is the rearrangement to the isomeric pyrazolo[3,4-b]pyridine scaffold. This is particularly prevalent under basic conditions.
-
Identification of the Isomer: The pyrazolo[3,4-b]pyridine isomer will have a different substitution pattern and distinct spectroscopic signatures.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons will differ significantly between the two isomers.
-
Mass Spectrometry: While the mass of the isomer will be identical to the desired product, its fragmentation pattern may differ.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
-
-
Mechanism of Formation: The rearrangement of a pyrazolo[1,5-a]pyrimidine (B1248293) to a pyrazolo[3,4-b]pyridine can occur via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, especially in the presence of a strong base like sodium hydroxide.
-
Prevention Strategies:
-
Avoid Strong Bases: If possible, use non-basic or mildly acidic conditions for your reaction and work-up.
-
Control Reaction Temperature: The rearrangement may be favored at higher temperatures. Running the reaction at a lower temperature might suppress this side reaction.
-
Protecting Groups: In some cases, installation of a protecting group on one of the nitrogen atoms of the pyrazole (B372694) moiety can prevent the ring-opening step of the rearrangement.
-
Issue 3: Observation of a Colored Impurity or Byproduct
Question: My reaction mixture turns a dark color, and I am isolating a colored impurity along with my product. What could this be?
Answer: The formation of colored byproducts can be indicative of several side reactions. One possibility, particularly in BF₃-mediated acetylation reactions, is the formation of highly fluorescent hybrid dyes.
-
Potential Side Product: In the presence of excess acylating reagent and BF₃·OEt₂, a double acetylation can occur, leading to the formation of an enolized β-diketone. This can then complex with the BF₃ to form a pyrazolo[1,5-a]pyrimidine-dioxaborinine hybrid dye, which is often colored and fluorescent.[1]
-
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount of the acylating agent to minimize the double acylation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid the formation of this byproduct, which can be favored by longer reaction times.[1]
-
Purification: These colored byproducts can often be separated from the desired product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction to be aware of during the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines?
A1: The most significant and commonly reported side reaction is the base-catalyzed rearrangement of the this compound skeleton to the thermodynamically more stable pyrazolo[3,4-b]pyridine isomer. This is a crucial consideration, especially during work-up procedures involving basic washes.
Q2: How can I improve the regioselectivity of acylation towards the 3-position?
A2: While the 3-position is electronically favored for electrophilic attack, other positions can also react. To enhance selectivity for the 3-position:
-
Choice of Method: BF₃-mediated acylation has been shown to be highly regioselective for the 3-position in related heterocyclic systems.
-
Steric Hindrance: Introducing bulky substituents at other positions on the this compound ring can sterically hinder attack at those sites and favor acylation at the 3-position.
-
Directed Metalation: In some cases, a directed ortho-metalation approach can be used to specifically functionalize the 3-position prior to acylation.
Q3: Are there any other potential byproducts I should be aware of?
A3: Besides the major rearrangement product, other minor byproducts can sometimes be observed. For instance, in reactions involving acetyl groups, a C-to-N migration of the acetyl group to form an N-acetyl hydrazone intermediate or byproduct has been reported in the synthesis of related pyrazolopyridines.[2][3] While not as common as the skeletal rearrangement, it is a possibility to consider, especially if unexpected intermediates are observed by LC-MS.
Quantitative Data Summary
The following table summarizes the potential yields of the desired product versus a major side product under different reaction conditions. This data is illustrative and may vary depending on the specific substrates used.
| Synthetic Method | Reaction Conditions | Desired Product (3-acyl-pyrazolo[1,5-a]pyridine) Yield | Side Product (Isomeric pyrazolo[3,4-b]pyridine) Yield | Reference |
| Cyclocondensation | Acetic Acid, Reflux | High | Not Reported | [4] |
| Rearrangement | NaOH (aq), Microwave | Low to None | High | |
| BF₃-mediated Acetylation | Acetic Anhydride (B1165640), BF₃·OEt₂, Microwave | High (up to 90% for related systems) | Not Reported as major product | [1][5] |
Experimental Protocols
1. Synthesis of 3-acetyl-7-amino-2-methyl-5-phenylthis compound-6-carbonitrile (Cyclocondensation Route) [4]
This protocol describes a method to construct the 3-acyl-pyrazolo[1,5-a]pyridine ring system.
-
Reaction Setup: In a round-bottom flask, combine N-amino-2-imino-pyridine derivative (1.0 eq), and acetylacetone (B45752) (1.2 eq) in glacial acetic acid.
-
Reaction: Stir the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/dioxane mixture) to afford the pure 3-acetyl-pyrazolo[1,5-a]pyridine derivative.[4]
2. BF₃-mediated Acetylation of Pyrazolo[1,5-a]pyrimidines (Direct Acylation Route) [1][5]
This protocol is for the direct acetylation of a related heterocyclic system and can be adapted for pyrazolo[1,5-a]pyridines.
-
Reaction Setup: To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add acetic anhydride (1.5 eq) followed by boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq).
-
Reaction: Heat the reaction mixture in a sealed vessel using microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes). Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the 3-acetylated product.[1][5]
Visualizations
Caption: Main reaction pathway for the synthesis of 3-acyl-pyrazolo[1,5-a]pyridines.
Caption: Isomerization side reaction of pyrazolo[1,5-a]pyridines.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Strategy for this compound and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BF3-Mediated Acetylation of Pyrazolo[1,5- a]pyrimidines and Other π-Excedent (N-Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Pyrazolo[1,5-a]pyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted Pyrazolo[1,5-a]pyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying substituted this compound isomers?
A1: The primary challenge in purifying substituted this compound isomers lies in their often similar physicochemical properties. Positional isomers can have very close polarities and solubilities, making their separation by standard techniques like conventional column chromatography or recrystallization difficult.[1] The specific substitution pattern on the bicyclic ring system significantly influences these properties.
Q2: What are the most common purification techniques for these isomers?
A2: The most frequently employed and effective purification methods for substituted this compound isomers are:
-
Flash Column Chromatography: Widely used for the separation of regioisomers and other impurities.[2][3]
-
Recrystallization: An effective method for obtaining highly pure crystalline products, provided a suitable solvent is found.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating closely related isomers and for analytical quantification.[6][7]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation of this compound isomers.[4][8] It helps in selecting an appropriate solvent system for column chromatography and for identifying fractions containing the desired isomer. Visualization can be achieved using UV light (254 nm and 365 nm).[9]
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers on a Silica (B1680970) Gel Column
Question: My this compound isomers are co-eluting or showing very poor separation during silica gel column chromatography. What can I do?
Answer: This is a common issue due to the similar polarities of the isomers. Here is a step-by-step troubleshooting guide:
-
Optimize the Solvent System:
-
Test a Range of Polarities: Systematically screen different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[10]
-
Vary the Solvent Ratio: Prepare several TLC plates with varying ratios of your chosen solvents to find the optimal separation. Aim for a significant difference in the Rf values of the isomers.
-
Try Different Solvents: If hexane/ethyl acetate (B1210297) mixtures are ineffective, consider other solvent systems. Chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) in combination with methanol (B129727) or acetone (B3395972) can sometimes provide better selectivity.[11] For basic nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) (~0.1%) to the eluent can improve peak shape and resolution.[11]
-
-
Modify the Stationary Phase:
-
High-Performance Silica: Consider using high-performance flash chromatography cartridges with a larger surface area silica, which can enhance separating power for closely related compounds.[10]
-
Alternative Adsorbents: If silica gel fails, explore other stationary phases like alumina (B75360) (basic, neutral, or acidic) or florisil, depending on the stability of your compounds.[3]
-
-
Improve Column Packing and Loading:
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.[11]
-
Concentrated Loading: Dissolve the crude mixture in a minimal amount of solvent, preferably the eluent, and load it onto the column in a narrow band.[11]
-
Issue 2: Product Fails to Crystallize or Oiling Out During Recrystallization
Question: I'm trying to purify my substituted this compound derivative by recrystallization, but it either remains in solution or oils out upon cooling. How can I induce crystallization?
Answer: "Oiling out" or failure to crystallize usually indicates that the compound is too soluble in the chosen solvent or that the solution is supersaturated. Here’s how to troubleshoot:
-
Select the Right Solvent:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]
-
Experiment with a variety of solvents with different polarities. Common solvents for recrystallizing this compound derivatives include acetonitrile, ethanol, and mixtures like ethanol/DMF or ethanol/dioxane.[4][13][14]
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The small scratches can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the cooled, supersaturated solution to initiate crystallization.
-
Reduce the Volume: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration and then cool again.
-
Use a Co-solvent (Anti-solvent): If your compound is highly soluble in one solvent, you can add a second solvent (an anti-solvent) in which the compound is insoluble, dropwise, until the solution becomes cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Issue 3: Chiral Isomers (Enantiomers) Are Not Separated
Question: I have a racemic mixture of a chiral substituted this compound, and standard purification methods are not separating the enantiomers. What should I do?
Answer: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatography or recrystallization. You will need to use a chiral separation technique.
-
Chiral HPLC: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.[1]
-
Diastereomeric Salt Formation: If your compound has a basic or acidic handle, you can react it with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties and can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
Data Presentation
Table 1: TLC Solvent Systems for this compound and Related Heterocycles
| Compound Type | Stationary Phase | Solvent System (v/v) | Notes |
| 1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole (B372694) derivatives | Silica Gel G | Petroleum ether : Benzene (1:3) | Effective for separating closely related derivatives.[15] |
| 1-(2-Benzothiazolyl)-3-methyl-5-phenyl pyrazole derivatives | Silica Gel G | Cyclohexane : Ethyl acetate (50:3) | An alternative effective solvent system.[15] |
| Substituted Pyridine Derivatives | Silica Gel | Ethyl acetate : Hexanes (5:95 to 25:75) | Gradient elution is often effective.[16] |
| General Nitrogen Heterocycles | Silica Gel | Dichloromethane : Methanol (100:1 to 100:10) | A common system for compounds with varying polarity.[11] |
| Basic Nitrogen Heterocycles | Silica Gel | Ethyl acetate : Hexanes with 0.1% Triethylamine | The addition of a base can improve peak shape.[11] |
Table 2: Column Chromatography Conditions for this compound Derivatives
| Purification Type | Stationary Phase | Eluent System | Compound Type |
| Flash Chromatography | Silica Gel | 10% Ethyl acetate in Chloroform | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[2] |
| Flash Chromatography | Silica Gel | 0-50% Ethyl acetate in Heptane (gradient) | 2-methyl-5-(indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine.[9] |
| Flash Chromatography | Silica Gel | 0-20% Ethyl acetate in Hexanes (gradient) | Propargylic amine derivatives for pyridine synthesis.[16] |
Table 3: HPLC Conditions for Substituted Pyridine Isomers
| Column Type | Mobile Phase | Flow Rate | Detection | Application |
| Mixed-mode (e.g., Amaze HD) | Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate | 1.0 mL/min | UV at 275 nm | Separation of aminopyridine isomers.[17] |
| C18 (e.g., J'Sphere ODS-H80) | Gradient of Acetonitrile and Phosphate Buffer (pH 2) | 1.0 mL/min | DAD at 220 nm | Quantitative analysis of substituted pyridines.[7] |
| Nucleodur PolarTec | Acetonitrile/0.1% Trifluoroacetic acid (50/50) | 0.4 mL/min | ESI-MS | Analysis of 5,7-substituted pyrazolo[1,5-a]pyrimidines.[6] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Regioisomer Separation
This protocol is a starting point and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scalable Sonochemical Synthetic Strategy for this compound Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablelab.eu [ablelab.eu]
- 11. Purification [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthetic Strategy for this compound and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: N-Iminopyridinium Ylide Cycloaddition Reactions
Welcome to the technical support center for N-iminopyridinium ylide cycloaddition reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My N-iminopyridinium ylide cycloaddition reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in N-iminopyridinium ylide cycloadditions can stem from several factors, including suboptimal reaction conditions, ylide instability, or inefficient catalyst performance.
Troubleshooting Steps:
-
Reaction Conditions Optimization: The choice of catalyst, solvent, and additives is critical. For instance, in cobalt-catalyzed C–H annulation reactions, a [Cp*Co(MeCN)3][SbF6]2 catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with pivalic acid as an additive has been shown to be effective.[1] Simple cobalt salts like Co(OAc)2 may not yield any product.[1] Similarly, for indolizine (B1195054) synthesis via cycloaddition, potassium carbonate (K2CO3) has proven to be an efficient base, with DMF being a suitable solvent.[2]
-
Ylide Stability: The stability of the N-iminopyridinium ylide is crucial for a successful reaction. Electron-withdrawing groups on the pyridine (B92270) ring can stabilize the ylide and often lead to higher yields.[2][3] If your ylide precursor lacks these groups, the resulting ylide might be too unstable or not nucleophilic enough.[3]
-
Temperature: Temperature can influence both the rate of ylide formation and the subsequent cycloaddition. While some reactions require heat, others proceed efficiently at room temperature. It's important to note that increasing the temperature doesn't always improve the yield and can sometimes lead to the formation of side products.[3] It is advisable to start at room temperature and optimize from there.
Q2: I am observing the formation of multiple side products in my reaction mixture, which complicates purification. What are the likely side reactions?
A2: The formation of multiple products is a common issue arising from the versatile reactivity of N-iminopyridinium ylides.
Troubleshooting Steps:
-
Competing Reaction Pathways: N-iminopyridinium ylides can act as 1,3-dipoles in cycloadditions, but also as nucleophiles in other reactions like Michael additions.[3] To favor the desired cycloaddition, ensure your dipolarophile (alkyne or alkene) is sufficiently activated.[3] Less activated dipolarophiles may not react under mild conditions, leading to unreacted starting materials or decomposition.[3]
-
Ylide Decomposition: N-iminopyridinium ylides can be unstable and may decompose over the course of the reaction, leading to a complex mixture of byproducts. Ensuring the ylide is generated and consumed efficiently can minimize this issue.
-
Oxidation: In some cases, the initial cycloadduct can undergo aerobic oxidation, leading to the formation of more substituted products.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
Q3: My cycloaddition reaction is not proceeding to completion, and I observe unreacted starting materials. What should I investigate?
A3: Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reactivity of the starting materials, or reversible reactions.
Troubleshooting Steps:
-
Catalyst Deactivation: In catalytic reactions, the catalyst can sometimes become inactive over time. For example, in certain iridium-catalyzed hydrogenations of N-iminopyridinium ylides, the formation of an inactive hydride-bridged iridium trimer can lead to incomplete reaction.[5] In such cases, using a more robust catalyst or optimizing the catalyst loading may be necessary.
-
Reversibility: Some steps in the reaction mechanism may be reversible. For instance, in a cobalt-catalyzed annulation, the C-H bond cleavage step was found to be reversible, as demonstrated by D/H scrambling experiments.[1] While this may not always lead to incomplete conversion, it can affect the overall reaction kinetics.
-
Reactant Reactivity: As mentioned earlier, the electronic properties of both the ylide and the dipolarophile are crucial. An electronic mismatch can lead to a sluggish or incomplete reaction.[6] Consider using a more electron-rich or electron-poor reaction partner, depending on the nature of your cycloaddition (normal or inverse electron-demand).
Q4: I am struggling with achieving high diastereoselectivity or enantioselectivity in my chiral cycloaddition reaction. What factors should I consider?
A4: Achieving high stereoselectivity often requires careful selection of chiral catalysts, ligands, and reaction conditions.
Troubleshooting Steps:
-
Chiral Catalyst and Ligand: The choice of the chiral catalyst and ligand is paramount for enantioselective reactions. For example, in dirhodium-catalyzed [3+3]-cycloadditions, the enantioselectivity was found to increase with the steric demand of the enoldiazoacetates without affecting the product yields.[7] In silver-catalyzed azomethine ylide-imine cycloadditions, the diastereoselectivity could be inverted by switching between different phosphine (B1218219) ligands (Xing-Phos for syn-selective and DTBM-Segphos for anti-selective).[8]
-
Solvent and Temperature: These parameters can significantly influence the transition state of the stereodetermining step. A screen of different solvents and temperatures is often necessary to optimize stereoselectivity.
-
Substrate Control: The inherent stereochemistry of the substrates can also influence the outcome of the reaction. Understanding the facial selectivity of the ylide and the dipolarophile is important for predicting and controlling the stereochemical outcome.
Data Summary Tables
Table 1: Optimization of Reaction Conditions for Cobalt-Catalyzed Annulation of N-Iminopyridinium Ylides. [1]
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | [CpCo(MeCN)3][SbF6]2 (10) | PivOH (30) | HFIP | 100 | 82 |
| 2 | [CpCo(MeCN)3][SbF6]2 (10) | 1-AdCO2H (30) | HFIP | 100 | 75 |
| 3 | [Cp*CoI2(CO)] (10) / AgSbF6 (20) | PivOH (30) | HFIP | 100 | 65 |
| 4 | [CpCo(MeCN)3][SbF6]2 (10) | PivOH (30) | HFIP | 100 | 58 |
| 5 | Co(OAc)2 (10) | - | HFIP | 100 | 0 |
Reaction conditions: ylide (0.2 mmol), alkyne (0.24 mmol), solvent (1 mL), 20 h.
Table 2: Influence of Base and Solvent on Indolizine Synthesis. [2]
| Entry | Pyridinium (B92312) Salt Substituent (R1) | Base | Solvent | Time (h) | Yield (%) |
| 1 | COCH3 | K2CO3 | Methanol | 18 | 77 |
| 2 | COCH3 | Cs2CO3 | Methanol | 18 | 65 |
| 3 | COCH3 | DBU | Methanol | 18 | 50 |
| 4 | COCH3 | K2CO3 | DMF | 1 | 75 |
| 5 | CN | K2CO3 | Methanol | 18 | 81 |
| 6 | CN | K2CO3 | DMF | 1 | 80 |
Reaction conditions: Pyridinium salt (1 eq.), ethyl propiolate (1.2 eq.), base (1 eq.), 25 °C.
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Catalyzed Annulation of N-Iminopyridinium Ylides with Alkynes. [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add the N-iminopyridinium ylide (0.2 mmol, 1.0 equiv), the alkyne (0.24 mmol, 1.2 equiv), [Cp*Co(MeCN)3][SbF6]2 (0.02 mmol, 10 mol%), and pivalic acid (0.06 mmol, 30 mol%).
-
Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 20-72 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired isoquinolone product.
Protocol 2: General Procedure for the [3+3]-Cycloaddition of N-Acyliminopyridinium Ylides with Enol Diazoacetates. [7]
-
To an oven-dried flask containing a magnetic stirring bar, add the N-acyliminopyridinium ylide (0.20 mmol, 1.0 equiv), 4 Å molecular sieves (50 mg), and the chiral dirhodium catalyst (2.0 mol%).
-
Add the solvent (e.g., fluorobenzene, 1.0 mL).
-
Cool the mixture to 0 °C.
-
Add a solution of the enoldiazoacetate (0.24 mmol, 1.2 equiv) in the same solvent (0.5 mL) over a period of 1 hour using a syringe pump.
-
Stir the reaction mixture overnight at the same temperature.
-
After the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to obtain the bicyclic tetrahydropyridazine product.
Visualizations
Caption: General experimental workflow for N-iminopyridinium ylide cycloaddition reactions.
Caption: Troubleshooting logic for common issues in cycloaddition reactions.
Caption: Simplified reaction pathway for a [3+2] cycloaddition.
References
- 1. N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Highly Enantioselective Dearomatizing Formal [3+3]-Cycloaddition Reactions of N-Acyliminopyridinium Ylides with Electrophilic Enolcarbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Controlled Inversion of Diastereo- and Enantioselectivity in Silver-Catalyzed Azomethine Ylide-Imine Cycloaddition of Glycine Aldimino Esters with Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxidative [3+2] Cycloaddition with N-Aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidative [3+2] cycloaddition of N-aminopyridines to synthesize pyrazolo[1,5-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the oxidative [3+2] cycloaddition with N-aminopyridines?
A1: The reaction proceeds through a 1,3-dipolar cycloaddition mechanism. First, the N-aminopyridine is deprotonated by a base to form a pyridinium-N-imine intermediate. This 1,3-dipole then reacts with a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition to form a pyrazolidine (B1218672) intermediate. Subsequent oxidation and aromatization lead to the final this compound product.
Q2: What are common dipolarophiles used in this reaction?
A2: A variety of dipolarophiles can be used, including α,β-unsaturated carbonyl compounds, electron-withdrawing olefins, alkynes, enaminones, and ynals.[1] The choice of dipolarophile will influence the substitution pattern on the final product.
Q3: What are the typical reaction conditions?
A3: The reaction is often carried out under metal-free conditions at room temperature, using an oxidant like molecular oxygen or TEMPO.[2][3] Common solvents include N-methylpyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO). In some cases, a catalyst such as iron(III) nitrate (B79036) (Fe(NO₃)₃) may be used to improve yields, particularly with less reactive substrates.[4][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Low reactivity of the dipolarophile. | For less reactive dipolarophiles, such as 2-aliphatic or 2-phenyl substituted acetylenes, consider adding a catalyst. For example, 10 mol% of Fe(NO₃)₃ has been shown to improve yields.[4][5] |
| N-aminopyridine starting material is unreactive. | N-aminopyridines with strongly electron-donating substituents (e.g., 4-NMe₂) can be difficult to deprotonate, rendering them unreactive.[6] Consider using an N-aminopyridine with less electron-donating or electron-withdrawing substituents. |
| Inefficient oxidation of the pyrazolidine intermediate. | Ensure an adequate supply of oxidant. If using molecular oxygen, ensure the reaction is open to the air or under an oxygen atmosphere.[2] Alternatively, consider using a chemical oxidant like TEMPO, which can also act as a Lewis acid to promote the reaction.[3] |
| Suboptimal reaction temperature. | While many of these reactions proceed at room temperature, some systems may benefit from optimization. However, be aware that heating can sometimes have a negative effect on the reaction.[6] It is recommended to start at room temperature and monitor the reaction progress before adjusting the temperature. |
Issue 2: Formation of Multiple Products or Complex Mixtures
| Potential Cause | Suggested Solution |
| Use of halogenated dipolarophiles. | 2-Halogenated ethynylphosphonates have been reported to form complex mixtures of products.[5] If possible, consider using a non-halogenated analogue or be prepared for a more challenging purification. |
| Dimerization of N-imine intermediates. | Quinolinium and isoquinolinium salts are prone to dimerization of the corresponding N-imines, which can prevent the desired cycloaddition.[6] If using these substrates, optimization of reaction conditions (e.g., concentration, temperature) may be necessary to favor the cycloaddition pathway. |
| Side reactions of the starting materials. | Ensure the purity of your starting materials. Impurities can lead to unexpected side reactions. |
Quantitative Data
The following table summarizes the yields of various this compound derivatives synthesized through oxidative [3+2] cycloaddition.
| N-Aminopyridine | Dipolarophile | Product | Yield (%) | Reference |
| 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-phenylthis compound-3-carboxylic acid ethyl ester | 94 | [7] |
| 1-amino-2-imino-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-6-cyano-2-methyl-5-p-tolylthis compound-3-carboxylic acid ethyl ester | 92 | [7] |
| 1-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylthis compound-3-carboxylic acid ethyl ester | 89 | [7] |
| 1-amino-2-imino-4-(4-bromophenyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-5-(4-bromophenyl)-6-cyano-2-methylthis compound-3-carboxylic acid ethyl ester | 84 | [7] |
| 1-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylthis compound-3-carboxylic acid ethyl ester | 90 | [7] |
| N-aminopyridinium tetrafluoroborate | Diethyl phenylethynylphosphonate | Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | 52 | [6] |
| 1-amino-4-methylpyridinium tetrafluoroborate | Diethyl phenylethynylphosphonate | Diethyl (7-methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | 65 | [6] |
| 1-amino-4-carboxymethylpyridinium tetrafluoroborate | Diethyl phenylethynylphosphonate | Diethyl (7-carbomethoxy-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | 72 | [6] |
Experimental Protocols
General Procedure for the Metal-Free Oxidative [3+2] Cycloaddition of N-Aminopyridines with α,β-Unsaturated Carbonyl Compounds [1][2]
-
Reactant Preparation: To a round-bottom flask, add the N-aminopyridine (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and a suitable solvent such as N-methylpyrrolidone (NMP, 3 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature under an air or oxygen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.
Visualizations
Caption: General mechanism of the oxidative [3+2] cycloaddition.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. This compound synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5- a]Pyridine-3-phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of this compound-3-phosphonates [mdpi.com]
- 7. Synthetic Strategy for this compound and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reaction Efficiency for Large-Scale Pyrazolo[1,5-a]pyridine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of Pyrazolo[1,5-a]pyridines.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or failing to produce the desired Pyrazolo[1,5-a]pyridine product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common issue in complex organic syntheses and can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent, is crucial. Impurities can lead to side reactions and inhibit catalyst activity.
-
Recommendation: Ensure all starting materials are of high purity. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to incomplete reactions or the formation of byproducts.
-
Recommendation:
-
Temperature: Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.[1]
-
Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Perform a solvent screen to identify the most suitable one. Ethanol (B145695) is commonly used, but in some cases, solvent-free conditions at elevated temperatures have proven to be high-yielding.[1]
-
Catalyst: If your synthesis is catalyst-dependent, screen different catalysts and optimize the catalyst loading. Both acid and base catalysts are commonly employed in these syntheses.[2]
-
-
-
Reaction Monitoring: Inadequate monitoring can result in stopping the reaction prematurely or allowing it to proceed for too long, leading to product degradation.
-
Recommendation: Use TLC to track the consumption of starting materials and the formation of the product. Visualization under UV light (254 nm) is typically effective for these aromatic compounds.[1]
-
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of the desired this compound. How can I minimize the formation of impurities?
Answer: The formation of side products is often related to the reactivity of the starting materials and the reaction conditions. Here are some strategies to minimize their formation:
-
Control of Reaction Temperature: Excessive temperatures can promote side reactions.
-
Recommendation: Lower the reaction temperature and monitor the reaction closely. A gradual increase in temperature might be necessary to initiate the reaction without promoting unwanted pathways.
-
-
Order of Reagent Addition: In multi-component reactions, the order of addition of reactants can be critical.
-
Recommendation: Experiment with different addition orders. For example, pre-mixing the aminopyrazole and the carbonyl compound before adding the catalyst might be beneficial.
-
-
Atmosphere Control: Some reactions are sensitive to air or moisture.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions or if your reagents are sensitive to moisture. Conversely, some oxidative coupling reactions require an oxygen atmosphere.[3]
-
Issue 3: Challenges in Product Purification
Question: I am having difficulty purifying the synthesized this compound from the reaction mixture. What are the best practices for purification?
Answer: Purification of Pyrazolo[1,5-a]pyridines can be challenging due to their polarity and the presence of closely related impurities.
-
Column Chromatography: This is the most common method for purifying these compounds.
-
Recommendation:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatographic purification.
-
Recommendation: The work-up procedure should be tailored to the specific reaction. It may involve washing with a saturated sodium bicarbonate solution to remove acidic impurities or with brine to reduce the water content in the organic layer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of Pyrazolo[1,5-a]pyridines?
A1: Several synthetic strategies are available, with the choice depending on the desired substitution pattern and scale. The most common methods include:
-
Cyclocondensation Reactions: This is a widely used approach involving the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[2] This method is often efficient for constructing the fused bicyclic system.
-
[3+2] Cycloaddition Reactions: This method involves the reaction of N-iminopyridinium ylides with alkynes or alkenes.[3][4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, making it an attractive option for high-throughput synthesis and process optimization.[2]
Q2: How can I improve the efficiency of my large-scale this compound synthesis?
A2: Improving efficiency on a large scale requires careful optimization of several parameters:
-
Process Optimization: Systematically optimize reaction parameters such as temperature, concentration, catalyst loading, and reaction time.
-
Green Chemistry Approaches: Consider using greener solvents, catalyst-free conditions where possible, or methods like sonication to improve energy efficiency and reduce waste.[4]
-
Flow Chemistry: For continuous production, exploring flow chemistry setups can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processing.
Q3: My reaction is not reproducible when scaling up. What factors should I consider?
A3: Scale-up issues are common in chemical synthesis. Key factors to consider include:
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. Ensure adequate agitation and reactor design for efficient mixing.
-
Heat Transfer: Exothermic reactions can be difficult to control on a large scale due to the lower surface-area-to-volume ratio of large reactors. Ensure the cooling capacity of the reactor is sufficient to manage the heat generated.
-
Addition Rates: The rate of addition of reagents can significantly impact the reaction outcome on a large scale. Slower, controlled addition is often necessary to manage exotherms and minimize side reactions.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different synthetic methods for Pyrazolo[1,5-a]pyridines, providing a basis for comparison and selection of an appropriate protocol.
Table 1: Optimization of Reaction Conditions for the Synthesis of a this compound Derivative [4]
| Entry | Catalyst | Solvent | Method | Time (min) | Yield (%) |
| 1 | - | EtOH | Heating | 180 | 54 |
| 2 | - | EtOH | Sonication | 20 | 69 |
| 3 | - | MeOH | Heating | 180 | 49 |
| 4 | - | MeOH | Sonication | 20 | 67 |
| 5 | - | CH3CN | Heating | 180 | 75 |
| 6 | - | CH3CN | Sonication | 20 | 92 |
| 7 | - | Dioxane | Heating | 180 | 63 |
| 8 | - | Dioxane | Sonication | 20 | 78 |
Table 2: Yields of Various this compound Derivatives via AcOH and O2-Promoted Cross-dehydrogenative Coupling [3]
| Product | Starting N-amino-2-iminopyridine | Starting 1,3-dicarbonyl compound | Yield (%) |
| 4a | 1a | 2a | 94 |
| 4d | 1d | 2a | 90 |
| 4h | 1a | 2b | 87 |
| 4n | 1a | 2c | 91 |
| 4o | 1e | 2c | 84 |
Experimental Protocols
Protocol 1: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines [4]
This protocol describes a catalyst-free [3+2] cycloaddition reaction under ultrasonic irradiation.
-
Reagents:
-
1-amino-2-iminopyridine derivative (10 mmol)
-
Appropriate acetylene (B1199291) derivative (e.g., dimethyl acetylenedicarboxylate) (10 mmol)
-
Acetonitrile (30 mL)
-
-
Procedure:
-
In a suitable reaction vessel, mix the 1-amino-2-iminopyridine derivative and the acetylene derivative in acetonitrile.
-
Place the vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with ethanol and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., acetonitrile) to obtain the pure this compound derivative.
-
Protocol 2: Acetic Acid and Oxygen-Promoted Cross-dehydrogenative Coupling [3]
This protocol describes the synthesis of Pyrazolo[1,5-a]pyridines via an oxidative C-C bond formation.
-
Reagents:
-
1-amino-2-imino-pyridine (3 mmol)
-
1,3-dicarbonyl compound (3 mmol)
-
Ethanol (10 mL)
-
Acetic acid (1.08 g, 6 equiv)
-
-
Procedure:
-
Combine the 1-amino-2-imino-pyridine, the 1,3-dicarbonyl compound, and acetic acid in ethanol in a reaction vessel equipped with a magnetic stirrer.
-
Stir the reaction mixture under an O2 atmosphere (1 atm).
-
Heat the reaction mixture to 130 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the crystalline product that forms by filtration.
-
Recrystallize the product from an appropriate solvent to obtain the pure this compound.
-
Visualizations
Caption: General experimental workflow for the synthesis of Pyrazolo[1,5-a]pyridines.
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategy for this compound and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Sonochemical Synthetic Strategy for this compound Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Addressing drug resistance and off-target effects of Pyrazolo[1,5-a]pyrimidine inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors. The content focuses on addressing the common challenges of acquired drug resistance and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Pyrazolo[1,5-a]pyrimidine kinase inhibitors?
A1: Acquired resistance to this class of inhibitors, particularly those targeting kinases like TRK, can be broadly categorized into two main types:
-
On-target Resistance: This involves genetic changes in the primary kinase target that reduce the inhibitor's binding affinity. The most common on-target resistance mutations occur in three key regions of the kinase domain: the solvent front, the gatekeeper residue, and the xDFG motif.[1]
-
Off-target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the inhibited kinase.[1] This can happen through genomic alterations in other genes, leading to the activation of pathways like the MAPK/ERK pathway.[1][2] Common off-target alterations include activating mutations in BRAF (e.g., V600E) and KRAS (e.g., G12D), or amplification of other receptor tyrosine kinases like MET.[1][2]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3] Some Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as agents to reverse this type of multidrug resistance.[3]
Q2: My inhibitor is potent in biochemical assays but less effective in cell-based assays. What are the potential reasons?
A2: This discrepancy is a common challenge in drug development. Several factors can contribute to this observation:
-
Poor Cell Permeability: The inhibitor may have physicochemical properties that limit its ability to cross the cell membrane and reach its intracellular target.
-
Drug Efflux: As mentioned, the compound may be a substrate for efflux pumps like P-glycoprotein (ABCB1), which actively remove it from the cell.[3]
-
High Intracellular ATP Concentration: Most Pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive.[4] The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a significant drop in apparent potency compared to a biochemical assay where ATP concentrations are often set near the Km value.
-
Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[5]
Q3: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of my inhibitor?
A3: Distinguishing on-target from off-target effects is critical for validating your results. Several experimental strategies can be employed:
-
Rescue Experiments: Express a mutated version of the target kinase that is resistant to the inhibitor in your cells. If the inhibitor-induced phenotype is reversed or "rescued" in these cells, it provides strong evidence for an on-target mechanism.[5]
-
Titration: Use the lowest effective concentration of the inhibitor that still produces the desired effect on the target.[5] Correlating the phenotypic response with the degree of target inhibition helps establish a causal link.[5]
-
Kinome Profiling: Perform a kinome-wide selectivity screen to identify other kinases that your compound inhibits.[6] This can reveal potential off-targets that might be responsible for the observed phenotype.
-
Cellular Thermal Shift Assay (CETSA): This assay directly confirms that the inhibitor binds to its intended target inside intact cells.[7] A shift in the thermal stability of the target protein in the presence of the inhibitor is a direct measure of target engagement.[7]
Troubleshooting Guide
Q4: My IC50 values for the same inhibitor are inconsistent between experiments. What are the potential causes?
A4: Poor reproducibility of IC50 values is a common issue in kinase inhibition assays and can stem from several factors:
-
Reagent Variability:
-
Enzyme Purity and Activity: The purity and specific activity of your kinase preparation are critical. Contaminating kinases can lead to false activity, and activity can vary between batches. It is crucial to qualify each new lot of enzyme.
-
ATP Concentration: Since most Pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the measured IC50 value.[8] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[8]
-
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, typically where substrate conversion is below 20%.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.
-
-
Inhibitor Handling:
-
Solubility Issues: The inhibitor may precipitate out of solution at higher concentrations. Visually inspect solutions and consider performing a solubility test.
-
Degradation: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5]
-
Q5: My cells have developed resistance to my TRK inhibitor. How do I determine the mechanism?
A5: When cells that were initially sensitive to a TRK inhibitor (many of which are based on the Pyrazolo[1,5-a]pyrimidine scaffold) stop responding, it is essential to investigate the resistance mechanism. The workflow below outlines a systematic approach.
Q6: I've identified a BRAF V600E mutation in my resistant cell line. What does this mean?
A6: The acquisition of a BRAF V600E mutation is a known off-target mechanism of resistance to TRK inhibitors.[2] This mutation constitutively activates the MAPK signaling pathway downstream of the TRK receptor. This allows the cancer cells to bypass their dependence on TRK signaling for proliferation and survival, rendering the TRK inhibitor ineffective.
Data and Protocols
Quantitative Data Summary
Table 1: Common On-Target Resistance Mutations to TRK Inhibitors
| Kinase | Mutation Location | Specific Mutations | Consequence | Reference(s) |
| NTRK1 | Solvent Front | G595R | Steric hindrance, prevents inhibitor binding | [9][10][11] |
| NTRK1 | xDFG Motif | G667C | Alters kinase conformation | [9][11] |
| NTRK1 | Gatekeeper | F589L | Reduces inhibitor access to hydrophobic pocket | [10] |
| NTRK3 | Solvent Front | G623R, G623E | Steric hindrance, prevents inhibitor binding | [9][10] |
| NTRK3 | Gatekeeper | F617I | Reduces inhibitor access to hydrophobic pocket | [10] |
Table 2: Example Pyrazolo[1,5-a]pyrimidine Inhibitors and Target Potency
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| Larotrectinib | TRKA, TRKB, TRKC | 5, 11, 6 | [12][13] |
| Entrectinib | TRKA, TRKB, TRKC | 1.7, 0.1, 0.1 | [12][13] |
| Compound 6t | CDK2, TRKA | 90, 450 | [14] |
| CPL302253 (54 ) | PI3Kδ | 2.8 | [15] |
Experimental Protocols
This protocol describes how to measure kinase activity and inhibitor potency by quantifying the amount of ADP produced in the kinase reaction.[16][17]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified kinase and specific substrate
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in DMSO. Then, create 4X working solutions by diluting the inhibitor in kinase buffer.
-
Reaction Setup:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For positive (100% activity) and negative (0% activity) controls, add 5 µL of buffer with the corresponding DMSO concentration.
-
Add 10 µL of a 2X kinase/substrate solution to all wells.
-
Initiate the reaction by adding 5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the kinase.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. Ensure the reaction is in the linear range.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
This protocol verifies that the inhibitor binds to its target protein in intact cells by measuring changes in the protein's thermal stability.[7][18][19]
Materials:
-
Cultured cells expressing the target kinase
-
Pyrazolo[1,5-a]pyrimidine inhibitor and vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Lysis buffer (optional, for lysate CETSA)
-
Equipment for Western Blotting (SDS-PAGE gels, antibodies, etc.)
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle control for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells (e.g., by scraping), wash twice with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample and normalize.
-
Analyze the amount of soluble target protein remaining in each sample by Western Blotting.
-
-
Data Analysis: Plot the band intensity of the soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. ulab360.com [ulab360.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Pyrazolo[1,5-a]pyridine-Based Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of pyrazolo[1,5-a]pyridine-based drug candidates.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of our this compound candidate after oral administration in animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a common hurdle in early drug development. For this compound derivatives, the primary causes can be categorized as follows:
-
Poor Aqueous Solubility : The planar, aromatic nature of the this compound scaffold can lead to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Low Intestinal Permeability : The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters.[1]
-
Extensive First-Pass Metabolism : The compound may be rapidly metabolized in the intestinal wall or the liver before it reaches systemic circulation.[1][3] Pyrazolo[1,5-a]pyridines can be susceptible to oxidative metabolism.[4]
-
Chemical or Enzymatic Instability : The compound might degrade in the acidic environment of the stomach or be broken down by digestive enzymes.[1]
Q2: How can we experimentally determine the primary reason for the poor bioavailability of our compound?
A2: A systematic approach using a combination of in vitro and in vivo experiments is recommended to identify the root cause:
-
In Vitro Solubility and Dissolution Studies : Assess the compound's solubility in simulated gastric and intestinal fluids (SGF and SIF). This will help determine if poor solubility is a limiting factor.
-
In Vitro Permeability Assays : Use a Caco-2 cell monolayer assay to evaluate the intestinal permeability of your compound. This can also indicate if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[5][6][7]
-
In Vitro Metabolic Stability Assays : Incubate your compound with liver microsomes or hepatocytes to determine its metabolic stability.[8][9][10] This will reveal if it is rapidly metabolized.
-
In Vivo Pharmacokinetic Studies : If not already done, conduct intravenous (IV) and oral (PO) pharmacokinetic studies in an animal model. Comparing the Area Under the Curve (AUC) from both routes will determine the absolute bioavailability and provide insights into the extent of first-pass metabolism.
Q3: Our this compound derivative shows good in vitro potency but has poor aqueous solubility. What strategies can we employ to improve this?
A3: Improving the aqueous solubility of your compound is a critical step. Consider the following approaches:
-
Structural Modification :
-
Formulation Strategies :
-
Particle Size Reduction : Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.[1][12] Nanonization has been successfully used to improve the oral bioavailability of poorly soluble pyrazoloquinolinone derivatives.[13]
-
Amorphous Solid Dispersions : Creating a solid dispersion of your compound in a polymer matrix can improve its dissolution rate and solubility.
-
Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state within the GI tract.[1][14]
-
Use of Solubilizing Excipients : Cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.[12]
-
Q4: Our lead compound is rapidly cleared in in vitro metabolic stability assays. What are our options?
A4: High clearance due to rapid metabolism is a significant challenge. The following strategies can be considered:
-
Metabolic Site Identification and Blocking :
-
First, identify the metabolic "hotspots" on your molecule using in vitro metabolism studies followed by mass spectrometry to identify the metabolites.
-
Modify the chemical structure at these sites to block metabolism. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can enhance metabolic stability.
-
-
Prodrug Approach :
-
Design a prodrug that masks the metabolically susceptible functional group. The prodrug should be converted to the active parent drug in vivo.
-
Troubleshooting Guides
Issue 1: Low Apparent Permeability in Caco-2 Assay
If your this compound candidate shows low permeability in the apical to basolateral (A-B) direction in a Caco-2 assay, follow this troubleshooting workflow:
Issue 2: High Intrinsic Clearance in Liver Microsome/Hepatocyte Assays
If your compound is rapidly metabolized in in vitro models, use this guide to determine the next steps:
Data Presentation
The following tables summarize data for pyrazolo-pyridone inhibitors, demonstrating how structural modifications can impact key bioavailability-related parameters.
Table 1: Impact of Structural Modifications on Solubility and Lipophilicity
| Compound | Modification | Aqueous Solubility (µM) | logD |
| 2 | Original lead | 11 | - |
| 4 | meta-CF3 phenyl at hinge pocket | < 1 (decreased) | 5.26 |
| 40 | Methylamine substitution on pyrazole (B372694) ring | - | - |
| 40 (phosphate salt) | Phosphate (B84403) salt formation | 668 (10-fold increase) | - |
| Data sourced from a study on pyrazolo-pyridone inhibitors.[4] |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Compound | Dosing (50 mg/kg PO) | Cmax (µM) | AUC (h·µM) | Oral Bioavailability (%) |
| 2 | Oral | 0.36 | 2.9 | 15 |
| 40 | Oral | 6.0 | 72.9 | 92 |
| Data sourced from a study on pyrazolo-pyridone inhibitors, demonstrating a significant improvement in oral bioavailability with structural modification.[4] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the intestinal permeability of a test compound.[5][6][7]
Workflow Diagram
Methodology
-
Cell Culture : Culture Caco-2 cells in appropriate media.
-
Seeding : Seed Caco-2 cells on semi-permeable supports in Transwell™ plates.
-
Differentiation : Allow the cells to grow and differentiate for 18-22 days to form a confluent polarized monolayer.[7]
-
Monolayer Integrity Check : Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[6]
-
Compound Preparation : Prepare a solution of the test compound (e.g., at 10 µM) in transport buffer.[6]
-
Assay Procedure (for A-B permeability) :
-
Add the compound solution to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate for a predetermined time (e.g., 2 hours) at 37°C.[7]
-
-
Sampling : At the end of the incubation, collect samples from the basolateral compartment.
-
Analysis : Analyze the concentration of the compound in the collected samples using LC-MS/MS.[6]
-
Calculation : Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the metabolic stability of a compound.[8]
Methodology
-
Reagent Preparation :
-
Prepare a stock solution of your test compound.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of NADPH (cofactor) in buffer.
-
-
Incubation :
-
In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Time Points :
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching :
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing :
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis :
-
Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
References
- 1. benchchem.com [benchchem.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
Technical Support Center: Mechanistic Pathway of Cross-Dehydrogenative Coupling (CDC) Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for cross-dehydrogenative coupling (CDC) reactions. Our aim is to help you navigate the complexities of C-H activation and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during CDC reactions in a question-and-answer format, providing actionable solutions to get your research back on track.
Issue 1: Low or No Product Yield
Q: My CDC reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve it?
A: Low yields in CDC reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The metal catalyst (e.g., Palladium, Copper, Iron) may be inactive or have decomposed. This can be due to impurities, exposure to air (for air-sensitive catalysts), or inappropriate handling.
-
Solution:
-
Use a freshly opened or properly stored catalyst.
-
For Palladium-catalyzed reactions, consider using a pre-catalyst that readily forms the active Pd(0) species in situ.[1]
-
Ensure all reagents and solvents are of high purity.
-
-
-
Oxidant Inefficiency:
-
Cause: The chosen oxidant may not be potent enough for the specific C-H bond activation, or it may have decomposed.
-
Solution:
-
Screen a panel of oxidants. Common choices include di-tert-butyl peroxide (DTBP), benzoquinone (BQ), and oxygen (air).[2]
-
Ensure the oxidant is fresh and added at the appropriate time in your reaction sequence.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature, time, or concentration may not be optimal for your specific substrates.
-
Solution:
-
Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation.
-
Monitor the reaction over time to determine the optimal reaction duration.
-
Adjust the concentration of your reactants.
-
-
-
Solvent Effects:
-
Cause: The solvent plays a crucial role in solubilizing reactants and stabilizing catalytic intermediates. An inappropriate solvent can hinder the reaction.
-
Solution:
-
Screen a variety of solvents with different polarities. For example, polar aprotic solvents like DMF or DMSO can be effective in some copper-catalyzed C-N couplings.[3]
-
Ensure the use of anhydrous and degassed solvents, as water and oxygen can interfere with the catalytic cycle.
-
-
Issue 2: Formation of Side Products and Low Selectivity
Q: My reaction is producing significant amounts of side products, particularly homocoupled products. How can I improve the selectivity for my desired cross-coupled product?
A: The formation of side products, especially homocoupled products, is a common challenge in CDC reactions. Improving selectivity often involves fine-tuning the reaction conditions to favor the cross-coupling pathway.
-
Homocoupling:
-
Cause: This occurs when two molecules of the same starting material couple with each other. It is often promoted by the presence of oxygen.
-
Solution:
-
Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen).
-
Adjust the stoichiometry of your reactants. Using a slight excess of one coupling partner can sometimes suppress the homocoupling of the other.
-
-
-
Overoxidation:
-
Cause: The oxidant can sometimes react with the desired product, leading to its degradation.
-
Solution:
-
Use the minimum effective amount of oxidant.
-
Consider using a milder oxidant.
-
-
-
Regioselectivity Issues:
-
Cause: If your substrate has multiple C-H bonds that can be activated, you may see a mixture of isomers.
-
Solution:
-
Employ a directing group on your substrate to guide the catalyst to a specific C-H bond.
-
Vary the catalyst and ligands, as these can significantly influence the regioselectivity of the reaction.
-
-
Issue 3: Catalyst and Ligand Selection
Q: I am unsure which catalyst and ligand combination to use for my specific CDC reaction. What are some general guidelines?
A: The choice of catalyst and ligand is critical for the success of a CDC reaction and is highly dependent on the nature of the substrates being coupled.
-
Palladium Catalysis:
-
Catalysts: Pd(OAc)₂ and Pd(TFA)₂ are common choices. Pre-catalysts that generate Pd(0) in situ are also highly effective.[1]
-
Ligands: Electron-rich and sterically bulky phosphine (B1218219) ligands often enhance catalytic activity. The choice of ligand can also influence selectivity.
-
-
Copper Catalysis:
-
Catalysts: Simple copper salts like CuI, CuBr, and Cu(OAc)₂ are frequently used.[3][4]
-
Ligands: Nitrogen-based ligands, such as 1,10-phenanthroline (B135089) and various oximes, can improve the efficiency of copper-catalyzed C-N and C-O couplings.[3]
-
-
Iron Catalysis:
-
Catalysts: Inexpensive and environmentally benign iron salts like FeCl₃ and Fe(acac)₃ are commonly employed, often in combination with an oxidant.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing CDC reactions based on published literature. These values should be considered as starting points for your own optimization studies.
Table 1: Recommended Catalyst Loading for Different Metal-Catalyzed CDC Reactions
| Catalyst System | Catalyst Loading (mol%) | Typical Substrates | Reference |
| Pd(OAc)₂ / Ligand | 2 - 10 | Aryl C-H / Aryl C-H | [1] |
| CuI / Ligand | 5 - 20 | Amine N-H / Alkyne C-H | [5] |
| FeCl₃ | 10 - 20 | C(sp³)-H / C(sp³)-H | [6] |
| --INVALID-LINK--₂ | 10 | Arylurea C-H / Aryl Halide | [1] |
Table 2: Effect of Temperature on Yield in Palladium-Catalyzed CDC Reactions
| Substrate A | Substrate B | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| Acetanilide | Phenylboronic Acid | Pd(OAc)₂ / Ligand | 80 | 65 | [7] |
| Acetanilide | Phenylboronic Acid | Pd(OAc)₂ / Ligand | 100 | 85 | [7] |
| Acetanilide | Phenylboronic Acid | Pd(OAc)₂ / Ligand | 120 | 70 (decomposition observed) | [7] |
| N-Arylurea | Aryl Iodide | --INVALID-LINK--₂ | Room Temperature | 70-95 | [1] |
Table 3: Solvent Screening for a Copper-Catalyzed C-N Coupling Reaction
| Solvent | Dielectric Constant | Yield (%) | Reference |
| Toluene | 2.4 | 45 | [3] |
| Dioxane | 2.2 | 55 | [3] |
| Acetonitrile | 37.5 | 70 | [3] |
| DMF | 36.7 | 85 | [3] |
| DMSO | 46.7 | 92 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H/C-H Cross-Coupling of Arenes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (if required, 10 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the arene substrate (1.0 equiv.) and the coupling partner (1.2-2.0 equiv.) followed by the anhydrous, degassed solvent (e.g., 1,2-dichloroethane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash chromatography.
Protocol 2: General Procedure for Copper-Catalyzed Oxidative C-N Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a screw-capped vial, add the copper catalyst (e.g., CuI, 10 mol%), the ligand (if required, 20 mol%), the base (e.g., K₂CO₃, 2.0 equiv.), the amine (1.0 equiv.), and the coupling partner (1.2 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMSO).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Visualizations
The following diagrams illustrate key mechanistic pathways and workflows in cross-dehydrogenative coupling reactions.
Caption: Overview of major mechanistic pathways in CDC reactions.
Caption: A decision-tree workflow for troubleshooting common CDC reaction issues.
Caption: A simplified catalytic cycle for a Pd-catalyzed CDC reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Molecular Architecture of Pyrazolo[1,5-a]pyridines: A Comparative Guide to Structural Confirmation by X-ray Crystallography
The definitive determination of the three-dimensional structure of novel compounds is a cornerstone of modern drug discovery and development. For the promising class of heterocyclic compounds known as pyrazolo[1,5-a]pyridines, which exhibit a wide range of biological activities, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation against other widely used analytical techniques, supported by experimental data and detailed protocols.
X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in a crystalline solid, providing precise data on bond lengths, bond angles, and stereochemistry. This technique stands as the most definitive method for confirming the molecular structure of pyrazolo[1,5-a]pyridines. However, its application is contingent on the ability to grow high-quality single crystals. In concert with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), a complete and robust structural characterization can be achieved.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The synergy between X-ray crystallography and spectroscopic techniques provides a comprehensive understanding of a molecule's structure, from its solid-state conformation to its behavior in solution.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing information. | Information about the chemical environment of nuclei (¹H, ¹³C), connectivity of atoms, stereochemical relationships in solution. | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm). | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid or solution form. |
| Advantages | Unambiguous and definitive structural determination.[1][2] | Provides information about the molecule's structure and dynamics in solution. Non-destructive. | High sensitivity, requires minimal sample. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state. | Provides indirect structural information that requires interpretation. Can be complex for large or conformationally flexible molecules. | Does not provide information on the 3D arrangement of atoms. |
Experimental Protocols
Single-Crystal X-ray Diffraction
The successful application of X-ray crystallography hinges on the preparation of a high-quality single crystal.
1. Crystallization:
-
Slow Evaporation: A near-saturated solution of the pyrazolo[1,5-a]pyridine derivative is prepared in a suitable solvent or solvent mixture. The vessel is covered with a perforated film to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Thermal Control: A saturated solution of the compound is heated until all solid dissolves and then cooled slowly and controllably to induce crystallization.
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined from the electron density map, and the structural model is refined to best fit the experimental data.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of pyrazolo[1,5-a]pyridines in solution.
1. Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
2. Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard experiments include 1D ¹H and ¹³C acquisitions, as well as 2D experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.
3. Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to deduce the molecular structure.
Visualization of Experimental Workflows
To illustrate the logical flow of structural confirmation, the following diagrams are provided.
Caption: Workflow for the structure confirmation of pyrazolo[1,5-a]pyridines.
Caption: Comparison of structural elucidation techniques.
References
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its unique structural and electronic properties have made it a target of significant interest in medicinal chemistry and materials science. This guide provides a comparative overview of the most common and effective methods for the synthesis of pyrazolo[1,5-a]pyridines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of an N-ylide with a two-atom component (alkyne or alkene) is a powerful and widely employed method for the construction of the this compound core. This approach offers a high degree of convergence and allows for the introduction of diverse substituents.
A notable advancement in this area is the use of sonication to promote a catalyst-free [3+2] cycloaddition. This environmentally friendly method often leads to high yields in short reaction times.
Caption: General workflow for [3+2] cycloaddition synthesis.
Comparative Data for [3+2] Cycloaddition Reactions
| Entry | N-Iminopyridinium Ylide Precursor | Alkyne/Alkyne Derivative | Conditions | Yield (%) | Reference |
| 1 | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | Acetonitrile (B52724), reflux, 3h | 69 | [1] |
| 2 | 1-amino-2-imino-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | Acetonitrile, sonication (85°C), 20 min | 93 | [1] |
| 3 | 1-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | Acetonitrile, sonication (85°C), 20 min | 90 | [1] |
| 4 | 1-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile | Dimethyl acetylenedicarboxylate | Acetonitrile, sonication (85°C), 20 min | 96 | [1] |
Experimental Protocol: Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines
A mixture of the appropriate 1-amino-2-iminopyridine derivative (10 mmol) and the acetylene (B1199291) derivative (10 mmol) in acetonitrile (30 mL) is subjected to ultrasound irradiation at 85°C for 20 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with ethanol (B145695), and dried. The crude product is then recrystallized from a suitable solvent to afford the pure this compound derivative.[1]
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
This classical and versatile method involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. The reaction can be promoted by acid or base catalysts and can be performed under conventional heating or microwave irradiation. Microwave-assisted synthesis, in particular, offers significant advantages in terms of reduced reaction times and improved yields.
Caption: Condensation reaction pathway.
Comparative Data for Condensation Reactions
| Entry | 5-Aminopyrazole Derivative | β-Enaminone/Dicarbonyl | Conditions | Yield (%) | Reference |
| 1 | 3-Phenyl-1H-pyrazol-5-amine | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | MW, 180°C, 2 min, solvent-free | 95 | [2] |
| 2 | 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | MW, 180°C, 2 min, solvent-free | 92 | [2] |
| 3 | 3-Methyl-1H-pyrazol-5-amine | (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | MW, 180°C, 2 min, solvent-free | 97 | [2] |
| 4 | 3-Phenyl-1H-pyrazol-5-amine | (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | MW, 180°C, 2 min, solvent-free | 94 | [2] |
Experimental Protocol: Microwave-Assisted Condensation
A mixture of the β-enaminone (1 mmol) and the 5-aminopyrazole (1 mmol) is placed in a microwave-specific reaction vessel. The mixture is irradiated at 180°C for 2 minutes. After cooling, the solid residue is collected and washed with a mixture of ethanol and water to yield the pure pyrazolo[1,5-a]pyrimidine (B1248293) product.[2]
Cross-Dehydrogenative Coupling (CDC)
Cross-dehydrogenative coupling represents a modern and efficient approach to C-C and C-N bond formation, avoiding the need for pre-functionalized starting materials. In the context of this compound synthesis, this method typically involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by an acid and an oxidant, often molecular oxygen. This "green" approach offers high atom economy.
Caption: Cross-dehydrogenative coupling workflow.
Comparative Data for Cross-Dehydrogenative Coupling Reactions
| Entry | N-Amino-2-iminopyridine | 1,3-Dicarbonyl Compound | Conditions | Yield (%) | Reference |
| 1 | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | Ethanol, Acetic acid (6 equiv), O2 (1 atm), 130°C, 18h | 94 | [3] |
| 2 | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Ethyl 4,4,4-trifluoroacetoacetate | Ethanol, Acetic acid (6 equiv), O2 (1 atm), 130°C, 18h | 86 | [3] |
| 3 | 1-amino-4-(4-chlorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | Ethyl acetoacetate | Ethanol, Acetic acid (6 equiv), O2 (1 atm), 130°C, 18h | 90 | [3] |
| 4 | 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile | Acetylacetone | Ethanol, Acetic acid (6 equiv), O2 (1 atm), 130°C, 18h | 92 | [3] |
Experimental Protocol: Acetic Acid and O2-Promoted Cross-Dehydrogenative Coupling
A solution of the 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) is prepared. The reaction mixture is stirred at 130°C for 18 hours under an oxygen atmosphere (1 atm). After completion of the reaction, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the desired this compound.[3]
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of pyrazolo[1,5-a]pyridines. These methods often involve cascade reactions, such as a direct alkenylation followed by a silver-mediated cyclization, providing a direct route to 2-substituted pyrazolo[1,5-a]pyridines.
Caption: Palladium-catalyzed cascade reaction.
Comparative Data for Palladium-Catalyzed Synthesis
A direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides has been shown to selectively occur at the C-3 and C-7 positions via palladium-catalyzed C-H activation.[4] The synthesis of a range of 3,3'-bithis compound derivatives via direct cross-dehydrogenative coupling of this compound precursors has also been reported, with yields up to 94%.[5]
| Entry | This compound Precursor | Coupling Partner | Catalyst/Reagents | Position | Yield (%) | Reference |
| 1 | This compound | This compound | Pd(OAc)2, Ag2CO3, K2S2O8 | 3,3'-Bipyrazolo | up to 94 | [5] |
| 2 | This compound | Aryl Iodide | Pd(OAc)2, CsF or Ag2CO3 | C3 or C7 | Modest to Good | [4] |
Experimental Protocol: Palladium-Catalyzed Cross-Dehydrogenative Coupling
To a solution of the this compound precursor in a suitable solvent, palladium(II) acetate, a silver salt (e.g., Ag2CO3), and an oxidant (e.g., K2S2O8) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to give the desired bithis compound.
Intramolecular Cyclization
Intramolecular cyclization offers another strategic approach to the this compound core. This method often involves the thermal or metal-catalyzed cyclization of appropriately substituted pyridine (B92270) derivatives, such as N-amino-2-alkynylpyridines or transient nitrenes.
Caption: Intramolecular cyclization pathway.
Comparative Data for Intramolecular Cyclization
Thermal intramolecular cyclization of N-amino-2-alkynylpyridines has been developed as a facile and versatile method for the synthesis of pyrazolo[1,5-a]pyridines.[6] Additionally, the synthesis of 2,3-diaryl substituted pyrazolo[1,5-a]pyridines has been achieved under metal-free and mild conditions through the intramolecular cyclization of oxime substrates mediated by PPh3/I2, with moderate to good yields.[7]
| Entry | Substrate | Conditions | Yield (%) | Reference |
| 1 | N-Amino-2-alkynylpyridines | Thermal | Not specified | [6] |
| 2 | Oxime of 1,2-diaryl-2-(pyridin-2-yl)ethan-1-one | PPh3/I2, CH2Cl2, rt | 65-85 | [7] |
| 3 | 1-Amino-2-triethyl-silanylethynyl-pyridinium salt | Catalytic Ag(I) or Au(III) salts | Not specified | Efficient |
Experimental Protocol: PPh3/I2-Mediated Intramolecular Cyclization
To a solution of the oxime substrate in dichloromethane, triphenylphosphine (B44618) and iodine are added at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the 2,3-diaryl-substituted this compound.[7]
Conclusion
The synthesis of pyrazolo[1,5-a]pyridines can be achieved through a variety of effective methods. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired reaction conditions (e.g., catalyst-free, microwave-assisted, or "green" chemistry). This guide provides a comparative framework to assist researchers in navigating these choices and selecting the most appropriate methodology for their synthetic targets. The provided experimental protocols offer a starting point for the practical implementation of these key synthetic transformations.
References
- 1. Scalable Sonochemical Synthetic Strategy for this compound Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategy for this compound and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. The focus is on their development as inhibitors of key therapeutic targets in cancer and infectious diseases. This document summarizes quantitative biological data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Comparative Biological Activity of this compound and Pyrazolo[1,5-a]pyrimidine Derivatives
The this compound and pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases and other therapeutic targets.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core.
This compound and its analogs have been extensively investigated as inhibitors of protein kinases that are often dysregulated in cancer.[2] These compounds typically act as ATP-competitive inhibitors by binding to the ATP-binding pocket of the kinase.[2]
Tropomyosin Receptor Kinase (Trk) Inhibitors:
The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers.[3] SAR studies have revealed that macrocyclic derivatives and specific substitutions on the pyrimidine (B1678525) ring significantly enhance potency against TrkA, TrkB, and TrkC.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors [1][3]
| Compound | Key Structural Features | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) |
| Larotrectinib | - | 5 | - | 11 | 11 |
| Entrectinib | - | 1.7 | 0.1 | 0.1 | - |
| Compound 28 | Macrocyclic | 0.17 | 0.07 | 0.07 | - |
| Compound 36 | Sulfonamide-substituted macrocycle | 1.4 | 2.4 | 1.9 | - |
| Compound 12 | Carboxamide-linked, pyridine (B92270) ring | 1-100 | - | - | - |
| Compound 18 | Nitrile-substituted, fluorine on pyrrolidine | >10 | - | - | <10 |
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors:
Starting from a multi-kinase inhibitor, PIK-75, a series of pyrazolo[1,5-a]pyrimidine derivatives were developed as selective CDK9 inhibitors.[4] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[4]
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK9 Inhibitors [4]
| Compound | R1 | R2 | R3 | CDK9 IC50 (nM) |
| PIK-75 | - | - | - | Potent |
| Lead Compound 18b | Pyrazolo[1,5-a]pyrimidine nucleus | (details not publicly available) | (details not publicly available) | (details not publicly available) |
Pim-1 Kinase Inhibitors:
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.[5] Optimization of this series led to compounds with nanomolar potency and a good safety profile, including low hERG inhibition.[5][6]
Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Inhibitors [6]
| Compound | R Group | Pim-1 IC50 (nM) |
| 10 | Aryl at C-3, Amine at C-5 | 18 |
| 11 | Aryl at C-3, Amine at C-5 | 27 |
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have emerged from high-throughput screening as a promising class of antitubercular agents.[7] SAR studies have identified key pharmacophoric features and led to significant improvements in activity against Mycobacterium tuberculosis (Mtb).[7] Another series of This compound-3-carboxamide (B1625802) derivatives have also shown excellent potency against both drug-susceptible and drug-resistant Mtb strains.[8]
Table 4: SAR of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents [7]
| Compound | R1 | R2 | R3 | R4 | MIC (μM) against Mtb H37Rv |
| 1 | Phenyl | H | H | Methyl | Moderate |
| P19 | 4-Fluorophenyl | H | H | Methyl | 2.73 |
| P25 | 4-Chlorophenyl | H | H | Methyl | Improved Potency |
| P26 | 4-Chlorophenyl | H | H | H | 4-fold more potent than P25 |
Table 5: SAR of this compound-3-carboxamides as Antitubercular Agents [8]
| Compound | Side Chain | MIC (μg/mL) against Mtb H37Rv | MIC (μg/mL) against INH-resistant Mtb | MIC (μg/mL) against RMP-resistant Mtb |
| 6h | 2-Fluorodiphenyl | 0.007 | <0.002–0.465 | <0.002–0.004 |
| 6i | Pyridyl-phenyl | 0.053 | <0.002–0.465 | <0.002–0.004 |
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating broad anticancer potential.
Table 6: Cytotoxicity (GI50 in μM) of this compound-3-carboxylates [9]
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) |
| 247 | >100 | 15.8 | >100 | >100 |
| Selected Analogs | (Data for a series of compounds is available in the source) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase.
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO and then further dilute in the kinase assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the test compound solution, followed by the kinase solution. After a brief pre-incubation period (e.g., 10 minutes at room temperature) to allow for inhibitor binding, initiate the reaction by adding the ATP and substrate solution.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based Assay: Using modified substrates or antibodies to detect the phosphorylated product. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay:
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
MTT Assay:
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.
This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture: Grow M. tuberculosis H37Rv in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add the Mtb culture, diluted to a specific concentration, to each well.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 7 days).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Incubation: Incubate for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Caption: Trk Receptor Signaling Pathway.
Caption: CDK9-Mediated Transcriptional Regulation.
Caption: Drug Discovery Workflow for Kinase Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Scaffolds: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine in Kinase Inhibition
A detailed comparison of two prominent heterocyclic scaffolds in the design of kinase inhibitors, backed by experimental data and methodologies for researchers in drug discovery.
In the landscape of small-molecule kinase inhibitor development, the privileged scaffolds of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) have emerged as highly versatile and successful frameworks. Both bicyclic systems serve as effective ATP-competitive hinge-binders, yet their subtle structural differences—primarily the position of a nitrogen atom in the six-membered ring—can significantly influence their kinase selectivity, potency, and overall pharmacological profiles. This guide provides a comparative analysis of these two scaffolds, presenting key quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the field.
At a Glance: Key Differences and Therapeutic Successes
The Pyrazolo[1,5-a]pyrimidine scaffold has demonstrated broad applicability, featuring in inhibitors targeting a wide array of kinases, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), and components of the MAPK pathway like B-Raf and MEK.[1][2][3] Notably, two of the three FDA-approved drugs for NTRK fusion cancers are built upon this framework, highlighting its clinical significance.[4]
Conversely, the this compound core has been successfully employed to create highly selective and potent inhibitors for specific kinase targets. A prime example is Selpercatinib, a first-in-class, FDA-approved selective inhibitor of the RET (Rearranged during Transfection) kinase.[5] This scaffold has also shown promise in developing inhibitors for C-Terminal Src Kinase (CSK) and Lymphocyte-specific protein tyrosine kinase (Lck).[5][6]
Comparative Analysis of Kinase Inhibitory Activity
To illustrate the distinct profiles of these scaffolds, this section presents the inhibitory activity of representative compounds against their primary kinase targets and a selection of off-targets.
This compound-Based Inhibitors
Selpercatinib (LOXO-292) is a testament to the potential of the this compound scaffold in achieving high target specificity. It is a potent inhibitor of wild-type and mutated RET kinases.[7] Another example from Bristol-Myers Squibb, Compound 13, demonstrates the scaffold's utility in targeting CSK, where a scaffold hop from a pyridazinone to a this compound core dramatically increased potency.[6][8]
| Compound | Scaffold | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference |
| Selpercatinib | This compound | RET (wild-type) | 0.92 | VEGFR2 (KDR) | >1000 | [7] |
| RET (V804M gatekeeper) | 67.8 | FGFR1 | >1000 | [7] | ||
| Compound 13 (BMS) | This compound | CSK | 1.3 | LCK | >10,000 | [6] |
Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is showcased by Repotrectinib, a next-generation inhibitor of ROS1 and TRK kinases, and BS-194, a potent inhibitor of several CDKs.[2][9] These examples highlight the scaffold's ability to target both tyrosine and serine/threonine kinases effectively.
| Compound | Scaffold | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference |
| Repotrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA, TRKB, TRKC | <0.2 - 3.3 | ALK | 15-fold less potent than TRK | [4][9] |
| ROS1 | Potent activity | - | - | [9] | ||
| BS-194 | Pyrazolo[1,5-a]pyrimidine | CDK2 | 3 | GSK3β | >10,000 | [2] |
| CDK1 | 30 | PIM1 | >10,000 | [2] | ||
| CDK5 | 30 | - | - | [2] | ||
| CDK9 | 90 | - | - | [2] |
Signaling Pathways and Experimental Workflow
To provide a broader context for the application of these inhibitors, the following diagrams illustrate a key signaling pathway often modulated by them and a typical workflow for their preclinical evaluation.
Experimental Protocols
Detailed and reproducible experimental design is critical in drug discovery. The following are representative protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a kinase reaction mixture containing the kinase and biotinylated substrate in the assay buffer.
-
Add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Dispense the kinase reaction mixture into the wells.
-
Initiate the kinase reaction by adding ATP to the wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA, the Europium-labeled antibody, and SA-APC in a suitable buffer.
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software.
Cell-Based Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the culture medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[10][11][12][13][14]
Western Blot for Target Engagement
This method is used to confirm that the kinase inhibitor is hitting its intended target in a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.
Materials:
-
Cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).[15][16]
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells and treat with the test compound at various concentrations for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).[1]
Conclusion
Both the this compound and Pyrazolo[1,5-a]pyrimidine scaffolds are powerful starting points for the design of novel kinase inhibitors. The choice between them may depend on the specific goals of the drug discovery program. The Pyrazolo[1,5-a]pyrimidine scaffold offers a proven track record of yielding inhibitors with activity against a diverse range of kinases, making it an attractive option for developing multi-targeted agents or for screening against various kinase families. In contrast, the this compound scaffold has demonstrated exceptional utility in generating highly selective inhibitors, which can be advantageous for minimizing off-target effects and improving the therapeutic window. The data and protocols presented in this guide aim to provide a solid foundation for researchers to make informed decisions in the selection and optimization of these valuable heterocyclic cores.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. KeyTec® TR-FRET Detection Assay Kit - VKEY-BIO [vkeybio.com]
- 4. KeyTec® TR - FRET Protein Kinase Assay Kit [vkeybio.com]
- 5. Repotrectinib, an Investigational TKI, Elicits Responses in Patients with Advanced NSCLC and ROS1 Alterations [ahdbonline.com]
- 6. Discovery of Pyridazinone and this compound Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion‐driven non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Comparative Guide to the Cytotoxicity of Pyrazolo[1,5-a]pyridine Derivatives
This guide provides a comparative analysis of the in vitro and in vivo cytotoxic effects of various Pyrazolo[1,5-a]pyridine and structurally related Pyrazolo[1,5-a]pyrimidine derivatives. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a concise overview of the anti-cancer potential of this class of heterocyclic compounds.
In Vitro Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) and growth inhibition (GI50) values of selected this compound and Pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. These values are crucial indicators of a compound's potency in inhibiting cancer cell growth.
Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound | HepG2 (Liver) | MCF7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | A549 (Lung) | Caco2 (Colon) | Reference Drug |
| Compound 35 | 3.53 µM | 6.71 µM | - | 5.16 µM | - | - | - |
| Hybrid 6h | 26.29-50.51 µM | 14.50 µM | - | - | - | 12.62 µM | Doxorubicin (4.34–6.97 µM) |
| Hybrid 6e | 20.06 µM | 23.99–41.69 µM | - | - | - | 33.14–43.33 µM | Doxorubicin (4.34–6.97 µM) |
| Hybrid 6c | 26.29–50.51 µM | 23.99–41.69 µM | - | - | - | 33.14–43.33 µM | Doxorubicin (4.34–6.97 µM) |
| Hybrid 6f | 26.29–50.51 µM | 23.99–41.69 µM | - | - | - | 33.14–43.33 µM | Doxorubicin (4.34–6.97 µM) |
| Compound 24 | - | - | 19.56 µM | - | 8.21 µM | - | - |
Data sourced from multiple studies for comparison.[1][2]
Table 2: Growth Inhibition (GI50) and Kinase Inhibitory (IC50) Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Mean Growth Inhibition (GI%) (56 cell lines) | CDK2 IC50 | TRKA IC50 | Reference Drug (CDK2) | Reference Drug (TRKA) |
| Compound 6n | 43.9% | - | - | - | - |
| Compound 6t | - | 0.09 µM | - | Ribociclib (0.07 µM) | - |
| Compound 6s | - | 0.23 µM | 0.45 µM | - | Larotrectinib (0.07 µM) |
| Compound 36 | - | 0.199 µM | - | - | - |
This table highlights the broad-spectrum anticancer activity and specific kinase inhibition of these compounds.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the evaluation of this compound cytotoxicity.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.
-
Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a plate reader at a specific wavelength.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]
Cell Cycle Analysis
Flow cytometry is employed to investigate the effect of the compounds on the cell cycle progression of cancer cells.
-
Cell Treatment: Cancer cells are treated with the this compound derivative at its GI50 concentration for a specified period (e.g., 48 hours).[3]
-
Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide.
-
Flow Cytometry: The DNA content of the individual cells is then analyzed by a flow cytometer.
-
Data Interpretation: The distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) is determined, revealing any cell cycle arrest caused by the compound.[3]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway targeted by Pyrazolo[1,5-a]pyridines and a typical workflow for in vitro cytotoxicity screening.
Caption: PI3K/Akt and CDK2 signaling pathways targeted by Pyrazolo[1,5-a]pyridines.
Caption: Workflow for in vitro cytotoxicity screening of novel compounds.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry in the Analysis of Novel Pyrazolo[1,5-a]pyridine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of novel bioactive compounds are paramount. Pyrazolo[1,5-a]pyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors. High-resolution mass spectrometry (HRMS) has become an indispensable tool for the comprehensive analysis of these novel chemical entities. This guide provides an objective comparison of HRMS platforms for the analysis of pyrazolo[1,5-a]pyridine compounds, supported by experimental data and detailed methodologies.
Performance Comparison of HRMS Platforms
The two most prominent high-resolution mass spectrometry platforms for the analysis of small molecules like pyrazolo[1,5-a]pyridines are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers. The choice between these technologies often depends on the specific analytical requirements, such as the need for high-throughput quantitative analysis versus in-depth structural elucidation.
Table 1: General Performance Comparison of Q-TOF and Orbitrap HRMS
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Mass Analyzer | Time-of-flight analyzer | Orbitrap mass analyzer |
| Resolution | Typically up to 60,000 | Can exceed 240,000 |
| Mass Accuracy | < 5 ppm | < 1-2 ppm |
| Acquisition Speed | Very high, suitable for fast chromatography | Generally slower, but newer models have improved speed |
| Dynamic Range | Generally wider | Can be more limited, potentially affecting detection of low-abundance ions in complex matrices |
| Primary Applications | Screening, qualitative and quantitative analysis | Structural elucidation, metabolomics, proteomics, quantitative analysis |
While direct comparative studies on the quantitative performance of different HRMS platforms for novel this compound compounds are not extensively available in the literature, data from the analysis of other small molecules and N-heterocycles in biological matrices can provide valuable insights.
Table 2: Illustrative Quantitative Performance for Small Molecules on Different HRMS Platforms
| Parameter | Q-TOF Example (Compound: Generic Small Molecule) | Orbitrap Example (Compound: Generic Small Molecule) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Linear Dynamic Range | 3-4 orders of magnitude | 4-5 orders of magnitude |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% |
It is important to note that these values are indicative and the actual performance will depend on the specific compound, matrix, and optimized method parameters.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable HRMS analysis. Below are representative methodologies for the characterization and quantification of this compound compounds.
Sample Preparation
For in vitro studies, samples are typically diluted in an appropriate solvent system (e.g., methanol/water with 0.1% formic acid) to a final concentration suitable for LC-MS analysis. For analysis in biological matrices such as plasma or tissue homogenates, a protein precipitation step is common, followed by centrifugation and dilution of the supernatant.
Protocol for Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
Liquid Chromatography
Chromatographic separation is essential for resolving isomers and reducing matrix effects. Reversed-phase chromatography using a C18 column is commonly employed.
Table 3: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
The following tables outline typical HRMS parameters for both qualitative and quantitative analysis of this compound compounds.
Table 4: Qualitative Analysis Parameters (Q-TOF)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Sampling Cone | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy (MS/MS) | Ramped 10-40 eV |
Table 5: Quantitative Analysis Parameters (Orbitrap)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3.0 kV |
| Capillary Temperature | 320°C |
| S-Lens RF Level | 55 |
| Resolution | 70,000 |
| AGC Target | 1e6 |
| Maximum IT | 50 ms |
Fragmentation Analysis
Understanding the fragmentation pathways of this compound compounds is critical for their structural confirmation. While specific fragmentation patterns are highly dependent on the substitution on the core structure, some general fragmentation behaviors can be anticipated based on the analysis of related N-heterocyclic compounds. For instance, studies on prazoles have shown that fragmentation often occurs near linker groups, with the pyridine (B92270) and imidazole (B134444) rings remaining largely intact[1]. Smiles rearrangements are also a possibility, initiated by the lone pair of electrons on the pyridine ring[1].
In the absence of extensive literature on the specific fragmentation of novel pyrazolo[1,5-a]pyridines, a proposed fragmentation analysis workflow would involve acquiring high-resolution MS/MS data and using software tools to predict and match fragment structures based on the parent compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the HRMS analysis of novel compounds.
Signaling Pathway Example
Given that many this compound derivatives are developed as kinase inhibitors, the PI3K/AKT/mTOR pathway is a relevant example of a signaling cascade they might target.
Caption: Inhibition of the PI3K signaling pathway by a this compound compound.
Data Analysis Logic
Caption: Logical flow for compound identification and quantification from HRMS data.
References
Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrazolo[1,5-a]pyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The Pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework in the development of potent and selective kinase inhibitors. This guide provides an objective comparison of the selectivity profiles of key this compound inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Unveiling Off-Target Effects: A Quantitative Look at Inhibitor Selectivity
The therapeutic efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. Conversely, polypharmacology, the modulation of multiple targets, can sometimes be beneficial. Therefore, a comprehensive understanding of an inhibitor's interactions across the kinome is crucial.
Below is a summary of the selectivity data for representative this compound kinase inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity), providing a quantitative measure of potency and selectivity.
| Compound ID | Primary Target(s) | Off-Target Kinase | IC50 (nM) - Primary Target | IC50 (nM) - Off-Target | Selectivity (Fold) | Reference |
| Compound 20e | PI3Kγ / PI3Kδ | Various | 4.0 (PI3Kγ), 9.1 (PI3Kδ) | >1000 (for most kinases tested at 1µM) | >250 (for PI3Kγ), >109 (for PI3Kδ) | [1] |
| WF-47-JS03 (1) | RET | KDR (VEGFR2) | Potent (specific value not provided) | - | >500 | [2] |
| Compound 13 | CSK | LCK | Potent (specific value not provided) | No measurable activity | High | [3] |
| Compound 5x | PI3Kα | Other Class Ia PI3Ks | 0.9 | - | Selective for p110α isoform | [4] |
Deciphering the Data: Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and accurate experimental methods. Two primary approaches are widely employed: biochemical assays and chemoproteomic techniques.
Biochemical Assays: Measuring Inhibition Directly
Biochemical assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor. These assays are fundamental for determining potency (e.g., IC50 values) and for initial selectivity screening against a panel of kinases.
Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction:
-
A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of the kinase and incubated at room temperature for a set period (e.g., 60 minutes).
-
-
ADP Detection:
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is then added, which converts the ADP produced into ATP and, through a luciferase/luciferin reaction, generates a luminescent signal.
-
-
Data Analysis:
-
The luminescence is measured using a luminometer.
-
The signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
IC50 values are calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
-
Chemoproteomics: A Global View of Kinome Interactions
Chemoproteomic approaches, such as the use of "kinobeads," provide a broader, more unbiased view of an inhibitor's interactions within the complex environment of a cell lysate. This method helps to identify both primary targets and potential off-targets in a more physiologically relevant context.
Experimental Protocol: Kinobeads-Based Affinity Chromatography Coupled with Mass Spectrometry
-
Cell Lysate Preparation:
-
Cells are lysed to release the entire proteome, including all expressed kinases.
-
-
Competitive Binding:
-
The cell lysate is incubated with the test inhibitor at various concentrations.
-
A set of "kinobeads," which are sepharose beads functionalized with a mixture of non-selective, ATP-competitive kinase inhibitors, is then added to the lysate.
-
The test inhibitor competes with the kinobeads for binding to the ATP-binding sites of the kinases in the lysate.
-
-
Enrichment and Digestion:
-
The kinobeads are washed to remove non-specifically bound proteins.
-
The kinases that remain bound to the beads (i.e., those not inhibited by the test compound) are eluted and digested into smaller peptides, typically using trypsin.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The abundance of each identified kinase is quantified.
-
-
Data Analysis:
-
By comparing the amount of each kinase pulled down in the presence and absence of the inhibitor, the binding affinity of the inhibitor for each kinase can be determined.
-
This allows for the generation of a comprehensive selectivity profile across a large portion of the kinome.
-
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function and the methods used to characterize them, the following diagrams illustrate a key signaling pathway targeted by Pyrazolo[1,5-a]pyridines and a typical experimental workflow for selectivity profiling.
Caption: Experimental workflows for kinase inhibitor selectivity profiling.
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
References
A Comparative Analysis of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Isomers in Biological Assays
A comprehensive guide for researchers and drug development professionals on the biological activities of two prominent pyrazolo-pyridine scaffolds, supported by experimental data and detailed protocols.
The pyrazolopyridine scaffold is a significant pharmacophore in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. Among these, the pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine cores have emerged as privileged structures in the development of novel therapeutic agents. This guide provides a comparative overview of their performance in key biological assays, focusing on their anticancer and antimicrobial properties. The information presented is curated from peer-reviewed studies to assist researchers in navigating the therapeutic potential of these isomeric systems.
Anticancer Activity: A Tale of Two Isomers
Both this compound and pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for their potential as anticancer agents. They exhibit their effects through the inhibition of various protein kinases and other key cellular targets involved in cancer progression.
This compound Derivatives as Kinase Inhibitors
Derivatives of the this compound scaffold have shown significant promise as inhibitors of several kinases, including Pim-1 and Tropomyosin receptor kinase (Trk). Pim-1 kinase is a crucial regulator of cell survival and proliferation, making it an attractive target for cancer therapy.[1][2] Similarly, the Trk family of receptor tyrosine kinases are implicated in the growth and survival of various tumors.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Compound 46 | Pim-1 | HCT116 | 1.51 | [3] |
| Compound 47 | Pim-1 | MCF7 | 7.68 | [3] |
| Compound 8 | TrkA | - | 0.0017 | [4] |
| Compound 9 | TrkA | - | 0.0017 | [4] |
| Compound 6t | CDK2/TRKA | - | 0.09 (CDK2), 0.45 (TRKA) | [5] |
| Compound 6s | CDK2/TRKA | - | 0.23 (CDK2), 0.45 (TRKA) | [5] |
Pyrazolo[3,4-b]pyridine Derivatives as Cytotoxic Agents
The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (TRKs), as well as broad-spectrum cytotoxic agents. These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines.
Table 2: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 9a | Hela | 2.59 | [6] |
| Compound 14g | MCF7 | 4.66 | [6] |
| Compound 14g | HCT-116 | 1.98 | [6] |
| Compound C03 | TRKA | 0.056 | [7] |
| Compound C03 | Km-12 | 0.304 | [7] |
| Compound 7b | Hep G2 | 0.0158 | [8] |
| Compound 7b | MCF7 | 0.0001 | [8] |
| Compound 15y | TBK1 | 0.0002 | [9] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
Both isomeric scaffolds have also been explored for their antimicrobial properties, with derivatives showing activity against bacteria, including Mycobacterium tuberculosis, and fungi.
This compound Derivatives in Antimicrobial Assays
This compound-3-carboxamides, in particular, have been identified as a promising class of antitubercular agents, exhibiting potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[10][11][12][13]
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 7 | M. tuberculosis H37Rv | 0.006 | [11] |
| Compound 7 | Drug-Resistant M.tb | 0.003-0.014 | [11] |
| Compound 6j | M. tuberculosis H37Rv | ≤0.002 | [12] |
| Compound 6h | M. tuberculosis H37Rv | 0.007 | [13] |
| Compound 78 | M. tuberculosis H37Rv | 0.8 | [14] |
Pyrazolo[3,4-b]pyridine Derivatives in Antimicrobial Assays
Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.
Table 4: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 7b | Fusarium oxysporum | 0.98 | [8] |
| General Series | Various Microorganisms | 0.12-62.5 | [8] |
| Compound 2g | MRSA | 2 | [15] |
| Compound 2g | VRE | 8 | [15] |
| Compound 24 | S. aureus / K. pneumoniae | 0.25 | [16] |
| Compound 27 | S. aureus / K. pneumoniae | 0.5 | [16] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: Pim-1 Kinase Signaling Pathway.
Caption: TRKA Receptor Signaling Pathway.
Caption: General Experimental Workflow for Drug Discovery.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key assays mentioned in this guide.
Pim-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the Pim-1 kinase.
-
Reagents and Materials: Recombinant Pim-1 enzyme, a suitable substrate (e.g., a peptide substrate), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the Pim-1 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
TRKA Kinase Inhibition Assay (HTRF)
This Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the inhibition of TRKA kinase activity.
-
Reagents and Materials: Recombinant TRKA enzyme, biotinylated substrate, ATP, anti-phospho-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate), and an acceptor fluorophore (e.g., XL665) conjugated to streptavidin.
-
Procedure:
-
Dispense the test compound into the wells of a microplate.
-
Add the TRKA enzyme and the biotinylated substrate.
-
Start the reaction by adding ATP and incubate at room temperature.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate to allow for binding of the detection reagents to the phosphorylated substrate.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths.
-
-
Data Analysis: The HTRF ratio is calculated from the emission signals, and IC50 values are determined from the dose-response curves.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This colorimetric assay is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Reagents and Materials: M. tuberculosis H37Rv strain, Middlebrook 7H9 broth supplemented with OADC, Alamar Blue reagent, and 96-well microplates.
-
Procedure:
-
Serially dilute the test compounds in the microplate.
-
Add a standardized inoculum of M. tuberculosis to each well.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Visually assess the color change (blue to pink) or measure the fluorescence/absorbance with a plate reader.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating the inhibition of bacterial growth.
Cytotoxicity/Antiproliferative Assays (MTT and SRB)
These assays are used to assess the effect of compounds on the viability and proliferation of cancer cells.
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
SRB Assay:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with the test compound for 48-72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cellular proteins with Sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at around 510 nm.
-
Data Analysis for Cytotoxicity Assays: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion
Both this compound and pyrazolo[3,4-b]pyridine isomers serve as versatile scaffolds for the development of potent bioactive molecules. The available data suggests that this compound derivatives have shown exceptional promise as highly potent antitubercular agents and specific kinase inhibitors. On the other hand, pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum anticancer and antimicrobial activities. The choice of scaffold for a drug discovery program will ultimately depend on the specific therapeutic target and desired biological activity profile. This guide provides a foundational comparison to aid researchers in their efforts to design and develop next-generation therapeutics based on these important heterocyclic systems.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of this compound-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of this compound-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Efficacy of Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Antagonists in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds have emerged as privileged structures in medicinal chemistry, yielding potent and selective antagonists for a range of therapeutic targets. This guide provides a comparative analysis of their efficacy in animal models across several key research areas, including overactive bladder, gastric cancer, lung cancer, colorectal cancer, and anxiety. The data presented is intended to aid researchers in evaluating the potential of these compounds and to provide detailed experimental context for future studies.
Overactive Bladder: EP1 Receptor Antagonists
This compound derivatives have been identified as potent antagonists of the prostaglandin (B15479496) E2 receptor subtype 1 (EP1), a key player in bladder muscle contraction.
In Vivo Efficacy
A novel nanomolar-level EP1 antagonist from the this compound class, compound 4c , demonstrated significant pharmacological effects in a rat model of overactive bladder.[1][2] The established EP1 antagonist ONO-8711 has also shown efficacy in reducing bladder afferent nerve activity in rats.[3] A common comparator in this field is Tolterodine (B1663597) , an established antimuscarinic agent for overactive bladder.
| Compound | Class | Animal Model | Key Efficacy Parameter | Results | Comparator | Comparator Efficacy |
| Compound 4c | This compound | Rat (PGE2-induced bladder contraction) | Inhibition of bladder contraction | Good pharmacological effect via intraduodenal administration.[1][2] | Tolterodine | Effective in improving symptoms of overactive bladder.[4][5] |
| ONO-8711 | Selective EP1 Antagonist | Rat (Acetic acid-induced bladder inflammation) | Reduction of afferent nerve activity | Reduced inflammation-associated bladder afferent neuronal activity at 1 and 3 mg/kg, i.v.[3] | Tolterodine | Effective in treating overactive bladder.[4][5] |
Experimental Protocol: PGE2-Induced Bladder Contraction in Rats
This model is utilized to assess the efficacy of compounds in mitigating bladder hyperactivity.
Animal Model:
-
Anesthesia: Urethane anesthesia is commonly used.[6]
Procedure:
-
Surgical Preparation: A catheter is implanted into the bladder dome for intravesical pressure monitoring and drug administration.
-
Induction of Overactivity: Prostaglandin E2 (PGE2) is administered intravesically to induce detrusor overactivity, characterized by increased bladder contraction frequency and reduced bladder capacity.[6][7][8][9]
-
Drug Administration: The test compound (e.g., this compound antagonist) is administered, typically intravenously or intraduodenally.[1]
-
Measurement: Cystometry is performed to measure parameters such as bladder capacity, micturition volume, and the frequency and amplitude of non-voiding contractions.[7]
Signaling Pathway: EP1 Receptor-Mediated Bladder Contraction
Activation of the Gq-coupled EP1 receptor by PGE2 in the bladder detrusor muscle leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to muscle contraction.
EP1 Receptor Signaling Pathway in Bladder Contraction
Gastric Cancer: TRPC6 Channel Antagonists
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as antagonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in gastric cancer cell proliferation.
In Vivo Efficacy
A pyrazolo[1,5-a]pyrimidine compound, 14a , has shown anti-tumor effects in gastric cancer xenograft models in nude mice.[10] A common, though non-selective, TRPC channel inhibitor used in research is SKF96365 .[2][11] Cisplatin (B142131) is a standard chemotherapeutic agent used for gastric cancer and serves as a relevant clinical comparator.[12]
| Compound | Class | Animal Model | Key Efficacy Parameter | Results | Comparator | Comparator Efficacy |
| Compound 14a | Pyrazolo[1,5-a]pyrimidine | Nude mice (Gastric cancer xenograft) | Tumor growth inhibition | Anti-tumor effect verified in xenograft models.[10] | Cisplatin | Effective against human gastric carcinomas in nude mice xenografts.[13] |
| SKF96365 | TRPC Channel Inhibitor | Nude mice (Nasopharyngeal, gastric, breast carcinoma xenografts) | Tumor growth inhibition | Intraperitoneal injection distinctly restrained tumor growth.[14] | Cisplatin | Combined with S-1, showed better antitumor activity than S-1 alone in gastric cancer xenografts.[15] |
Experimental Protocol: Gastric Cancer Xenograft Model
This model is used to evaluate the in vivo anti-tumor activity of novel compounds.
Animal Model:
-
Species: Immunodeficient mice, such as BALB/c nude mice or NOD/SCID mice.[16][17]
-
Cell Lines: Human gastric cancer cell lines (e.g., MKN45, NUGC-4, AGS).[10][17][18]
Procedure:
-
Cell Culture: Gastric cancer cells are cultured in appropriate media.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1x10^6 to 2x10^6 cells) is injected subcutaneously into the flank of the mice.[11][16]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a certain volume, treatment with the test compound (e.g., pyrazolo[1,5-a]pyrimidine antagonist) is initiated. Administration can be intraperitoneal or via other routes.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, and tumor weights and volumes are compared across groups.
Signaling Pathway: TRPC6 in Gastric Cancer
TRPC6 channels, when activated, lead to an influx of calcium (Ca2+), which can activate downstream signaling pathways, such as the PI3K/Akt pathway, promoting cell proliferation, migration, and invasion in gastric cancer.
TRPC6 Signaling Pathway in Gastric Cancer
Lung Cancer: RET Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as potent and selective inhibitors of the REarranged during Transfection (RET) kinase, a driver of certain types of lung adenocarcinoma.
In Vivo Efficacy
The pyrazolo[1,5-a]pyrimidine compound WF-47-JS03 demonstrated strong regression of RET-driven tumor xenografts in mice at a well-tolerated dose.[13][15][19][20][21] A clinically approved and highly selective RET inhibitor, Selpercatinib , serves as a key comparator.[22]
| Compound | Class | Animal Model | Key Efficacy Parameter | Results | Comparator | Comparator Efficacy |
| WF-47-JS03 | Pyrazolo[1,5-a]pyrimidine | Mice (RIE KIF5B-RET xenograft) | Tumor growth inhibition | Strong regression of RET-driven tumor xenografts at 10 mg/kg, po, qd.[13][19][20][21] | Selpercatinib | Objective response rate of 85% in previously untreated patients with RET fusion-positive NSCLC.[23] |
Experimental Protocol: RET-Driven Lung Cancer Xenograft Model
This model is essential for evaluating the in vivo efficacy of RET inhibitors.
Animal Model:
-
Species: Immunodeficient mice.
-
Cell Lines: Cells engineered to express a RET fusion protein, such as RIE cells with KIF5B-RET.[13]
Procedure:
-
Cell Culture and Implantation: RIE KIF5B-RET cells are cultured and subcutaneously injected into mice.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly.
-
Drug Administration: Treatment with the test compound (e.g., WF-47-JS03) is initiated when tumors are established. Dosing can be performed orally (po) daily (qd).[13]
-
Endpoint Analysis: Tumor growth is monitored, and at the end of the study, tumors are excised and weighed for comparison between treatment and control groups.
Signaling Pathway: RET Kinase in Lung Cancer
Oncogenic RET fusions lead to constitutive activation of the RET kinase, which in turn activates downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, driving cell proliferation and survival.
RET Kinase Signaling Pathway in Lung Cancer
Colorectal Cancer: PI3K Inhibitors
A novel series of pyrazolo[1,5-a]pyridines has been developed as potent inhibitors of the p110α isoform of phosphoinositide 3-kinase (PI3K), a critical enzyme in a frequently dysregulated signaling pathway in colorectal cancer.
In Vivo Efficacy
A particularly potent example from this series, compound 5x , has demonstrated in vivo activity in a human colorectal cancer xenograft model. A relevant comparator is Pictilisib (GDC-0941) , a pan-PI3K inhibitor that has been investigated in clinical trials for colorectal cancer.[24]
| Compound | Class | Animal Model | Key Efficacy Parameter | Results | Comparator | Comparator Efficacy |
| Compound 5x | This compound | Mice (HCT-116 human xenograft) | Inhibition of tumor growth | Showed in vivo activity. | Pictilisib | Investigated in clinical trials for colorectal cancer.[24][25] |
Experimental Protocol: HCT-116 Colorectal Cancer Xenograft Model
This is a widely used model to assess the efficacy of anti-cancer agents.
Animal Model:
-
Species: Immunodeficient mice (e.g., athymic BALB/c or NOD/SCID).[23][26]
-
Cell Line: HCT-116 human colorectal carcinoma cells.[23][26][27][28]
Procedure:
-
Cell Preparation: HCT-116 cells are grown in culture and harvested.
-
Implantation: A suspension of 1 million HCT-116 cells in Matrigel is injected subcutaneously into the hind leg of the mice.[23]
-
Tumor Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³), and their dimensions are measured regularly with calipers.[23]
-
Treatment: Mice are randomized into treatment groups, and the test compound is administered according to the planned schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumor growth inhibition is calculated.
Signaling Pathway: PI3K/Akt in Colorectal Cancer
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. In many colorectal cancers, this pathway is aberrantly activated, often due to mutations in PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.
PI3K/Akt Signaling Pathway in Colorectal Cancer
Anxiety: CRF-1 Receptor Antagonists
Pyrazolo[1,5-a]pyrimidine derivatives have been found to have an affinity for the human corticotropin-releasing factor 1 (CRF-1) receptor, a key target in the modulation of stress and anxiety.
In Vivo Efficacy
A pyrazolo[1,5-a]pyrimidine, compound 5 , has demonstrated oral efficacy in the elevated plus-maze test in rats, a standard preclinical model of anxiety.[24][26] Antalarmin (B1665562) , a well-characterized non-peptide CRF-1 receptor antagonist, serves as a valuable comparator.[29][30]
| Compound | Class | Animal Model | Key Efficacy Parameter | Results | Comparator | Comparator Efficacy |
| Compound 5 | Pyrazolo[1,5-a]pyrimidine | Rat (Elevated Plus Maze) | Anxiolytic-like effects | Showed oral efficacy.[24][26] | Antalarmin | Blocked the anxiogenic-like effect of CRF in the elevated plus-maze.[29] Decreased anxiety-related behaviors in chronically stressed mice.[31] |
Experimental Protocol: Elevated Plus-Maze Test
This widely used behavioral assay assesses anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[19][22][32][33]
Procedure:
-
Habituation: Animals are habituated to the testing room before the experiment.[22][32]
-
Drug Administration: The test compound is administered at a specified time before the test.
-
Test: The animal is placed in the center of the maze and allowed to explore freely for a set period, typically 5 minutes.[19][22][33][34]
-
Data Collection: An automated tracking system records the time spent in and the number of entries into the open and closed arms.[22][32][33]
-
Analysis: An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathway: CRF-1 Receptor in Anxiety
The binding of Corticotropin-Releasing Factor (CRF) to the CRF-1 receptor, a Gs-coupled receptor, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This signaling cascade in brain regions like the amygdala is associated with the physiological and behavioral responses to stress and anxiety.
CRF-1 Receptor Signaling Pathway in Anxiety
References
- 1. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PGE2 receptors in detrusor muscle: Drugging the undruggable for urgency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tolterodine, a new antimuscarinic agent: as effective but better tolerated than oxybutynin in patients with an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical study results of tolterodine in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OAB without an overactive bladder in the acute prostaglandin E2 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravesical PGE2 Administration in Conscious Rats as an Experimental Model of Detrusor Overactivity Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of intravesical prostaglandin E2 on bladder function are preserved in capsaicin-desensitized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of intravesical prostaglandin E2 on bladder function are preserved in capsaicin-desensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Xenograft Model [bio-protocol.org]
- 12. Arenobufagin increases the sensitivity of gastric cancer to cisplatin via alkaliptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Antitumor activity of cisplatin and carboplatin against human tumor xenografts serially transplanted into nude mice--with special reference to gastric carcinomas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Antitumor effect of S-1 and cisplatin treatment against human gastric cancer xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal studies [bio-protocol.org]
- 17. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a Human Gastric Cancer Xenograft Model in Immunocompetent Mice Using the Microcarrier-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 24. Pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines and their tricyclic derivatives as corticotropin-releasing factor 1 (CRF₁) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enhancing conventional chemotherapy drug cisplatin-induced anti-tumor effects on human gastric cancer cells both in vitro and in vivo by Thymoquinone targeting PTEN gene - PMC [pmc.ncbi.nlm.nih.gov]
- 26. altogenlabs.com [altogenlabs.com]
- 27. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 28. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Effects of the selective nonpeptide corticotropin-releasing factor receptor 1 antagonist antalarmin in the chronic mild stress model of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 33. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Validating the Mechanism of Action for Antitubercular Pyrazolo[1,5-a]pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The Pyrazolo[1,5-a]pyridine class of compounds has emerged as a promising new scaffold in the tuberculosis drug development pipeline. This guide provides a comparative analysis of the mechanism of action of Pyrazolo[1,5-a]pyridines with established and alternative antitubercular drugs, supported by experimental data and detailed protocols to aid in the validation of this novel drug class.
Executive Summary
This compound-3-carboxamides have been identified as potent inhibitors of the mycobacterial respiratory chain. Specifically, they target the cytochrome bcc complex (QcrB) , a critical component of the electron transport chain responsible for ATP synthesis. This mechanism is distinct from a majority of currently used first and second-line antitubercular drugs, making them attractive candidates for combating drug-resistant tuberculosis. This guide will delve into the experimental validation of this mechanism and compare its efficacy with agents that target other essential mycobacterial pathways.
Data Presentation: Comparative Efficacy of Antitubercular Agents
The following tables summarize the in vitro efficacy of representative Pyrazolo[1,5-a]pyridines and a selection of comparator drugs against M. tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against M. tuberculosis H37Rv
| Compound | Chemical Class | MIC (μg/mL) | MIC (μM) | Reference |
| Compound 5k | This compound-3-carboxamide | 0.002 | 0.0025 | [1] |
| Compound 6j | This compound-3-carboxamide | <0.002 | <0.004 | [2] |
| TB47 | This compound-3-carboxamide | 0.016 - 0.500 | - | |
| Isoniazid | Isonicotinic acid hydrazide | 0.02 - 0.06 | 0.15 - 0.44 | [1] |
| Rifampicin | Rifamycin | 0.08 - 0.25 | 0.10 - 0.30 | [1] |
| Moxifloxacin | Fluoroquinolone | 0.06 - 0.25 | 0.15 - 0.62 | |
| Bedaquiline | Diarylquinoline | 0.03 - 0.12 | 0.05 - 0.21 |
Table 2: Activity of this compound Derivatives against Drug-Resistant M. tuberculosis Strains
| Compound | Mtb Strain | Resistance Profile | MIC (μg/mL) | Reference |
| Compound 5k | P163 | MDR | 0.012 | [1] |
| Compound 6j | rINH | Isoniazid-resistant | <0.002 | [2] |
| Compound 6j | rRMP | Rifampicin-resistant | <0.002 | [2] |
| Isoniazid | rINH | Isoniazid-resistant | >10 | [2] |
| Rifampicin | rRMP | Rifampicin-resistant | >20 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antitubercular agents. Below are protocols for key experiments used to elucidate the mechanism of action of Pyrazolo[1,5-a]pyridines.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the EUCAST broth microdilution reference method for M. tuberculosis.
-
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
96-well U-bottom microtiter plates.
-
M. tuberculosis H37Rv (ATCC 27294) or other strains of interest.
-
Test compounds and reference drugs.
-
Sterile water with 0.05% Tween 80.
-
Glass beads (2-3 mm).
-
-
Procedure:
-
Prepare a McFarland 0.5 suspension of M. tuberculosis from a fresh culture by vortexing colonies with glass beads in sterile water.
-
Dilute the bacterial suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.
-
Prepare serial two-fold dilutions of the test and reference compounds in the microtiter plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C.
-
Read the plates visually using an inverted mirror when growth is apparent in the drug-free control well (typically 10-14 days).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Cytochrome bcc (QcrB) Inhibition Assay
This cellular thermal shift assay (CETSA) can be adapted to assess target engagement.
-
Materials:
-
M. tuberculosis culture.
-
This compound compound and control inhibitors (e.g., Q203).
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Equipment for heating, centrifugation, SDS-PAGE, and Western blotting.
-
Antibody specific for M. tuberculosis QcrB.
-
-
Procedure:
-
Grow M. tuberculosis to mid-log phase and treat with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in lysis buffer.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the supernatant by SDS-PAGE and Western blotting using an anti-QcrB antibody.
-
Inhibition of thermal denaturation of QcrB in the presence of the compound, indicated by a higher amount of soluble QcrB at elevated temperatures compared to the control, suggests direct target engagement.
-
Oxygen Consumption Rate (OCR) Measurement
This assay directly measures the effect of the compound on mycobacterial respiration.
-
Materials:
-
M. tuberculosis culture.
-
Seahorse XF Analyzer or a Clark-type oxygen electrode.
-
Assay medium (e.g., 7H9 broth without a carbon source).
-
Carbon source (e.g., glycerol (B35011) or glucose).
-
Test compound and control inhibitors.
-
-
Procedure (using Seahorse XF Analyzer):
-
Seed M. tuberculosis onto a Seahorse XF cell culture microplate.
-
Replace the growth medium with the assay medium.
-
Equilibrate the plate in a non-CO2 incubator.
-
Measure the basal oxygen consumption rate.
-
Inject the test compound and monitor the change in OCR.
-
A significant decrease in OCR upon addition of the compound indicates inhibition of the respiratory chain.
-
Metabolomic Analysis
Metabolomics can reveal the downstream metabolic consequences of target inhibition.
-
Materials:
-
M. tuberculosis culture.
-
Quenching solution (e.g., 60% methanol (B129727) at -40°C).
-
Extraction solvent (e.g., acetonitrile:methanol:water).
-
LC-MS/MS or GC-MS system.
-
-
Procedure:
-
Treat M. tuberculosis cultures with the test compound at a concentration above the MIC for a defined period.
-
Rapidly quench metabolic activity by adding the cold quenching solution.
-
Harvest the cells and extract the metabolites using the extraction solvent.
-
Analyze the metabolite extracts by LC-MS/MS or GC-MS.
-
Compare the metabolic profiles of treated and untreated cells to identify significantly altered metabolites and pathways. Accumulation of metabolites upstream of the cytochrome bcc complex would be expected.[3][4]
-
Mandatory Visualization
Caption: Experimental workflow for validating the mechanism of action.
Caption: Mtb electron transport chain and sites of drug inhibition.
References
- 1. Design, Synthesis, and Biological Evaluation of this compound-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic analysis of Mycobacterium tuberculosis reveals metabolic profiles for identification of drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Optical Properties with DFT and TD-DFT
In the fields of materials science, chemistry, and drug development, understanding the optical properties of molecules is paramount. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for predicting and validating these properties before engaging in costly and time-consuming experimental synthesis and analysis. This guide provides a comparative overview of DFT and TD-DFT for validating optical properties, supported by computational protocols and data.
DFT and TD-DFT: A Synergy for Optical Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and materials in their ground state. However, to investigate optical properties, which involve electronic excitations, Time-Dependent Density Functional Theory (TD-DFT) is required.[1][2] TD-DFT calculates the response of the electrons to a time-dependent electromagnetic field, such as light, allowing for the prediction of absorption and emission spectra.[2]
The typical workflow involves an initial geometry optimization of the molecule using DFT to find its most stable structure. Following this, TD-DFT is employed to calculate the energies of electronic excited states and the probabilities of transitions between them, which are essential for simulating a UV-Vis spectrum.[3][4]
Comparison with Alternative Computational Methods
While TD-DFT is widely used due to its balance of accuracy and computational cost, other methods exist for calculating excited-state properties.[3][4]
-
Time-Dependent Density Functional Tight Binding (TD-DFTB): This is a semi-empirical approximation of TD-DFT.[5] It offers significantly lower computational cost, making it suitable for very large systems (up to ~2000 atoms).[6][7] However, this efficiency comes at the cost of accuracy, as it can sometimes underestimate the energies and intensities of absorption peaks compared to TD-DFT.[5][6][7]
-
Similarity Transformed Equation of Motion Coupled Cluster (STEOM-DLPNO-CCSD): This is a high-accuracy ab initio method.[3][4] It provides a more balanced treatment of different excited states and often yields results in better agreement with experimental data across a wider spectrum, especially where TD-DFT with certain functionals may fail.[3][4] The primary drawback is its significantly higher computational expense, limiting its application to smaller molecules.
Performance Comparison of TD-DFT Functionals
The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. Different functionals can produce varying results, and their performance can be system-dependent. Below is a summary of commonly used functionals and their general performance characteristics for optical property calculations.
| Functional | Type | Strengths | Weaknesses |
| B3LYP | Hybrid | A widely used and well-benchmarked functional for general purposes. | Can be less accurate for long-range charge-transfer excitations. |
| PBE0 | Hybrid | Often provides a good balance of accuracy for various systems.[8] | Performance can be system-dependent. |
| CAM-B3LYP | Range-separated Hybrid | Generally performs well for excited-state properties, including charge-transfer states.[1] | May be more computationally demanding than standard hybrids. |
| M06-2X | Hybrid Meta-GGA | Known to provide good accuracy for a broad range of applications.[8] | Can be sensitive to the choice of basis set. |
Experimental Protocol: Simulating a UV-Vis Spectrum
The following protocol outlines the key steps for calculating a UV-Vis absorption spectrum using DFT and TD-DFT, which can then be compared with experimental results.
1. Geometry Optimization (Ground State):
-
Objective: To find the lowest energy structure of the molecule.
-
Method: DFT.
-
Typical Input:
2. Excited State Calculation:
-
Objective: To calculate the vertical excitation energies and oscillator strengths.
-
Method: TD-DFT.
-
Software: Same as for geometry optimization.
-
Typical Input:
3. Spectrum Generation:
-
Objective: To visualize the calculated data as a spectrum.
-
Method: The calculated excitation energies (often in eV) and oscillator strengths are broadened using a Gaussian or Lorentzian function to simulate the experimental spectrum.
-
Post-processing: The resulting data can be plotted using standard graphing software to generate a theoretical UV-Vis spectrum, which can then be directly compared to experimental data.
Visualization of the Validation Workflow
Caption: Workflow for validating optical properties using TD-DFT.
This guide provides a foundational understanding for researchers and scientists looking to employ DFT and TD-DFT in their work. By carefully selecting functionals and following a systematic computational protocol, these methods can offer reliable predictions of optical properties, thereby accelerating the discovery and development of novel materials and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Lab 9: Optical Properties and Time-Dependent Density Functional Theory | ÉM [eamonnmurray.gitlab.io]
- 3. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 4. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 5. researchgate.net [researchgate.net]
- 6. TD-DFT and TD-DFTB Investigation of the Optical Properties and Electronic Structure of Silver Nanorods and Nanorod Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Pyrazolo[1,5-a]pyridine: A Guide for Laboratory Professionals
Effective management and disposal of Pyrazolo[1,5-a]pyridine are critical for ensuring laboratory safety and environmental protection. This heterocyclic compound, utilized in various research and development applications, is classified as hazardous waste and necessitates strict adherence to disposal protocols.
This guide provides essential safety and logistical information for the proper handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are designed to offer clear, step-by-step guidance for operational safety and waste management.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated, and the situation assessed.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of vapors. |
For small spills, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Primary Disposal Procedure for this compound Waste
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous waste.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids.
-
-
Waste Collection and Containment:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be compatible with this compound.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the full chemical name ("this compound"), the concentration, and the associated hazards (e.g., Flammable, Toxic, Irritant).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal company.
-
Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., acetone, ethanol) three times.
-
The first rinsate must be collected and disposed of as hazardous waste.
-
Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.
-
-
Final Disposal:
-
Once triple-rinsed and air-dried, deface or remove the original label.
-
The decontaminated container can then be disposed of as regular laboratory glass or plastic waste.
-
Advanced Oxidation Processes for Dilute Aqueous Waste (Informational)
For dilute aqueous solutions of pyridine-like compounds, advanced oxidation processes (AOPs) have been shown to be effective in degradation.[1][2][3][4] These methods may be applicable for the treatment of small volumes of dilute this compound waste, but their efficacy for this specific compound must be validated in a laboratory setting before implementation.
Summary of Conditions for Photocatalytic Degradation of Pyridine (B92270):
| Parameter | Optimal Condition | Reference |
| Catalyst | Zinc Oxide (ZnO) | [5] |
| Catalyst Concentration | 4 g/L | [5] |
| pH | 8 | [5] |
| Light Source | Sunlight | [5] |
| Initial Pyridine Concentration | 100 ppm | [5] |
| Degradation Time | 4 hours for 100% degradation | [6] |
Suggested Experimental Protocol for Photocatalytic Degradation of a Small Volume of Dilute Aqueous Pyridine Waste
Disclaimer: This protocol is based on studies of pyridine and is provided for informational purposes only. It must be adapted and validated for this compound under controlled laboratory conditions.
-
Preparation:
-
Work in a well-ventilated area or a chemical fume hood.
-
Ensure all necessary PPE is worn.
-
Prepare a 4 g/L suspension of zinc oxide (ZnO) in the dilute aqueous this compound waste solution.
-
Adjust the pH of the solution to 8 using a suitable acid or base.
-
-
Degradation:
-
Place the solution in a container that allows for exposure to a UV light source or direct sunlight.
-
Stir the solution continuously to ensure the catalyst remains suspended.
-
Irradiate the solution for a sufficient duration, monitoring the degradation of this compound using an appropriate analytical technique (e.g., HPLC, GC-MS). Based on pyridine studies, several hours may be required.[6]
-
-
Post-Treatment:
-
Once the degradation is complete, separate the ZnO catalyst from the solution by filtration or centrifugation. The treated effluent should be analyzed to ensure complete degradation before disposal according to local regulations.
-
The recovered catalyst may potentially be reused.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Adherence to these procedures is paramount for maintaining a safe laboratory environment and ensuring compliance with all relevant regulations. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 3. Advanced oxidation process, wastewater treatment | EnviroChemie [envirochemie.com]
- 4. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]
- 5. espublisher.com [espublisher.com]
- 6. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Pyrazolo[1,5-a]pyridine
For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Pyrazolo[1,5-a]pyridine to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | To protect against splashes that may cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[1][4] | To prevent skin contact which can cause skin irritation.[1][3] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor filter (Type A) is recommended.[1] | To avoid inhalation of vapors which may cause respiratory irritation.[1][3] |
Operational Plan: Safe Handling, Storage, and Emergency Procedures
A systematic approach to handling and storage is crucial for minimizing risks.
Handling Procedures:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
Storage Procedures:
-
Keep in a cool, dry, and well-ventilated place.[1]
-
Store away from heat and sources of ignition.[1]
-
Incompatible materials include strong oxidizing agents.[2][5]
Emergency First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
If on Skin: Wash the affected area immediately with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1][3]
Disposal Plan: Spill Containment and Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Spill Containment:
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[6] Place the absorbed material into a suitable, sealed container for disposal.[2][6]
-
Large Spills: Evacuate the area. Ensure adequate ventilation. Trained personnel wearing appropriate PPE should handle the cleanup.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]
-
Do not empty into drains.[1]
Safety Workflow Diagram
The following diagram outlines the logical steps for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
